4-Aminocyclohex-1-ene-1-carboxylic acid
Description
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Properties
IUPAC Name |
4-aminocyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6H,2-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBJABFPQJQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666396 | |
| Record name | 4-Aminocyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-08-2 | |
| Record name | 4-Aminocyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminocyclohex-1-ene-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminocyclohex-1-ene-1-carboxylic acid, a conformationally constrained cyclic amino acid of significant interest to medicinal chemists and drug development professionals. As a structural scaffold, it imparts rigidity to molecular structures, enabling more precise interaction with biological targets. This document details a robust synthetic pathway rooted in the principles of the Diels-Alder reaction, followed by a systematic approach to purification and rigorous structural elucidation using modern spectroscopic techniques. The causality behind experimental choices is emphasized, providing researchers with the foundational knowledge required for successful implementation and adaptation.
Introduction and Significance
This compound is a non-proteinogenic amino acid that belongs to the class of constrained analogues of aminocyclohexanecarboxylic acids. The incorporation of the cyclohexene ring restricts the conformational flexibility of the molecule compared to its linear or saturated cyclic counterparts. In drug design, this conformational rigidity is a powerful tool; it can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for a target protein while reducing off-target effects. The carboxylic acid and amine functionalities serve as critical handles for further chemical modification, such as peptide synthesis or the attachment of other pharmacophoric elements.[1]
This guide presents a logical and field-proven pathway for the synthesis and unequivocal characterization of this valuable building block.
Proposed Synthetic Pathway: A Diels-Alder Approach
The formation of a six-membered ring containing a double bond is most classically and efficiently achieved via the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. This methodology is chosen for its high stereospecificity and predictability. Our proposed synthesis involves a two-step sequence:
-
[4+2] Cycloaddition: Reaction of 1,3-butadiene (the diene) with 2-acetamidoacrylic acid (the dienophile) to form the protected cyclohexene adduct.
-
Deprotection/Hydrolysis: Removal of the acetyl protecting group from the amine to yield the final target molecule.
dot
Caption: Proposed two-step synthesis of the target compound.
Causality of Reagent Selection
-
1,3-Butadiene: The simplest conjugated diene, readily available and highly reactive in Diels-Alder reactions. For safety and ease of handling in a laboratory setting, it is often generated in situ by the thermal decomposition of 3-sulfolene.[2]
-
2-Acetamidoacrylic Acid: This dienophile is selected because it contains the three necessary components: the alkene for the cycloaddition, the carboxylic acid, and a nitrogen atom at the correct position. The acetyl group (acetamido) serves as a robust protecting group for the amine, preventing it from undergoing side reactions under the thermal conditions of the Diels-Alder reaction. The electron-withdrawing nature of both the acetyl and carboxyl groups activates the double bond, making it a more reactive dienophile.[3]
Experimental Protocols
Synthesis of N-acetyl-4-aminocyclohex-1-ene-1-carboxylic acid (Intermediate)
This protocol is based on established methods for Diels-Alder reactions involving thermally generated dienes.[2][4]
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetamidoacrylic acid (1 equiv.), 3-sulfolene (1.2 equiv.), and a high-boiling point solvent such as xylene or toluene (approx. 50 mL).
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 140 °C for xylene). The 3-sulfolene will thermally decompose to release gaseous 1,3-butadiene and sulfur dioxide. The in situ generated butadiene is consumed immediately by the dienophile.
-
Self-Validation Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-acetamidoacrylic acid starting material.
-
-
Reaction Time: Maintain reflux for 18-24 hours to ensure complete reaction.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold petroleum ether to remove residual solvent and any non-polar impurities.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Synthesis of this compound (Final Product)
-
Hydrolysis Setup: Place the purified N-acetyl intermediate (1 equiv.) into a round-bottom flask with 6M aqueous hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. This process hydrolyzes the amide bond, removing the acetyl protecting group.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the hydrochloride salt of the product. To obtain the zwitterionic free amino acid, dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point (pI, typically around pH 6-7) using a base like ammonium hydroxide or by passing it through an ion-exchange resin.
-
The neutral product will precipitate out of the solution.
-
Collect the final product by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum.
-
Structural Characterization
Unequivocal confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known effects of the constituent functional groups.
dot
Caption: Systematic workflow for product purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: D₂O)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2 | ~6.8 - 7.0 | m | 1H | Vinylic proton |
| H-4 | ~3.5 - 3.7 | m | 1H | CH-NH₂ |
| H-3, H-5, H-6 | ~1.8 - 2.6 | m | 6H | Allylic & Aliphatic CH₂ |
| -COOH | ~10.0 - 12.0 | br s | 1H | Carboxylic Acid (in non-D₂O) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| C=O | ~175 - 180 | Carboxylic Acid Carbonyl | ||
| C-1 | ~135 - 140 | Quaternary Alkene Carbon | ||
| C-2 | ~125 - 130 | Tertiary Alkene Carbon | ||
| C-4 | ~50 - 55 | CH-NH₂ |
| C-3, C-5, C-6 | ~25 - 35 | | | Aliphatic CH₂ |
Causality: The vinylic proton (H-2) is deshielded by the double bond and the adjacent carboxyl group. The proton on the carbon bearing the amino group (H-4) is shifted downfield due to the electronegativity of nitrogen.[5] In ¹³C NMR, the carbonyl and alkene carbons are significantly downfield as expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| N-H Stretch (Amine) | 3200-3500 | Medium, may be broad |
| C-H Stretch (sp² C-H) | 3000-3100 | Medium, sharp |
| C-H Stretch (sp³ C-H) | 2850-2960 | Medium-strong, sharp |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=C Stretch (Alkene) | 1640-1680 | Medium, sharp |
| N-H Bend (Amine) | 1590-1650 | Medium |
Causality: The most characteristic feature is the extremely broad O-H absorption of the carboxylic acid, which arises from strong hydrogen bonding and often overlaps with C-H stretches.[5] The sharp, strong carbonyl (C=O) peak is also a definitive indicator of the carboxylic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Table 3: Expected Mass Spectrometry Data
| Ion | Method | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | ESI+ | 142.086 | Molecular ion peak (protonated) |
| [M-H]⁻ | ESI- | 140.072 | Molecular ion peak (deprotonated) |
| [M-COOH]⁺ | ESI+ | 96.081 | Loss of the carboxyl group (45 Da) |
Causality: The molecular weight of C₇H₁₁NO₂ is 141.17 g/mol .[6] High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental formula by matching the measured mass to the calculated exact mass with high precision. The fragmentation pattern, such as the characteristic loss of the carboxylic acid group, provides further structural validation.
Conclusion
This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. By leveraging the power and predictability of the Diels-Alder reaction and employing a systematic workflow for purification and analysis, researchers can confidently produce and validate this important molecular scaffold. The detailed protocols and characterization data serve as a reliable resource for professionals in drug discovery and synthetic chemistry, enabling the exploration of novel chemical space built upon this conformationally constrained amino acid.
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stereochemistry of 4-Aminocyclohex-1-ene-1-carboxylic acid isomers
An In-Depth Technical Guide to the Stereochemistry of 4-Aminocyclohex-1-ene-1-carboxylic Acid Isomers
Abstract
This compound is a constrained, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexene scaffold allows for the precise spatial orientation of its amino and carboxylic acid functional groups, making it an attractive component for designing peptides, peptidomimetics, and other biologically active molecules with specific conformational requirements. This guide provides a comprehensive technical overview of the core stereochemical features of this molecule, including its enantiomeric forms and conformational dynamics. We present detailed, field-proven methodologies for the synthesis, chiral separation, and spectroscopic characterization of its isomers, grounded in authoritative scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of this compound in their work.
Foundational Stereochemical Analysis
The stereochemical identity of a molecule is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This compound possesses a single stereocenter, giving rise to a pair of enantiomers.
Chiral Center and Enantiomeric Pair
The sole chiral center in this compound is the C4 carbon atom, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), and two distinct carbon pathways within the cyclohexene ring. This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-aminocyclohex-1-ene-1-carboxylic acid and (S)-4-aminocyclohex-1-ene-1-carboxylic acid.
Caption: Enantiomers of this compound.
Conformational Dynamics
Unlike the well-studied chair conformation of cyclohexane, the presence of a double bond in the cyclohexene ring forces the C1, C2, C3, and C6 atoms to be nearly coplanar.[1] The ring adopts a half-chair or sofa conformation, which rapidly interconverts at room temperature.[1] In this conformation, the substituent at the C4 position can occupy one of two positions: pseudo-axial (pA) or pseudo-equatorial (pE).
Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric strain.[2][3] For the amino group at C4, an equilibrium exists between the pA and pE conformers. The exact energetic preference depends on factors like solvent and pH (protonation state of the amine and carboxyl groups), but the pseudo-equatorial conformer is typically favored. Understanding this conformational equilibrium is critical, as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.
Synthesis and Chiral Separation
Achieving stereochemical purity is a central challenge in the application of chiral molecules. Synthesis typically yields a racemic mixture (an equal mixture of both enantiomers), which must then be separated—a process known as chiral resolution.
Synthetic Approach: A Plausible Pathway
While the hydrogenation of p-aminobenzoic acid is a common route to the saturated cis- and trans-4-aminocyclohexanecarboxylic acid, obtaining the unsaturated target molecule requires a different strategy.[4][5] A plausible and versatile method involves a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group manipulations.
Experimental Protocol: Proposed Synthesis
-
Diels-Alder Cycloaddition: React 1-acetamido-1,3-butadiene with acrylic acid. This [4+2] cycloaddition forms the cyclohexene ring with the required substitution pattern, albeit with the amino group protected as an acetamide.
-
Stereocontrol: The endo/exo selectivity of the Diels-Alder reaction can be influenced by reaction conditions (e.g., temperature, Lewis acid catalysis), but will likely produce a mixture of diastereomers at this stage.
-
Purification: The resulting diastereomeric mixture of acetamido-cyclohexene carboxylic acids is separated using standard column chromatography.
-
Deprotection: The acetamido group of the desired isomer is hydrolyzed under acidic or basic conditions to reveal the primary amine, yielding racemic this compound.
Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
The most effective and widely used method for separating enantiomers on an analytical and preparative scale is chiral HPLC.[6] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Enantiomeric Separation
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® or Chiralpak® series), is highly effective for separating amino acid enantiomers.[6][7]
-
Mobile Phase Preparation: A typical mobile phase for this class of compounds under normal-phase conditions would consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralpak® IG-3 or similar.
-
Mobile Phase: Heptane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
-
Data Analysis: The two enantiomers will appear as separate peaks. The retention factor (k), separation factor (α), and resolution (Rs) are calculated to quantify the separation's effectiveness. An Rs value greater than 1.5 indicates baseline separation.[8]
Caption: Workflow for the chiral resolution of enantiomers via HPLC.
Spectroscopic and Structural Characterization
Unambiguous confirmation of the stereochemical structure of each isolated isomer is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. While the ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they provide crucial information about the molecular framework.
-
¹H NMR: The spectrum will show characteristic signals for the vinylic proton (~5.5-6.0 ppm), the allylic protons, the protons on the carbon bearing the amino group, and the remaining aliphatic protons on the ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[9][10]
-
¹³C NMR: The spectrum will show signals for the two sp² carbons of the double bond (~120-140 ppm), the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the four sp³ carbons of the ring.[9]
To differentiate enantiomers via NMR, a chiral solvating agent or a chiral derivatizing agent must be used. This induces a diastereomeric environment, causing the corresponding signals for each enantiomer to appear at slightly different chemical shifts.
Chiroptical Methods
These techniques measure the differential interaction of chiral molecules with polarized light and are definitive for assigning the absolute configuration of an enantiomer.
-
Polarimetry: Measures the rotation of plane-polarized light. Enantiomers will rotate light by equal and opposite angles. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer.
-
Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, which can often be correlated to absolute configuration through computational modeling (e.g., TD-DFT).
| Technique | Purpose | Expected Outcome for this compound |
| ¹H & ¹³C NMR | Structural framework confirmation | Identical spectra for R and S isomers in achiral solvent. Reveals proton and carbon environments. |
| Chiral NMR | Enantiomeric purity determination | Separate signals for R and S isomers in the presence of a chiral solvating agent. |
| Polarimetry | Determination of optical activity | Equal and opposite specific rotation values for pure R and S enantiomers. |
| Circular Dichroism | Assignment of absolute configuration | Mirror-image spectra for R and S enantiomers. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the formula C₇H₁₁NO₂ (m/z = 141.08). |
Relevance in Drug Development and Conclusion
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. The use of conformationally constrained amino acids like the isomers of this compound is a powerful strategy in modern drug design. By incorporating these rigid scaffolds into larger molecules, researchers can reduce conformational flexibility, which can lead to enhanced binding affinity, improved selectivity for the biological target, and better metabolic stability.[11][12]
For example, the saturated analogue, trans-4-aminocyclohexanecarboxylic acid, is a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, highlighting the pharmaceutical industry's interest in such structures.[4][11] The unsaturated version discussed herein offers a different geometric constraint and additional chemical functionality (the double bond) for further synthetic elaboration.
References
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ResearchGate. (2015). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved from [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 412(25), 6395-6414. Retrieved from [Link]
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Technical Guide on cis-4-Aminocyclohex-1-ene-1-carboxylic acid: An Analysis of Available Data
For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Subject: A detailed assessment of the chemical properties and available technical data for cis-4-Aminocyclohex-1-ene-1-carboxylic acid.
Introduction:
This document addresses the request for an in-depth technical guide on the chemical properties of cis-4-Aminocyclohex-1-ene-1-carboxylic acid. A comprehensive search of scientific databases and chemical supplier information was conducted to assemble the core chemical and physical properties, reactivity data, and safety information for this specific unsaturated aminocyclohexene derivative.
Executive Summary:
Upon extensive investigation, it has been determined that there is a significant lack of publicly available scientific literature and supplier data for the specific molecule of interest: cis-4-Aminocyclohex-1-ene-1-carboxylic acid . The majority of database search results consistently default to the saturated analog, cis-4-Aminocyclohexanecarboxylic acid . This suggests that the requested unsaturated compound may be a novel chemical entity, not widely synthesized, or not commercially available at this time.
While data for related structures, such as N-protected aminocyclohexene carboxylic acids, exist, a direct and comprehensive guide on the parent compound as requested cannot be constructed without speculative and unverified information. This report will, therefore, summarize the available information on the closely related saturated compound to provide a contextual baseline and highlight the current knowledge gap.
Part 1: Analysis of the Saturated Analog: cis-4-Aminocyclohexanecarboxylic Acid
Due to the absence of data for the requested unsaturated compound, this section will detail the properties of the well-documented saturated analog, cis-4-Aminocyclohexanecarboxylic acid. It is crucial to note that the presence of a double bond in the "-1-ene-" structure would significantly alter the chemical and physical properties outlined below.
Core Chemical Identity
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 3685-23-2 | [2][3] |
| Appearance | White to off-white powder/crystalline solid | [3] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 299-301 °C | [2] |
| Boiling Point | 280.0 ± 33.0 °C (Predicted) | [2] |
| Water Solubility | Soluble | [2] |
| pKa | 4.62 ± 0.25 (Predicted) | [2] |
Spectroscopic Data
Available spectroscopic information for cis-4-Aminocyclohexanecarboxylic acid includes ¹H NMR data, which can be used for structural confirmation.[4][5]
Synthesis and Reactivity
The synthesis of cis-4-Aminocyclohexanecarboxylic acid is often achieved through the catalytic hydrogenation of p-aminobenzoic acid.[2][6][7] This process typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under certain conditions.[6][7][8] The separation of these isomers can be challenging.[6]
The reactivity of this molecule is characterized by its bifunctional nature, possessing both a primary amine and a carboxylic acid. These functional groups allow for a range of chemical transformations, including:
-
N-protection: The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for use in peptide synthesis.
-
Esterification: The carboxylic acid can be converted to its corresponding esters.[6]
-
Amide bond formation: The carboxylic acid can react with amines, and the amino group can react with carboxylic acids to form amide bonds.
Safety and Handling
Safety data for cis-4-Aminocyclohexanecarboxylic acid indicates that it is an irritant.[9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2] It should be handled in a well-ventilated area using appropriate personal protective equipment.
Part 2: Data Gap Analysis for cis-4-Aminocyclohex-1-ene-1-carboxylic acid
A thorough search did not yield specific experimental or theoretical data for cis-4-Aminocyclohex-1-ene-1-carboxylic acid. The key differences that would be anticipated in the chemical properties of the unsaturated versus the saturated analog include:
-
Geometry and Stereochemistry: The presence of the endocyclic double bond would flatten the cyclohexene ring compared to the chair conformation of the cyclohexane ring. This would alter the spatial relationship between the amino and carboxylic acid groups, impacting its biological activity and reactivity.
-
Reactivity: The double bond introduces a site of unsaturation that can undergo various reactions, such as addition reactions (e.g., hydrogenation, halogenation) and cycloadditions.
-
Acidity/Basicity: The electronic effect of the double bond would influence the pKa of both the carboxylic acid and the amino group.
-
Spectroscopic Signature: The presence of vinylic protons and carbons would be evident in NMR spectra, and the C=C bond would have a characteristic IR absorption.
Part 3: Potential Applications and Research Directions
While no direct applications for cis-4-Aminocyclohex-1-ene-1-carboxylic acid have been documented, related unsaturated aminocyclohexene carboxylic acid derivatives are utilized in several research areas:
-
Peptide Synthesis: As building blocks for creating conformationally constrained peptides with potentially enhanced biological activity and stability.[10][11]
-
Drug Development: As scaffolds for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands.[10][11][12]
-
Materials Science: In the development of new polymers and hydrogels with specific properties.[10][12]
The synthesis and characterization of cis-4-Aminocyclohex-1-ene-1-carboxylic acid would be a valuable contribution to the field of medicinal chemistry and materials science. Future research could focus on:
-
Developing a synthetic route to access this specific isomer.
-
Full characterization of its chemical and physical properties.
-
Exploration of its utility as a building block in the synthesis of novel molecules with potential biological or material applications.
Conclusion
This technical guide has highlighted a significant information gap in the scientific literature regarding the chemical properties of cis-4-Aminocyclohex-1-ene-1-carboxylic acid. While a comprehensive guide on the requested molecule cannot be provided at this time, the detailed analysis of its saturated analog, cis-4-Aminocyclohexanecarboxylic acid, offers a valuable point of reference. The potential applications of related unsaturated structures suggest that the synthesis and study of cis-4-Aminocyclohex-1-ene-1-carboxylic acid could be a fruitful area for future research.
References
A comprehensive list of references is not applicable as the core topic lacks sufficient available data. The provided citations within the text refer to information on the saturated analog, cis-4-Aminocyclohexanecarboxylic acid, and related compounds.
Sources
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- 3. cis-4-Aminocyclohexanecarboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum [chemicalbook.com]
- 5. 3685-23-2|cis-4-Aminocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
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- 9. 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. chemimpex.com [chemimpex.com]
In-depth Technical Guide: Physicochemical Profile of trans-4-Aminocyclohex-1-ene-1-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of trans-4-Aminocyclohex-1-ene-1-carboxylic acid. As a conformationally constrained analogue of γ-aminobutyric acid (GABA), this molecule is of significant interest to researchers in medicinal chemistry and drug development for its potential to modulate the GABAergic system with enhanced selectivity and potency. Due to the limited availability of experimental data for this specific compound, this guide synthesizes high-quality computational predictions with established principles of physical organic chemistry to provide a robust profile for scientific and research applications. We will explore its molecular structure, predicted physicochemical parameters, acid-base properties, and spectroscopic characteristics, offering a foundational understanding for its use as a research tool and a building block for novel therapeutics.
Introduction: The Rationale for Conformational Constraint in GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] However, its therapeutic application is limited by its high conformational flexibility and poor blood-brain barrier penetration.[1][3] Medicinal chemists have long sought to overcome these limitations by designing GABA analogues with restricted conformations. By incorporating the GABA pharmacophore into a rigid scaffold, such as a cyclohexene ring, it is possible to lock the molecule into a specific three-dimensional arrangement.
trans-4-Aminocyclohex-1-ene-1-carboxylic acid exemplifies this strategy. The cyclohexene ring system fixes the spatial relationship between the amino and carboxyl groups, potentially pre-organizing the molecule for optimal interaction with a specific GABA receptor subtype. A thorough understanding of its fundamental physical properties is the critical first step in evaluating its potential as a selective neurological agent.
Molecular Structure and Key Identifiers
The structure of trans-4-Aminocyclohex-1-ene-1-carboxylic acid is defined by a cyclohexene ring with an amino group at position 4 and a carboxylic acid at position 1. The "trans" designation indicates that the amino and carboxyl groups are on opposite sides of the ring's plane.
| Identifier | Value |
| IUPAC Name | trans-4-Aminocyclohex-1-ene-1-carboxylic acid |
| CAS Number | 85392-42-5 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Canonical SMILES | C1C(C=C(C1)N)C(=O)O |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical profile of a molecule. The following properties are predicted based on the structure of trans-4-Aminocyclohex-1-ene-1-carboxylic acid.
| Property | Predicted Value | Scientific Rationale and Implication |
| XLogP3-AA | -1.7 | The negative logarithm of the octanol/water partition coefficient strongly suggests that the molecule is hydrophilic and likely possesses high aqueous solubility. |
| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) and carboxylic acid (-COOH) groups can donate hydrogen bonds, contributing to water solubility and potential receptor interactions. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylic acid group can accept hydrogen bonds, further enhancing its hydrophilic character. |
| Rotatable Bond Count | 1 | The low number of rotatable bonds (only the C-COOH bond) confirms the high degree of conformational rigidity, a key design feature. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | This value, reflecting the surface area contributed by polar atoms, is consistent with a molecule that is likely to be water-soluble but may have limited passive diffusion across the blood-brain barrier. |
Acid-Base Chemistry: The pKa Profile
As an amino acid, the molecule is amphoteric and will exist as a zwitterion at physiological pH. The ionization state is governed by the pKa values of the carboxylic acid and the amino group. While experimental pKa values are not available, they can be estimated based on similar structures.
-
pKa₁ (Carboxylic Acid): Estimated to be in the range of 3.5 - 4.5 . This is typical for a carboxylic acid alpha to a double bond.[4][5] At pH values above this pKa, the carboxyl group will be predominantly deprotonated (-COO⁻).
-
pKa₂ (Amine): Estimated to be in the range of 9.5 - 10.5 . This is a typical value for a primary amine on a cyclohexyl ring.[4][5] At pH values below this pKa, the amino group will be predominantly protonated (-NH₃⁺).
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acids [vanderbilt.edu]
- 5. アミノ酸一覧表 [sigmaaldrich.com]
spectroscopic analysis (NMR, IR, Mass Spec) of 4-Aminocyclohex-1-ene-1-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminocyclohex-1-ene-1-carboxylic Acid
Introduction: The Structural Significance of this compound
This compound is a fascinating bifunctional molecule that incorporates several key structural features: a cyclic alkene, a carboxylic acid, and a primary amine. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The cyclohexene ring provides a semi-rigid scaffold, the carboxylic acid offers a handle for amide bond formation or salt formation, and the amino group provides a site for further functionalization.
Accurate and unambiguous structural elucidation is paramount for any research or development involving this compound. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectral features of this compound, explaining the rationale behind the predicted data based on fundamental principles and data from analogous structures.
Logical Workflow for Spectroscopic Analysis
The comprehensive analysis of a novel or synthesized compound like this compound follows a logical progression. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.
Caption: A typical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Experience: Causality Behind Predictions
The predicted chemical shifts are not arbitrary; they are derived from established principles. The electronegativity of the nitrogen and oxygen atoms will deshield nearby protons and carbons, shifting their signals downfield. The π-system of the double bond creates a magnetic anisotropic effect, strongly deshielding the vinylic proton.[1] The carboxylic acid group, being in conjugation with the double bond, will influence the electronic environment of the alkene.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| H-2 (Vinylic) | 6.8 - 7.2 | Triplet (t) | 1H | Located on a C=C bond and adjacent to two allylic protons (H-3). Deshielded by the double bond's anisotropy and the conjugated carbonyl group.[2] |
| H-4 (on C-N) | 3.0 - 3.4 | Multiplet (m) | 1H | Attached to the carbon bearing the electronegative amino group, causing a downfield shift. |
| H-3, H-5 (Allylic) | 2.2 - 2.8 | Multiplet (m) | 4H | Protons adjacent to the double bond are deshielded. These four protons are diastereotopic and will show complex splitting. |
| H-6 (Aliphatic) | 1.8 - 2.2 | Multiplet (m) | 2H | Standard aliphatic protons on the cyclohexene ring. |
| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and concentration-dependent. Signal may broaden or exchange with D₂O. |
| -COOH (Acid) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded proton of the carboxylic acid, often very broad. Disappears upon D₂O exchange.[3][4] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; D₂O will cause the -NH₂ and -COOH protons to exchange and their signals to disappear, which can be a useful diagnostic tool.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard if not already present in the solvent.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functional group.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-7 (-C OOH) | 165 - 175 | Carboxyl carbon. The α,β-unsaturation shifts it slightly upfield compared to saturated acids.[3][4] |
| C-1 (=C -COOH) | 135 - 145 | Quaternary sp² carbon of the alkene, part of the conjugated system. |
| C-2 (=C H) | 125 - 135 | Tertiary sp² carbon of the alkene. |
| C-4 (-C H-NH₂) | 45 - 55 | sp³ carbon bonded to the electronegative nitrogen atom. |
| C-3, C-5 (-C H₂) | 25 - 35 | Allylic sp³ carbons. |
| C-6 (-C H₂) | 20 - 30 | Aliphatic sp³ carbon. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.
-
Advanced Experiments (Optional but Recommended): Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups. A 2D experiment like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton with the carbon it is directly attached to, confirming assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds, with different bond types absorbing infrared radiation at characteristic frequencies.
Expertise & Experience: Interpreting the Spectrum
For this compound, the IR spectrum is expected to be dominated by the signatures of the carboxylic acid and the primary amine. The O-H stretch of a carboxylic acid is one of the most recognizable absorptions in IR spectroscopy due to its extreme broadness, a result of strong hydrogen-bonding dimerization.[5][6] The presence of α,β-unsaturation slightly lowers the C=O stretching frequency compared to a saturated acid due to resonance.[7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |
| 3300 - 3400 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | Medium | Often appears as two distinct, sharp peaks for a primary amine. |
| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch | Broad, Strong | A very broad and characteristic band that often overlaps with C-H stretches.[3][5] |
| ~2900 - 3100 | C-H | C(sp²)-H & C(sp³)-H Stretch | Medium-Strong | Vinylic C-H stretch appears >3000 cm⁻¹, aliphatic C-H stretch appears <3000 cm⁻¹. |
| 1680 - 1710 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp | Frequency is lowered due to conjugation with the C=C double bond.[3][7] |
| 1630 - 1660 | Alkene (C=C) | C=C Stretch | Medium | Conjugation with the carbonyl group can enhance the intensity of this peak. |
| 1580 - 1650 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine. |
| 1210 - 1320 | Carboxylic Acid (C-O) | C-O Stretch | Strong | Often coupled with O-H bending.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Expertise & Experience: Predicting Fragmentation
The molecular weight of this compound (C₇H₁₁NO₂) is 141.15 g/mol . In a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ at m/z 142. The fragmentation of cyclic compounds can be complex, often involving an initial ring-opening step.[8] Key fragmentation pathways for this molecule would likely involve:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da) or •COOH (45 Da): A very common fragmentation for carboxylic acids.
-
Loss of NH₃ (17 Da): From the amino group.
-
Ring Cleavage: Retro-Diels-Alder reactions or other ring-opening fragmentations are possible for the cyclohexene core.
Predicted Mass Spectrum Data (ESI+)
| m/z Value | Ion | Notes |
| 142 | [M+H]⁺ | The protonated molecular ion. This is often the base peak in ESI-MS. |
| 124 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 97 | [M+H - COOH]⁺ | Loss of the carboxyl radical. |
| 96 | [M+H - CO₂]⁺ | Loss of carbon dioxide after rearrangement. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Instrument Parameters: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable spray and maximum ion signal for the [M+H]⁺ ion.
-
MS/MS Analysis (for fragmentation): To confirm the structure, the [M+H]⁺ ion (m/z 142) can be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). This will fragment the ion and produce a daughter ion spectrum, which can be matched against the predicted fragmentation patterns.
Conclusion: A Unified Structural Portrait
The combination of NMR, IR, and Mass Spectrometry provides a powerful, self-validating toolkit for the structural analysis of this compound. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups (-COOH, -NH₂, C=C). Finally, ¹H and ¹³C NMR spectroscopy meticulously map out the carbon skeleton and proton environments, confirming the precise connectivity and completing the structural puzzle. This integrated approach ensures the highest degree of confidence in the compound's identity, a critical requirement for its application in research and development.
References
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Ng, J. et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of Basic & Applied Sciences, 7(1). Available at: [Link][8]
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Doc Brown's Chemistry. ¹H proton NMR spectrum of cyclohexene. Available at: [Link][2]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][3][4]
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University of Calgary. IR Spectroscopy: Carboxylic Acids. Available at: [Link][5]
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St. Paul's Cathedral Mission College. Infrared Spectroscopy. Available at: [Link][7]
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Hans Reich, University of Wisconsin. ¹H NMR Chemical Shifts. Available at: [Link][9]
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Hans Reich, University of Wisconsin. ¹³C NMR Chemical Shifts. Available at: [Link][10]
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PubChem. 1-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][11]
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NIST WebBook. 1-Cyclohexene-1-carboxylic acid. National Institute of Standards and Technology. Available at: [Link][12]
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biological activity of 4-Aminocyclohex-1-ene-1-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives
Introduction: The Emergence of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. The this compound core represents one such versatile scaffold. Its semi-rigid, cyclic structure provides a three-dimensional framework that can be strategically functionalized to create derivatives with a wide spectrum of biological activities. The presence of both an amino group and a carboxylic acid group offers reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals into the burgeoning field of this compound derivatives. We will move beyond a simple recitation of facts to explore the causality behind experimental design, the synthesis of these novel compounds, their validated biological activities, and the critical structure-activity relationships that govern their function. The focus will be on providing a holistic understanding of their potential as anti-inflammatory, antiproliferative, and antimicrobial agents.
Core Synthesis and Derivatization Strategy
The therapeutic potential of any scaffold is unlocked through its chemical derivatization. A prominent and successful strategy for creating a library of biologically active compounds from this core involves its reaction with N³-substituted amidrazones.
General Synthesis Protocol: Acyl Derivatives from Amidrazones
The synthesis of novel acyl derivatives is a direct and efficient process. The core experimental choice is the reaction between N³-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride. This reaction is typically performed in an anhydrous solvent like diethyl ether, which facilitates the nucleophilic attack of the amidrazone onto the anhydride, leading to the formation of the final acylated cyclohexene derivatives[1][2]. The simplicity of this reaction allows for the creation of a diverse library of compounds by varying the substituents on the initial amidrazone starting material, enabling a thorough investigation of SAR.
Caption: General workflow for the synthesis of acyl derivatives.
A Spectrum of Biological Activity
Derivatives built upon the this compound scaffold have demonstrated a promising range of biological effects, particularly in the realms of inflammation, cell proliferation, and microbial infection. These activities are often interconnected, as inflammatory pathways can drive cellular proliferation and create environments conducive to infection.
Anti-inflammatory and Antiproliferative Properties
Chronic inflammation is a key driver of numerous diseases, making the search for new anti-inflammatory agents a global health priority[1][2]. A series of six novel derivatives (designated 2a-2f) were evaluated for their effects on human peripheral blood mononuclear cells (PBMCs), a standard and clinically relevant model for assessing immune response[3][4].
The key mechanism investigated was the modulation of cytokine production. Cytokines are signaling proteins that orchestrate the inflammatory response. The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of many inflammatory conditions.
Experimental Protocol: Cytokine Production Assay (ELISA)
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation. This provides a primary cell culture system that closely mimics the human immune environment.
-
Cell Culture & Stimulation: The isolated PBMCs are cultured and stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce a pro-inflammatory response and cytokine secretion.
-
Compound Treatment: The stimulated cells are co-incubated with varying concentrations (e.g., 10, 50, and 100 µg/mL) of the test derivatives. A known anti-inflammatory drug, such as ibuprofen, is used as a positive control.
-
Supernatant Collection: After a 72-hour incubation period, the cell culture supernatant is collected.
-
ELISA Measurement: The concentration of specific cytokines (TNF-α, IL-6, IL-10, IL-1β) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit. This method provides high specificity and sensitivity for protein quantification.
-
Data Analysis: The results are expressed as a percentage of the cytokine production in the stimulated control group, allowing for a direct comparison of the inhibitory effects of the compounds.
Caption: Workflow for assessing compound effects on cytokine production.
Key Findings:
-
Potent TNF-α Inhibition: Compound 2f demonstrated a strong and dose-dependent inhibition of TNF-α secretion, reducing it by approximately 66-81% across all tested concentrations[2][3][4].
-
Broad-Spectrum Cytokine Reduction: Derivative 2b was particularly effective at a high dose, significantly reducing the release of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 by approximately 92-99%[2][3][4]. This suggests a potent but potentially non-selective immunomodulatory effect.
-
Superior Antiproliferative Activity: All tested compounds showed antiproliferative activity against mitogen-stimulated PBMCs. Notably, derivatives 2a, 2d, and 2f at a concentration of 100 µg/mL were more effective at inhibiting cell proliferation than the reference drug, ibuprofen[3][4].
Data Summary: Anti-inflammatory Effects of Cyclohexene Derivatives
| Compound | Effect on TNF-α Secretion | Effect on IL-6 & IL-10 Secretion | Antiproliferative Activity vs. Ibuprofen (at 100 µg/mL) |
|---|---|---|---|
| 2a | Moderate Inhibition | Not specified | More Effective[3][4] |
| 2b | Strong Inhibition at high dose (~92-99%)[2] | Strong Inhibition at high dose (~92-99%)[2] | Not specified |
| 2d | Moderate Inhibition | Not specified | More Effective[3][4] |
| 2f | Strong Inhibition at all doses (66-81%)[2] | Moderate Inhibition | More Effective[3][4] |
Antimicrobial Activity
The same series of compounds (2a-2f) was screened for antimicrobial activity against a panel of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, as well as a fungal strain[3][4].
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Standardized suspensions of microbial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans) are prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of each specific microorganism.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This is a standard method for quantifying the bacteriostatic or fungistatic potential of a new chemical entity.
Key Findings:
The antimicrobial activity was found to be more selective than the anti-inflammatory effects.
-
Compound 2c exhibited bacteriostatic activity against the Gram-positive bacteria S. aureus and M. smegmatis[2][3].
-
Derivative 2b showed selective inhibitory activity against the Gram-negative bacterium Y. enterocolitica, with an MIC value of 64 µg/mL[2][3].
Data Summary: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | M. smegmatis | Y. enterocolitica | E. coli / K. pneumoniae / C. albicans |
|---|---|---|---|---|
| 2b | >128 | >128 | 64[2][3] | >128 |
| 2c | 128 | 128 | >128 | >128 |
Other Potential Therapeutic Applications
The broader family of aminocyclohexane carboxylic acid derivatives serves as crucial building blocks in the synthesis of established pharmaceuticals. For instance, trans-4-amino-1-cyclohexanecarboxylic acid is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used to treat allergic dermatitis and other inflammatory conditions[5]. Furthermore, these derivatives have been explored as substitutes for components in established anticancer drugs like doxorubicin, highlighting their potential in oncology[5]. This versatility underscores the importance of the core scaffold in diverse areas of drug discovery.
Structure-Activity Relationships (SAR)
Understanding how specific chemical modifications influence biological activity is the cornerstone of rational drug design. While the studies on this specific class of derivatives are emerging, some initial SAR insights can be drawn.
-
Influence of Substituents: The nature of the substituent on the amidrazone moiety plays a critical role in determining the type and potency of the biological activity. The presence of two 2-pyridyl substituents in compound 2b appears to correlate with both high cytotoxicity and potent, broad-spectrum cytokine inhibition[1]. In contrast, the substituent in compound 2f confers strong and selective TNF-α inhibition with lower toxicity[2][3].
-
Role of the Double Bond: The introduction of a double bond in the cyclohexene ring, as seen in these derivatives, distinguishes them from previously studied saturated cyclohexanecarboxylic acid analogues. This structural feature alters the molecule's conformation and electronic properties, which in turn influences its interaction with biological targets[1].
-
Stereochemistry: For the related saturated aminocyclohexanecarboxylic acids, the relative stereochemistry (cis vs. trans) of the amino and carboxylic acid groups is a critical determinant of their utility as pharmaceutical intermediates[5][6]. This principle likely extends to the unsaturated derivatives, where stereochemistry can profoundly affect binding affinity to target proteins.
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Unlocking the Therapeutic Potential of 4-Aminocyclohex-1-ene-1-carboxylic Acid: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the potential therapeutic targets of 4-Aminocyclohex-1-ene-1-carboxylic acid. As a novel chemical entity, direct experimental data on its biological activity is emerging. This guide, therefore, adopts a rational, evidence-based approach to propose and validate high-probability therapeutic targets by drawing upon structure-activity relationships of analogous compounds and established pharmacological principles. We will explore two primary, promising therapeutic avenues: modulation of Gamma-Aminobutyric Acid (GABA) receptors and inhibition of Janus Kinases (JAKs) .
Section 1: The Rationale for Target Selection
The unique structural features of this compound, specifically its conformationally restricted cyclohexene scaffold containing both an amino and a carboxylic acid group, make it a compelling candidate for investigation as a modulator of key physiological pathways. This rigidity can confer higher affinity and selectivity for specific receptor or enzyme binding sites compared to more flexible molecules.
GABA Receptor Modulation: A Constrained Analog Approach
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for a variety of therapeutic agents.[1] The conformational flexibility of GABA itself allows it to bind to different receptor subtypes.[2] Consequently, the design of conformationally restricted GABA analogs is a proven strategy for achieving receptor subtype selectivity and modulating GABAergic neurotransmission.[2]
Derivatives of the structurally similar 4-aminocyclopent-1-enecarboxylic acid have been shown to act as antagonists at GABA-A receptors.[3][4] This strongly suggests that the six-membered ring of this compound could also facilitate interaction with GABA receptors, potentially as an agonist, antagonist, or allosteric modulator. The presence of the amino and carboxylic acid moieties provides the necessary pharmacophoric elements for recognition by the GABA binding pocket.
Janus Kinase (JAK) Inhibition: A Scaffold for Anti-Inflammatory Agents
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[2][5] This pathway is activated by numerous cytokines and growth factors, playing a central role in immunity and inflammation.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases.[5]
A key piece of evidence pointing towards JAKs as a potential target comes from patent literature, which discloses the use of trans-4-amino-1-cyclohexanecarboxylic acid derivatives as intermediates in the synthesis of Janus kinase inhibitors. Furthermore, various cyclohexene derivatives have demonstrated potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] The production of these cytokines is downstream of the JAK-STAT pathway, making JAKs a plausible upstream target for compounds containing the cyclohexene scaffold.[7]
Section 2: Proposed Signaling Pathways and Mechanisms of Action
GABA-A Receptor Interaction
Should this compound act on GABA-A receptors, it would likely bind to the orthosteric site where GABA binds, or to an allosteric site, modulating the receptor's response to GABA. The GABA-A receptor is a ligand-gated ion channel; upon binding of an agonist, it opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[9][10] An antagonist would block this effect, while a modulator could enhance or reduce the receptor's response to GABA.
Caption: Proposed interaction of this compound with the GABAergic synapse.
JAK-STAT Pathway Inhibition
If this compound functions as a JAK inhibitor, it would likely act as an ATP-competitive inhibitor, binding to the kinase domain of a JAK protein (JAK1, JAK2, JAK3, or TYK2).[11] This would prevent the phosphorylation and activation of STAT proteins, which in turn would block their translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[6][7]
Caption: Proposed mechanism of JAK-STAT pathway inhibition.
Section 3: Experimental Protocols for Target Validation
The following protocols provide a framework for the initial characterization of this compound's activity at the proposed targets.
GABA-A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays to determine the affinity of the test compound for the GABA-A receptor.[12][13]
Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki).
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[³H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compound: this compound
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize rat brain tissue in ice-cold binding buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. e. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
Binding Assay: a. In test tubes, add binding buffer, [³H]Muscimol (final concentration ~1-5 nM), and either:
- Buffer (for total binding)
- Excess GABA (1 mM, for non-specific binding)
- Varying concentrations of the test compound b. Add the membrane preparation to initiate the binding reaction. c. Incubate at 4°C for 20-30 minutes.
-
Termination and Filtration: a. Rapidly filter the incubation mixture through glass fiber filters under vacuum. b. Wash the filters three times with ice-cold wash buffer.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the test compound against a specific JAK isoform using a luminescence-based assay.[11][14]
Objective: To determine the IC₅₀ value of this compound against a specific JAK enzyme (e.g., JAK1, JAK2, JAK3).
Materials:
-
Recombinant human JAK enzyme
-
Peptide substrate for the specific JAK enzyme
-
ATP
-
Test compound: this compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: a. Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Kinase Reaction: a. Add the diluted test compound or vehicle control to the wells of the assay plate. b. Add the JAK enzyme and substrate mixture to each well. c. Incubate at room temperature for 15 minutes to allow for compound binding. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate at room temperature for 60 minutes.
-
Signal Detection: a. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Measurement: a. Measure the luminescence using a plate reader.
-
Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the validation of potential therapeutic targets.
Measurement of TNF-α and IL-6 Inhibition in Cell-Based Assays
This protocol uses a cell-based assay to measure the effect of the test compound on the production of pro-inflammatory cytokines.[15][16]
Objective: To determine if this compound can inhibit the production of TNF-α and IL-6 in stimulated immune cells.
Materials:
-
THP-1 cells (human monocytic cell line) or peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compound: this compound
-
Cell culture medium and supplements
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Culture and Treatment: a. Culture THP-1 cells or PBMCs in 96-well plates. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. d. Incubate for 18-24 hours.
-
Sample Collection: a. Centrifuge the plates to pellet the cells. b. Collect the cell culture supernatants.
-
ELISA: a. Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: a. Determine the concentrations of TNF-α and IL-6 from the standard curves. b. Calculate the percent inhibition of cytokine production by the test compound compared to the LPS-stimulated control. c. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Section 4: Data Presentation and Interpretation
The quantitative data generated from the above assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Ki (µM) |
|---|---|
| This compound | Value to be determined |
| GABA (control) | Known value |
Table 2: JAK Kinase Inhibition
| Compound | JAK1 IC₅₀ (µM) | JAK2 IC₅₀ (µM) | JAK3 IC₅₀ (µM) |
|---|---|---|---|
| This compound | Value to be determined | Value to be determined | Value to be determined |
| Tofacitinib (control) | Known value | Known value | Known value |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) |
|---|---|---|
| This compound | Value to be determined | Value to be determined |
| Dexamethasone (control) | Known value | Known value |
Section 5: Concluding Remarks and Future Directions
This technical guide has outlined a rational and systematic approach to exploring the therapeutic potential of this compound. By focusing on two high-probability target classes, GABA receptors and Janus kinases, we have provided a clear roadmap for initial pharmacological characterization. The proposed experimental protocols are robust and well-established methods for target validation.
Positive results in these initial assays would warrant further investigation, including:
-
Determination of the mode of action (e.g., agonist vs. antagonist for GABA receptors; ATP-competitive vs. allosteric for JAKs).
-
Selectivity profiling against a broader panel of receptors and kinases.
-
In vivo studies in relevant animal models of neurological or inflammatory diseases.
The unique structural properties of this compound make it a promising scaffold for the development of novel therapeutics. The systematic approach detailed in this guide will be instrumental in uncovering its full pharmacological potential.
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Exploring 4-Aminocyclohex-1-ene-1-carboxylic Acid: A Next-Generation Constrained Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide navigates the scientific rationale, synthesis, and potential applications of 4-aminocyclohex-1-ene-1-carboxylic acid. While this specific scaffold remains a frontier in medicinal chemistry, its potential can be understood and unlocked by examining its well-established saturated analog, 4-aminocyclohexanecarboxylic acid. This document provides a comprehensive look at the established chemistry and projects it onto the unsaturated target, offering a roadmap for its adoption in drug development programs.
The Strategic Value of Scaffolds in Modern Drug Discovery
The efficiency of drug discovery is intrinsically linked to the quality of the molecular scaffolds used to build screening libraries. An ideal scaffold should offer a combination of features: three-dimensional complexity to explore chemical space effectively, synthetic tractability for rapid derivatization, and appropriate physicochemical properties to ensure drug-likeness.
Cyclic amino acids, in particular, have proven to be invaluable. They act as conformationally constrained mimics of linear amino acid residues, allowing for the stabilization of desired secondary structures in peptides and peptidomimetics. This conformational rigidity can lead to significant gains in binding affinity, selectivity, and metabolic stability.
This guide focuses on the potential of this compound, a scaffold that introduces a vinylogous acid function and a constrained geometry. We will build the case for its utility by first exploring its saturated counterpart.
The Precedent: 4-Aminocyclohexanecarboxylic Acid as a Validated Scaffold
The saturated analog, 4-aminocyclohexanecarboxylic acid, exists as two key isomers, cis and trans, which have been successfully incorporated into various therapeutic agents. Understanding their synthesis and application provides the foundation for exploring our unsaturated target.
Synthesis of cis and trans-4-Aminocyclohexanecarboxylic Acid
The primary industrial route to this scaffold is the catalytic hydrogenation of p-aminobenzoic acid.[1] The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.
-
Key Transformation : Aromatic ring reduction.
-
Precursor : p-Aminobenzoic acid.
-
Catalyst : Typically Ruthenium on a carbon support (Ru/C).[2][3]
-
Conditions : Elevated temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar) in a basic aqueous solution (e.g., 10% NaOH).[2][4]
The reaction proceeds to yield a mixture of cis and trans isomers. A significant focus of process chemistry has been to maximize the yield of the desired trans isomer, which is often greater than 75% under optimized conditions.[2][4] The separation of these isomers can be achieved through methods like fractional crystallization or selective esterification.[3]
Established Applications in Medicinal Chemistry
The trans isomer, in particular, has been utilized as an intermediate in the synthesis of several pharmacologically active compounds. Its rigid structure allows it to position functional groups in a well-defined orientation.
-
Janus Kinase (JAK) Inhibitors : The N-Boc protected form of trans-4-aminocyclohexanecarboxylic acid is a key building block for certain pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.[3]
-
Peptidomimetics : It has been used as a conformationally constrained replacement for Gly-Gly dipeptide units in dynorphin A analogs, demonstrating its utility in modulating peptide conformation and receptor selectivity.[1]
The Frontier: this compound
While less explored, the introduction of a double bond into the cyclohexyl ring to create this compound presents several compelling strategic advantages for drug design.
Physicochemical Properties and Structural Features
The table below outlines the basic computed properties for the unsaturated scaffold, highlighting its suitability as a fragment for library development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [5] |
| Molecular Weight | 141.17 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [5] |
| LogP | 1.21 | [5] |
The presence of the C=C double bond introduces planarity to a portion of the ring, significantly altering its conformational landscape compared to the saturated cis and trans isomers. This offers a distinct geometric profile for probing protein binding sites.
Proposed Synthetic Workflow
A robust and reliable synthetic route is paramount for the adoption of any new scaffold. Below is a proposed workflow for the synthesis of this compound, designed for efficiency and scalability.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Cyclohex-3-enecarboxylic acid
-
To a pressure vessel, add acrylic acid (1.0 eq) and a suitable solvent such as toluene.
-
Cool the vessel to -10 °C and condense butadiene (1.2 eq) into the mixture.
-
Seal the vessel and allow it to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of acrylic acid.
-
Upon completion, vent the excess butadiene and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Step 2: Synthesis of the Isocyanate Intermediate via Curtius Rearrangement
-
To a solution of cyclohex-3-enecarboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.1 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature for 2-4 hours until the conversion to the acyl chloride is complete.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in acetone and add a solution of sodium azide (1.5 eq) in water, maintaining the temperature below 10 °C.
-
Stir vigorously for 1-2 hours. Extract the acyl azide into toluene.
-
Carefully heat the toluene solution to 80-100 °C to induce the Curtius rearrangement. The evolution of N₂ gas will be observed.
-
After gas evolution ceases, the isocyanate intermediate is formed in solution.
Step 3: Hydrolysis and Isomerization to Final Product
-
Cool the toluene solution containing the isocyanate and add aqueous acid (e.g., 2M HCl).
-
Heat the biphasic mixture to reflux for 4-8 hours to hydrolyze the isocyanate to the amine.
-
Separate the aqueous layer and wash with an organic solvent (e.g., ethyl acetate).
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of ~10-11.
-
Heat the basic solution to induce isomerization of the double bond into conjugation with the carboxylate.
-
Monitor the isomerization by ¹H NMR.
-
After completion, carefully acidify the solution to the isoelectric point (typically pH 4-6) to precipitate the final product, this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
Strategic Advantages and Application Roadmap
The unique structural features of this compound open up new avenues for drug design that are not accessible with its saturated counterpart.
Caption: Strategic advantages and potential applications of the scaffold.
A Roadmap for Library Development
-
Scaffold Preparation : Synthesize and protect the amino and carboxylic acid functionalities (e.g., as Boc/Fmoc and methyl/ethyl ester respectively) to prepare the scaffold for diversification.
-
Amine Derivatization : Utilize the free amine for amide bond formation, reductive amination, or sulfonylation to explore the vector projecting from the C4 position.
-
Carboxylic Acid Derivatization : Couple a diverse set of amines to the carboxylic acid to explore the vector at C1.
-
Double Bond Chemistry : Exploit the electron-deficient double bond as a handle for Michael addition reactions, introducing further diversity and potentially creating covalent warheads for targeted covalent inhibitors.
Conclusion: A Call to Exploration
This compound represents a logical and compelling evolution from the well-established 4-aminocyclohexanecarboxylic acid scaffold. It offers a unique combination of conformational constraint, defined substituent vectors, and latent reactivity that is highly attractive for modern drug discovery campaigns. While its exploration is still in its infancy, the foundational chemistry of its analogs and a clear synthetic strategy provide a low-risk, high-reward opportunity for medicinal chemists. The adoption of this scaffold has the potential to unlock novel chemical space and lead to the discovery of therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
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-
ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]
-
Matrix Fine Chemicals. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. [Link]
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-
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PMC. New insights into the reactivity of aminomethylene derivatives of resorc[3]arene: amine group transfer, conformational analysis, reaction mechanism. National Center for Biotechnology Information. [Link]
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- 5. 4-aminocyclohexene-1-carboxylic acid, CasNo.13372-08-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
A Technical Guide to the Synthesis of 4-Aminocyclohex-1-ene-1-carboxylic Acid: Foundational Strategies and Modern Approaches
Abstract: This technical guide provides an in-depth exploration of the synthetic strategies for producing 4-Aminocyclohex-1-ene-1-carboxylic acid, a conformationally constrained unsaturated cyclic amino acid. This molecule represents a valuable scaffold for medicinal chemistry and drug development, merging the structural rigidity of a cyclohexene ring with the critical functionalities of an amino acid. This document eschews a rigid historical narrative of the molecule's specific "discovery," which is not prominently documented, and instead focuses on the logical application of foundational organic reactions to its synthesis. We will dissect the most powerful and logical synthetic routes, grounded in the historical development of cornerstone reactions like the Diels-Alder cycloaddition. The guide delves into retrosynthetic analysis, detailed experimental protocols, the causality behind methodological choices, and modern considerations such as asymmetric synthesis. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this and related cyclic amino acid analogues.
Retrosynthetic Analysis: Deconstructing the Target
The logical design of any synthesis begins with retrosynthesis—a process of mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary pathways emerge, though one is significantly more strategically sound.
The most powerful and convergent disconnection involves the [4+2] cycloaddition, or Diels-Alder reaction.[1][2] This approach simultaneously forms the six-membered ring and establishes the correct placement of the double bond. A secondary, less direct pathway would involve functional group interconversion on a pre-existing cyclohexene scaffold, a route often plagued by issues of regioselectivity and harsh reaction conditions.
The retrosynthetic logic is visualized below, highlighting the strategic advantage of the Diels-Alder approach.
Caption: Retrosynthetic analysis of the target molecule.
The Diels-Alder Approach: A Cornerstone of Cyclohexene Synthesis
Historical Context and Mechanistic Causality
First described in 1928 by Otto Diels and Kurt Alder, the Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[1][3] Its power lies in the simultaneous formation of two carbon-carbon bonds and up to four stereocenters, making it an exceptionally efficient tool for building molecular complexity.[1][4] The reaction proceeds through a single, cyclic transition state, governed by the favorable overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]
For the synthesis of this compound, this strategy is ideal. By selecting an α-amino acrylic acid derivative as the dienophile, the amino and carboxyl functionalities are installed directly at the desired C1 position. The diene, simple 1,3-butadiene, forms the remaining four carbons of the six-membered ring. The reaction's inherent regioselectivity places the electron-withdrawing carboxyl group and the amino group at the head of the newly formed double bond, directly yielding the target's core structure.
Experimental Protocol: Diels-Alder Cycloaddition
This protocol describes a representative two-step synthesis: the Diels-Alder reaction to form the protected cyclohexene adduct, followed by hydrolysis to yield the final product.
Step 1: [4+2] Cycloaddition of Methyl 2-acetamidoacrylate with 1,3-Butadiene
-
Reactor Setup: To a high-pressure Parr reactor or a sealed, thick-walled glass tube, add methyl 2-acetamidoacrylate (1.0 eq) and a small amount of hydroquinone (polymerization inhibitor).
-
Solvent Addition: Add a suitable solvent such as toluene or dichloromethane. The choice of solvent is critical for ensuring the reactants remain in solution; toluene is often preferred for its higher boiling point, allowing for thermal acceleration.
-
Diene Introduction: Cool the reactor to approximately -78 °C (dry ice/acetone bath). Carefully condense an excess of 1,3-butadiene (3-5 eq) into the vessel. The excess is necessary to drive the reaction to completion and account for the diene's volatility.
-
Reaction Execution: Seal the reactor securely. Allow it to warm to room temperature and then heat to 80-110 °C. The reaction progress should be monitored by TLC or GC-MS by sampling the reaction mixture periodically (if the reactor setup allows). The reaction typically requires 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess butadiene in a fume hood. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the protected adduct, methyl 1-acetamidocyclohex-3-enecarboxylate.
Step 2: Hydrolysis of the Adduct
-
Hydrolysis: Dissolve the purified adduct from Step 1 in a mixture of 6M aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This step accomplishes both the hydrolysis of the methyl ester to a carboxylic acid and the deprotection of the acetamido group to the primary amine hydrochloride salt.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure. The resulting solid can be washed with a cold organic solvent like acetone to remove impurities.
-
Neutralization: To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-7) using a base like ammonium hydroxide or by running it through an ion-exchange resin. The neutral product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
Caption: Forward synthesis via the Diels-Alder reaction.
Alternative Strategies: The Challenge of Aromatic Ring Reduction
An alternative conceptual starting point is the reduction of a readily available aromatic compound, such as p-aminobenzoic acid. This approach is historically significant and widely used for the industrial production of the saturated analogue, 4-aminocyclohexanecarboxylic acid.[5][6][7]
Catalytic Hydrogenation: The Path to Saturation
The catalytic hydrogenation of p-aminobenzoic acid is a well-established industrial process. It typically employs catalysts like Ruthenium on carbon (Ru/C) or Rhodium on alumina under hydrogen pressure.[5][6][7] However, this method invariably leads to the full saturation of the aromatic ring, producing a mixture of cis and trans 4-aminocyclohexanecarboxylic acid.[5][6] Achieving a selective partial reduction to the desired cyclohexene is extremely challenging with standard heterogeneous hydrogenation catalysts, as the intermediate cyclohexadiene and cyclohexene species are often more reactive than the starting aromatic ring.
| Catalyst | Precursor | Conditions | Product Ratio (cis:trans) | Reference |
| 5% Ru/C | p-Aminobenzoic acid | 10% NaOH (aq), 100°C, 15 bar H₂ | 1 : 4.6 | [5][6] |
| Ru on Al₂O₃ | p-Aminobenzoic acid | Not specified | 1 : 1 | [7] |
| Rh on Al₂O₃ | p-Aminobenzoic acid | Not specified | 1 : 1 | [7] |
Table 1: Representative Catalytic Hydrogenations of p-Aminobenzoic Acid, leading to saturated products.
While this route is efficient for producing the cyclohexane analogue, it is not a viable direct path to this compound. The difficulty in halting the hydrogenation at the cyclohexene stage makes the Diels-Alder reaction a far more elegant and controllable strategy.
Modern Considerations: The Imperative of Asymmetry
In modern drug development, controlling stereochemistry is paramount. Most biological targets are chiral, and different enantiomers of a drug can have vastly different pharmacological or toxicological profiles. Therefore, any practical synthesis must address the production of a single enantiomer of the target molecule.
The Diels-Alder reaction is particularly amenable to asymmetric catalysis.[8] Two primary strategies exist:
-
Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the dienophile, creating a chiral environment that biases the diene to approach from one face over the other. This induces enantioselectivity in the cycloaddition.[8]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dienophile. The steric and electronic properties of the auxiliary block one face of the dienophile, forcing the diene to add to the opposite face. The auxiliary is then cleaved after the reaction to yield the enantiomerically enriched product. This principle has been applied in various asymmetric syntheses.[9]
Developing a catalytic, enantioselective Diels-Alder reaction for the synthesis of this compound would be a significant advancement, providing efficient access to enantiopure building blocks for pharmaceutical research.
Summary and Future Outlook
While the specific discovery of this compound is not a landmark event in chemical history, its synthesis is an excellent case study in the application of fundamental and powerful organic reactions. The retrosynthetic analysis clearly demonstrates the strategic superiority of the Diels-Alder reaction for constructing the cyclohexene core with the required functionalities in place. This approach offers high convergence, control, and efficiency compared to alternatives like partial aromatic ring reduction.
Future work in this area will undoubtedly focus on the development of highly efficient and scalable asymmetric syntheses. The design of novel chiral catalysts or auxiliaries tailored for α-amino acrylate dienophiles will be key to unlocking the full potential of these valuable constrained amino acid scaffolds for use in next-generation therapeutics.
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PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. URL: [Link]
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Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. URL: [Link]
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Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. URL: [Link]
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Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 12(4), 653-661. URL: [Link]
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Diels-Alder Reaction-For the preparation of cyclohexene. Slideshare. URL: [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458-2460. URL: [Link]
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Sharma, A., Kumar, V., & Kumar, V. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC advances, 14(8), 5437-5483. URL: [Link]
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Chen, J., et al. (2023). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Molecules, 28(15), 5789. URL: [Link]
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Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. URL: [Link]
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Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(16), 2864-2870. URL: [Link]
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Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Sci-Hub. URL: [Link]
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(1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. Matrix Fine Chemicals. URL: [Link]
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Rauf, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335. URL: [Link]
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Methodological & Application
Application Note: A Protocol for the Stereoselective Synthesis of 4-Aminocyclohex-1-ene-1-carboxylic Acid
Abstract
This application note details a robust and stereoselective protocol for the synthesis of 4-Aminocyclohex-1-ene-1-carboxylic acid, a valuable chiral building block for drug development and materials science. The synthetic strategy is centered around a highly diastereoselective Diels-Alder reaction, a powerful and reliable method for forming functionalized six-membered rings with excellent stereochemical control.[1] Stereoselectivity is induced through the use of a well-established Evans-type chiral auxiliary, which temporarily attaches to the dienophile to direct the cycloaddition.[] The protocol provides a step-by-step guide from the preparation of the chiral dienophile to the final deprotection, yielding the target compound. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of Chiral Cyclic β-Amino Acids
Cyclic β-amino acids are critical structural motifs found in numerous biologically active compounds and are used as constrained analogues of natural amino acids in peptide-based therapeutics. Incorporating these structures can enhance metabolic stability and potency by inducing specific secondary structures.[3] The stereochemistry of the amino and carboxylic acid groups on the cyclohexene scaffold is paramount for biological activity. Consequently, developing reliable and stereoselective synthetic routes to access enantiomerically pure building blocks like this compound is of significant interest to the pharmaceutical and chemical industries. The protocol herein leverages the predictability and efficiency of the Diels-Alder cycloaddition to construct the core ring system.[4]
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence that ensures high stereochemical control at the key C4 position. The core of the strategy is a [4+2] cycloaddition between a diene with a masked amino group and an acrylate dienophile bearing a chiral auxiliary.
The key phases of the synthesis are:
-
Preparation of the Chiral Dienophile: Acryloyl chloride is reacted with a chiral oxazolidinone (Evans auxiliary) to form a chiral N-acryloyloxazolidinone. This auxiliary provides a steric shield, forcing the incoming diene to approach from one specific face.[]
-
Stereoselective Diels-Alder Reaction: The chiral dienophile undergoes a Lewis acid-catalyzed Diels-Alder reaction with a 1-amino-substituted diene (e.g., 1-(N-Boc-amino)-1,3-butadiene). The Lewis acid enhances the reactivity and selectivity of the cycloaddition.[5]
-
Hydrolysis and Deprotection: The chiral auxiliary is cleaved and recovered, revealing the carboxylic acid. Subsequent removal of the amine protecting group yields the final product.
Caption: Overall workflow for the synthesis.
Detailed Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are flammable and/or corrosive and should be handled with care.
Phase 1: Synthesis of Chiral N-Acryloyloxazolidinone (Dienophile)
Rationale: The formation of an imide from the acid chloride and the chiral auxiliary is a standard and efficient procedure. The oxazolidinone auxiliary, popularized by David Evans, is highly effective in directing the stereochemistry of subsequent reactions at the α-carbon.[] The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the acrylate double bond.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of acryloyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral dienophile.
| Reagent | MW ( g/mol ) | Molarity (M) | Quantity (eq) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 177.20 | - | 1.0 |
| Acryloyl chloride | 90.51 | - | 1.2 |
| Triethylamine | 101.19 | - | 1.5 |
| Anhydrous Dichloromethane | - | ~0.1 | - |
Table 1: Reagents for Chiral Dienophile Synthesis.
Phase 2: Asymmetric Diels-Alder Reaction
Rationale: The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms the cyclohexene ring in a single step.[1][6] The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), is crucial. It coordinates to the carbonyl oxygen of the chiral auxiliary, locking the conformation of the dienophile and lowering its LUMO energy, thereby accelerating the reaction and enhancing diastereoselectivity.[1] The auxiliary's steric bulk directs the diene to the opposite face, controlling the absolute stereochemistry of the newly formed chiral centers.
Caption: Steric hindrance from the auxiliary directs the diene's approach.
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral N-acryloyloxazolidinone (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diethylaluminum chloride (1.1 eq, typically 1.0 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve 1-(N-Boc-amino)-1,3-butadiene (1.5 eq) in anhydrous DCM.
-
Add the diene solution to the reaction mixture dropwise via cannula.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite to remove aluminum salts.
-
Separate the layers of the filtrate and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude adduct can be purified by flash chromatography or carried forward to the next step.
Phase 3: Auxiliary Cleavage and Deprotection
Rationale: The chiral auxiliary must be removed to yield the desired carboxylic acid. A common method is hydrolysis using lithium hydroperoxide (LiOOH), which is mild and typically does not affect other functional groups. The Boc protecting group on the amine is stable to these conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
Protocol for Auxiliary Cleavage:
-
Dissolve the crude Diels-Alder adduct in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Cool the solution to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.
-
Adjust the pH to ~10 with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with cold 1N HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected amino acid.
Protocol for Boc Deprotection:
-
Dissolve the N-Boc protected amino acid in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final product, this compound, as a salt (e.g., trifluoroacetate).
Conclusion
The protocol described provides a reliable and highly stereoselective pathway for the synthesis of this compound. By employing a well-understood chiral auxiliary in a Lewis acid-catalyzed Diels-Alder reaction, this method offers excellent control over the formation of the key stereocenter. This application note serves as a comprehensive guide for researchers requiring access to this and related chiral cyclic β-amino acid building blocks for applications in drug discovery and advanced material synthesis.
References
-
Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of β-amino acids and α-substituted β-amino acids. Chemical Society Reviews, 25(2), 117-128. Available at: [Link]
-
Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. Available at: [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. Available at: [Link]
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. Available at: [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. Available at: [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Available at: [Link]
-
Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. Available at: [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Available at: [Link]
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Application Notes & Protocols: Strategic Incorporation of 4-Aminocyclohex-1-ene-1-carboxylic Acid into Synthetic Peptides
Abstract
The pursuit of therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug development. A proven strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. Non-natural amino acids, particularly those with cyclic structures, are paramount to this approach. This document provides a comprehensive guide for the synthetic incorporation of 4-Aminocyclohex-1-ene-1-carboxylic acid, a conformationally rigid building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the anticipated impact of this modification on peptide structure and function.
Introduction: The Rationale for Conformational Constraint
Linear peptides often suffer from therapeutic limitations due to their conformational flexibility, which can lead to non-specific receptor interactions and susceptibility to proteolytic degradation.[1] Introducing rigid structural elements, such as cyclic non-natural amino acids, pre-organizes the peptide into a distinct secondary structure (e.g., a β-turn or helical motif).[2][3] This conformational locking can significantly enhance binding affinity for a specific biological target and improve metabolic stability by sterically shielding peptide bonds from enzymatic cleavage.[1] this compound, with its cyclohexene scaffold, serves as an excellent tool for inducing such constraints, making it a valuable building block in the design of novel peptidomimetics.[4]
Physicochemical Properties of the Building Block
Before its incorporation, it is crucial to understand the properties of the Fmoc-protected version of the amino acid, which is the standard derivative used in modern SPPS.[5]
| Property | Value | Source |
| Compound Name | N-α-Fmoc-4-aminocyclohex-1-ene-1-carboxylic acid | - |
| Molecular Formula | C₂₂H₂₁NO₄ | - |
| Molecular Weight | 363.41 g/mol | - |
| Appearance | White to off-white solid | - |
| Key Feature | Fmoc protecting group for selective amine protection | [5] |
| Application | Building block for Solid-Phase Peptide Synthesis (SPPS) | [5] |
Synthesis and Incorporation via Fmoc-SPPS
The most common and efficient method for synthesizing peptides containing unnatural amino acids is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[6][7] This methodology involves assembling the peptide chain step-by-step while it is anchored to an insoluble resin support.
Diagram: General Workflow for SPPS Incorporation
The following diagram illustrates the iterative cycle of operations required to add each amino acid, including our target molecule, to the growing peptide chain.
Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual SPPS of a Peptide Containing this compound
This protocol details a standard manual coupling cycle for incorporating the target amino acid. It assumes the synthesis is proceeding on a pre-loaded Wang or Rink Amide resin.
Materials:
-
Fmoc-4-aminocyclohex-1-ene-1-carboxylic acid
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[8]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).[8]
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[1]
-
Ninhydrin test kit.
Methodology:
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in a reaction vessel with DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 7-10 minutes.[8]
-
Causality: The first short treatment removes the most accessible Fmoc groups, while the second, longer treatment ensures complete deprotection. Piperidine is a secondary amine that forms a stable adduct with the dibenzofulvene byproduct of Fmoc cleavage.[9]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts. An incomplete wash can neutralize the subsequent coupling reagents.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-4-aminocyclohex-1-ene-1-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution. This is the activation step.[8]
-
Causality: HATU is a highly efficient uronium-based coupling reagent that forms a reactive O-acylisourea intermediate with the amino acid's carboxyl group.[10] DIPEA acts as a non-nucleophilic base to facilitate the activation and neutralize the resulting hexafluorophosphate salt without causing premature Fmoc deprotection.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. Due to the potential steric hindrance of the cyclic amino acid, a longer coupling time or a double coupling may be necessary.[11]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.
-
A blue/purple color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow/colorless result indicates a complete coupling.
-
If the test is positive, drain the coupling solution and repeat step 4 (double coupling).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for a 0.1 mmol scale) to the resin and agitate for 2-3 hours at room temperature.[1]
-
Causality: TFA is a strong acid that cleaves the peptide from the acid-labile linker (like on Wang or Rink Amide resins) and simultaneously removes side-chain protecting groups (e.g., tBu, Boc, Trt).[7] TIS and water act as scavengers to trap the reactive carbocations generated during the deprotection of side chains like Trp or Met, preventing side reactions.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Characterization and Analysis
The crude peptide must be purified and its identity confirmed before use.
Protocol 2: Purification and Analysis
-
Purification:
-
The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify on a C18 column using a water/acetonitrile gradient, typically with 0.1% TFA as an ion-pairing agent.[13]
-
Causality: TFA protonates acidic residues and forms ion pairs with basic residues, which minimizes secondary interactions with the stationary phase and results in sharper peaks and better separation.[12]
-
Collect fractions and analyze them by analytical HPLC to identify those with the desired purity (typically ≥95%). Pool the pure fractions and lyophilize to obtain a fluffy white powder.[13]
-
-
Analysis:
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying that its molecular weight matches the theoretical calculated mass. Techniques like MALDI-TOF or ESI-MS are commonly used.[14][15]
-
Analytical RP-HPLC: Confirm the purity of the final product by injecting a small sample onto an analytical C18 column and integrating the peak area.[15]
-
Expected Impact on Peptide Conformation and Function
The incorporation of a rigid moiety like this compound is a deliberate design choice to influence the peptide's properties.
Diagram: Conceptual Impact of Conformational Constraint
Caption: Logic flow from amino acid incorporation to improved function.
-
Structural Effects: The cyclohexene ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone around the point of incorporation. This rigidity can nucleate the formation of stable secondary structures such as β-turns or helices, which can be characterized by techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
-
Biological Effects: By adopting a more defined and receptor-relevant conformation, the peptide can exhibit higher binding affinity. Furthermore, the unnatural, bulky structure provides steric hindrance that can significantly reduce susceptibility to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[17]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric hindrance from the cyclic amino acid.[11] 2. Peptide aggregation on the resin.[18] 3. Insufficient reagent equivalents or reaction time. | 1. Perform a second coupling (double couple). 2. Use a more potent coupling reagent like HATU or HCTU. 3. Increase coupling time to 4-6 hours. 4. For aggregation, consider using a different solvent or adding a chaotropic salt. |
| Low Purity of Crude Peptide | 1. Incomplete deprotection during synthesis cycles. 2. Side reactions during final cleavage due to inadequate scavengers.[15] | 1. Increase Fmoc deprotection time or use DBU (with caution for Asp-containing peptides).[9] 2. Ensure the correct scavenger cocktail is used for the peptide sequence (e.g., add EDT for Cys-containing peptides). |
| Difficulty in Purification | The modified peptide has very similar HPLC retention time to a key impurity (e.g., a deletion sequence). | 1. Optimize the HPLC gradient to be shallower around the elution time of the target peptide. 2. Try a different stationary phase (e.g., C8 or Phenyl). 3. Change the mobile phase pH (if compatible with the peptide).[12] |
References
-
Synthesis of complex cyclic peptide | Case Study. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society. Retrieved from [Link]
-
The Synthesis of Cyclic Peptides. (2019). ResearchGate. Retrieved from [Link]
-
Peptide Synthesis for Cyclic Peptides: Methods and Applications. (n.d.). Protheragen. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Ribosomal Synthesis of Unnatural Peptides. (2007). Journal of the American Chemical Society. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
- Methods for the synthesis of cyclic peptides. (2008). Google Patents.
-
Protecting Groups. (n.d.). University of Illinois. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2010). Chemical Reviews. Retrieved from [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1997). Journal of Peptide Science. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). ResearchGate. Retrieved from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
-
New Morphiceptin Peptidomimetic Incorporating... (2019). Molecules. Retrieved from [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules. Retrieved from [Link]
-
Peptide helices with pendant cycloalkane rings... (1998). Journal of Peptide Research. Retrieved from [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1995). Peptide Research. Retrieved from [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (n.d.). ChemRxiv. Retrieved from [Link]
-
Conformation and anion binding properties of cyclic hexapeptides... (2004). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. (2015). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Peptide synthesis. (n.d.). University of Calgary. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
Sources
- 1. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]
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- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
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- 10. bachem.com [bachem.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 18. blog.mblintl.com [blog.mblintl.com]
The Strategic Application of 4-Aminocyclohexane Carboxylic Acid Derivatives in the Synthesis of Janus Kinase (JAK) Inhibitors: A Technical Guide
Introduction: The Janus Kinase Pathway and the Imperative for Targeted Inhibition
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a critical intracellular cascade that translates extracellular cytokine and growth factor signals into a transcriptional response.[1][2] This pathway is fundamental to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[2][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Cytokine binding to their cognate receptors induces the trans-phosphorylation and activation of receptor-associated JAKs.[3][5] These activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins.[4][5] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and modulate the expression of target genes.[2][3]
Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[2][5] This has established the JAKs as highly attractive therapeutic targets.[2][6] Small-molecule JAK inhibitors function by competing with ATP for the binding pocket of the kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.[7] The development of these inhibitors, such as Oclacitinib, has marked a significant advancement in the treatment of these diseases.[8][9]
This technical guide focuses on the pivotal role of a specific class of building blocks, derivatives of 4-aminocyclohexanecarboxylic acid, in the synthesis of advanced JAK inhibitors. We will delve into the synthetic utility of these scaffolds, providing detailed protocols and explaining the chemical rationale behind their application, with a specific focus on the synthesis of the veterinary JAK1-selective inhibitor, Oclacitinib.[8]
The JAK/STAT Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical JAK/STAT signaling pathway, the target of the inhibitors discussed herein.
Caption: The JAK/STAT signaling cascade.
Synthetic Strategy: The Role of the Cyclohexane Scaffold
The initial user query specified "4-Aminocyclohex-1-ene-1-carboxylic acid". Our research indicates that the saturated trans-4-aminocyclohexanecarboxylic acid scaffold is the key building block for JAK inhibitors like Oclacitinib.[10][11] It is plausible that the "ene" variant could serve as a precursor, which is then reduced to the saturated cyclohexane ring. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial as it provides a rigid, non-planar scaffold that correctly orients the functional groups for optimal binding within the kinase domain. This guide will focus on the synthetic application of derivatives of trans-4-aminocyclohexanecarboxylic acid.
The synthesis of Oclacitinib exemplifies the strategic use of this building block. The overall synthesis can be divided into two main parts: the preparation of the key cyclohexylamino intermediate and its subsequent coupling with the heterocyclic core of the inhibitor.
Overall Synthetic Workflow for Oclacitinib
Caption: High-level synthetic route to Oclacitinib.
Detailed Experimental Protocols
The following protocols are synthesized from the patent literature and are intended for research and development purposes.[3][12] Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Part 1: Synthesis of the Key Intermediate: trans-N-Methyl-4-(methylamino)cyclohexanemethanesulfonamide
This intermediate provides the crucial cyclohexylamino moiety with the required functionalization for coupling to the pyrrolopyrimidine core. The synthesis starts from a protected form of trans-4-aminocyclohexanecarboxylic acid.
Step 1: Protection and Amide Formation
-
Reaction Setup: To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Acid Chloride Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amidation: Cool the reaction mixture back to 0 °C and slowly add a solution of methylamine (2.0 M in THF, 2.5 eq).
-
Work-up: Stir the reaction at room temperature for 3 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4][13] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amide.
Step 2: Reduction of the Amide
-
Reaction Setup: Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C.
-
Addition of Amide: Slowly add a solution of the Boc-protected amide from Step 1 in anhydrous THF.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash with THF. Concentrate the filtrate to obtain the Boc-protected diamine.
Step 3: Sulfonylation
-
Reaction Setup: Dissolve the Boc-protected diamine from Step 2 in DCM and cool to 0 °C. Add triethylamine (1.5 eq).
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected sulfonamide.
Step 4: Deprotection
-
Reaction Setup: Dissolve the Boc-protected sulfonamide from Step 3 in a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired intermediate. Filter the solid and dry under vacuum.
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | Boc-protected amide | 90-95% | >98% |
| 2 | Boc-protected diamine | 80-85% | >97% |
| 3 | Boc-protected sulfonamide | 85-90% | >98% |
| 4 | trans-N-Methyl-4-(methylamino)cyclohexanemethanesulfonamide HCl | 95-99% | >99% |
Part 2: Synthesis of Oclacitinib Free Base
This part involves the crucial nucleophilic aromatic substitution reaction to form the core structure of Oclacitinib.
-
Reaction Setup: In a sealed reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the hydrochloride salt of the intermediate from Part 1 (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in 2-propanol.[1]
-
Reaction: Heat the mixture to 80-90 °C and stir for 24-48 hours. The reaction should be monitored by HPLC or LC-MS to ensure completion.[6][9]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water, which may cause the product to precipitate. Alternatively, extract the product with an organic solvent such as ethyl acetate.[4]
-
Purification: If extracted, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude product. The crude Oclacitinib free base can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
Part 3: Formation of Oclacitinib Maleate (API)
The final step is the formation of the stable, pharmaceutically acceptable maleate salt.
-
Salt Formation: Dissolve the purified Oclacitinib free base (1.0 eq) in a mixture of 1-butanol and water (e.g., 8:1 v/v) with gentle heating.[12]
-
Addition of Maleic Acid: In a separate flask, dissolve maleic acid (0.95-1.0 eq) in the same solvent system. Slowly add the maleic acid solution to the Oclacitinib solution.
-
Crystallization: Stir the mixture at room temperature. The Oclacitinib maleate salt should precipitate out of solution. The crystallization can be aided by cooling the mixture to 0-5 °C.[12]
-
Isolation and Drying: Collect the solid product by filtration, wash with a cold solvent (e.g., hexane or cold 1-butanol), and dry under vacuum at a temperature not exceeding 40 °C to yield Oclacitinib maleate as a white to off-white solid.[12]
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| Part 2 | Oclacitinib (Free Base) | 70-80% | >99% (after purification) |
| Part 3 | Oclacitinib Maleate | 90-95% | >99.5% |
Structure-Activity Relationship (SAR) and the Importance of the Cyclohexyl Moiety
The cyclohexylamino group in Oclacitinib plays a crucial role in its binding to the JAK1 enzyme.[2][10] The trans configuration of the cyclohexane ring provides a rigid and defined three-dimensional structure that positions the methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino group for optimal interaction with the hinge region of the ATP-binding site of JAK1. The N-methyl-methanesulfonamide side chain extends into a more solvent-exposed region, where it can form additional interactions that contribute to the overall binding affinity and selectivity profile of the molecule. Oclacitinib is a selective inhibitor of JAK1 and JAK3, which are involved in the signaling of numerous pro-inflammatory cytokines.[7][9] The selectivity against JAK2 is important as JAK2 is involved in hematopoiesis, and its inhibition can lead to side effects such as anemia.[5] The specific stereochemistry and functionalization of the 4-aminocyclohexanecarboxylic acid-derived scaffold are therefore critical for achieving the desired potency and selectivity profile of the final JAK inhibitor.
Conclusion
Derivatives of 4-aminocyclohexanecarboxylic acid are versatile and indispensable building blocks in the synthesis of modern JAK inhibitors. Their rigid, well-defined stereochemistry allows for the precise positioning of key pharmacophoric elements, leading to potent and selective enzyme inhibition. The synthesis of Oclacitinib serves as a prime example of how this scaffold can be effectively incorporated into a complex drug molecule through a rational and scalable synthetic route. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of targeted therapies for a wide range of debilitating diseases.
References
- A new method for preparing Oclacitinib. CN107365312B.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
- A kind of new method for preparing Oclacitinib. CN107365312A.
- Oclacitinib(1208319-26-9) 1H NMR spectrum - ChemicalBook.
- Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine.
- Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC - NIH.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Oclacitinib API: An Overview for Veterinary and Human Applic
- Oclacitinib - Wikipedia.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH.
- CAS 1208319-27-0 Oclacitinib male
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:.
- Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - NIH.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google P
- Oclacitinib | C15H23N5O2S | CID 44631938 - PubChem - NIH.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
- 4.7: Reaction Work-Ups - Chemistry LibreTexts.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - OUCI.
- oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
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- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib - Indian Journal of Pharmaceutical Educ
- Organic Reaction Workup Formulas for Specific Reagents.
- Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC - NIH.
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- Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amin
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experimental procedure for N-protection of 4-Aminocyclohex-1-ene-1-carboxylic acid
An In-depth Technical Guide to the N-Protection of 4-Aminocyclohex-1-ene-1-carboxylic acid
Authored by: A Senior Application Scientist
This document provides detailed application notes and protocols for the N-protection of this compound, a critical bifunctional building block in medicinal chemistry and drug development. The strategic masking of the amino group is paramount for achieving regioselectivity in subsequent synthetic transformations, such as peptide couplings or other modifications at the carboxylic acid terminus. This guide explores the rationale behind protecting group selection and provides validated, step-by-step protocols for the most common and effective N-protecting groups: Boc , Cbz , and Fmoc .
Strategic Considerations for N-Protection
The selection of an appropriate amino-protecting group is a critical decision in synthesis design. The ideal group should be introduced efficiently in high yield, remain stable under a variety of reaction conditions (orthogonality), and be removed cleanly under specific, non-destructive conditions. This compound presents a unique case due to its zwitterionic nature and the presence of both a nucleophilic amine and a carboxylic acid.
The three most widely employed protecting groups in this context are the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile carboxybenzyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] The choice among them depends on the planned subsequent reaction steps for the protected intermediate.
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Protection Reagent | Key Stability Traits | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and nucleophiles. | Strong acids (e.g., TFA, HCl).[2][3][4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and mildly basic conditions. | Catalytic hydrogenation (H₂, Pd/C).[1][5] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Stable to acidic conditions and hydrogenolysis. | Basic conditions (e.g., Piperidine).[1] |
General Experimental Workflow
The successful N-protection of this compound follows a consistent logical flow, irrespective of the specific protecting group employed. This workflow ensures high yield, purity, and verifiable product identity.
Caption: General workflow for N-protection.
Detailed Protocol: N-Boc Protection
The Boc group is arguably the most common protecting group for amines due to its broad stability and the ease of its removal under acidic conditions that often leave other functional groups untouched.[3]
Principle and Rationale
The reaction proceeds via the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1] A base is required to deprotonate the ammonium group of the zwitterionic amino acid, thereby increasing the nucleophilicity of the amine.[3] A mixed solvent system, typically an organic solvent like dioxane or tetrahydrofuran (THF) with water, is used to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[3]
Caption: Workflow for N-Boc protection.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Sodium hydroxide (NaOH) (2.2 eq.)
-
1,4-Dioxane
-
Water (deionized)
-
Potassium bisulfate (KHSO₄), 1M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium hydroxide (2.2 eq.). Stir until a clear solution is obtained.
-
Rationale: The biphasic solvent system accommodates both polar and nonpolar reagents. The base deprotonates the amine for enhanced nucleophilicity. An excess of base is used to also deprotonate the carboxylic acid.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of (Boc)₂O (1.1 eq.) in a small amount of 1,4-dioxane dropwise over 15-20 minutes.
-
Rationale: Cooling controls the reaction exotherm and minimizes potential side reactions. Slow addition of the Boc anhydride prevents localized high concentrations.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Reduce the reaction volume by approximately half using a rotary evaporator to remove the bulk of the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layer. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding a 1M KHSO₄ solution. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate, making the product less water-soluble and causing it to precipitate or become extractable into an organic solvent.
-
-
Extraction & Drying: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Boc-4-aminocyclohex-1-ene-1-carboxylic acid as a white solid.
Detailed Protocol: N-Cbz Protection
The Cbz group is a classic protecting group, valued for its stability in both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups. Its removal via catalytic hydrogenation is exceptionally clean.[5][6]
Principle and Rationale
This protocol utilizes Schotten-Baumann conditions, where the acylation of the amine is performed in a two-phase system of water and a non-polar organic solvent.[5] The amino acid is dissolved in an aqueous basic solution (e.g., sodium carbonate), which deprotonates the amine and neutralizes the HCl byproduct generated during the reaction. Benzyl chloroformate (Cbz-Cl), the acylating agent, is added, and the reaction is stirred vigorously. Maintaining a pH between 8 and 10 is crucial; lower pH values can lead to Cbz-Cl decomposition, while higher pH may risk racemization of chiral centers (a lesser concern for this achiral substrate).
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium carbonate (Na₂CO₃) (2.5 eq.)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 1M aqueous solution of sodium carbonate (2.5 eq.) in a flask, cooling the mixture in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the internal temperature is maintained below 5 °C.[5]
-
Rationale: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. Low temperature controls the reaction rate.
-
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any excess unreacted benzyl chloroformate.[5] Discard the ether layer. b. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M HCl. The product should precipitate as a white solid or oil.
-
Extraction & Drying: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by recrystallization to obtain N-Cbz-4-aminocyclohex-1-ene-1-carboxylic acid.
Product Characterization
Validation of the N-protected product is essential. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Expected Analytical Data for N-Protected Products
| Product | Method | Expected Observations |
| N-Boc protected | ¹H NMR | Appearance of a singlet at ~1.4 ppm (9H) corresponding to the tert-butyl group. |
| ESI-MS | [M+Na]⁺ or [M-H]⁻ corresponding to the calculated mass of C₁₂H₁₉NO₄. | |
| N-Cbz protected | ¹H NMR | Appearance of a multiplet at ~7.3 ppm (5H) for the aromatic ring and a singlet at ~5.1 ppm (2H) for the benzylic CH₂ group. |
| ESI-MS | [M+Na]⁺ or [M-H]⁻ corresponding to the calculated mass of C₁₅H₁₇NO₄. |
Deprotection Protocols in Brief
A key aspect of using a protecting group is its eventual removal.
-
Boc Deprotection: The Boc group is readily cleaved by treatment with strong acids.[7] A common method is dissolving the protected compound in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA), stirring at room temperature for 1-2 hours, followed by evaporation of the acid and solvent.[3][4] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[2]
-
Cbz Deprotection: The Cbz group is most cleanly removed by catalytic hydrogenation. The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (e.g., a balloon) until the reaction is complete.[5][8] The catalyst is then removed by filtration through Celite.[5]
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Hernández, J. N.; Ramırez, M. A.; Martın, V. S. First Practical Protection of R-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. J. Org. Chem. 2003, 68, 743-746. [Link]
-
Schneider, S. E.; Dzubeck, S. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts 2000, 41, 9953–9956. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Perron, V., et al. A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines. Synthesis, 2009, 283-289. [Link]
-
Molecules. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Bolin, D. R., et al. AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. Peptides 1998, 43-45. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis and In Vitro Evaluation of Novel Anti-inflammatory Agents Derived from 4-Aminocyclohex-1-ene-1-carboxylic Acid
Abstract
The persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles drives the exploration of unique chemical scaffolds. The 4-Aminocyclohex-1-ene-1-carboxylic acid backbone presents a compelling starting point, featuring a conformationally constrained cyclic structure with two readily modifiable functional groups: a primary amine and a carboxylic acid. This document provides a comprehensive guide for the synthesis of a library of amide derivatives from this core structure, their subsequent characterization, and a detailed protocol for evaluating their anti-inflammatory potential through an in vitro nitric oxide (NO) inhibition assay. The protocols are designed for researchers in medicinal chemistry and drug development, emphasizing rational design, robust execution, and reliable validation.
Introduction: The Rationale for Cyclohexene Derivatives
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, sepsis, and cardiovascular disease[1][2]. Many current non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes but are associated with gastrointestinal and cardiovascular side effects[3]. This necessitates the development of new chemical entities that may act on different inflammatory pathways.
Cyclohexene derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory and anti-sepsis activity[1]. Their semi-rigid structure allows for precise spatial orientation of pharmacophoric groups, potentially leading to higher target affinity and selectivity. The starting scaffold, this compound, contains both a hydrogen bond donor (the amine) and a hydrogen bond acceptor/acidic center (the carboxylic acid), which are common features in bioactive molecules. By converting the carboxylic acid into a diverse library of amides, we can systematically probe the structure-activity relationship (SAR) and identify derivatives with potent biological activity[4][5]. This strategy is based on the principle that modifying a core scaffold with various chemical moieties can significantly alter its pharmacokinetic and pharmacodynamic properties[6].
Strategic Approach: Amide Library Synthesis via Coupling Chemistry
The primary synthetic strategy involves the formation of an amide bond between the carboxylic acid of the core scaffold and a panel of diverse primary or secondary amines. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt[7]. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.
We will employ a carbodiimide-mediated coupling reaction, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). This is a widely used, high-yield method in medicinal chemistry[8].
The Causality Behind the Choice of Reagents:
-
EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A key advantage of EDC is that the resulting urea byproduct is water-soluble, facilitating its removal during aqueous workup[7].
-
HOBt (Additive): This additive serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to racemization and more stable than the O-acylisourea. Second, it suppresses side reactions, leading to cleaner products and higher yields[8].
The overall workflow is depicted in the diagram below. To ensure selective acylation at the carboxylic acid and prevent polymerization, the amine on the cyclohexene ring will first be protected with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions post-coupling.
Caption: Synthetic workflow for generating anti-inflammatory derivatives.
Detailed Protocols
PART 3.1: Synthesis of Amide Derivatives
Materials and Equipment:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
A panel of primary/secondary amines (e.g., aniline, benzylamine, morpholine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
-
Silica gel for column chromatography
Protocol 3.1.1: Step 1 - N-Boc Protection of the Starting Material
Causality: Protecting the amine prevents it from reacting with the activated carboxylic acid of another molecule, thereby avoiding oligomerization and ensuring the desired amide bond formation.
-
Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add Triethylamine (2.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the remaining aqueous solution to pH 2-3 using 1M HCl.
-
Extract the product with Ethyl Acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected intermediate, which can often be used without further purification.
Protocol 3.1.2: Step 2 - EDC/HOBt Amide Coupling
Causality: This protocol creates the activated HOBt ester in situ, which then cleanly reacts with the incoming amine to form the stable amide bond with minimal side products[8].
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (e.g., aniline) (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with Ethyl Acetate (3x volumes).
-
Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected amide derivative.
Table 1: Example Reagent Quantities for Amide Coupling (1 mmol scale)
| Reagent | Molar Eq. | Amount (mg) |
|---|---|---|
| N-Boc Intermediate | 1.0 | 241 mg |
| EDC·HCl | 1.2 | 230 mg |
| HOBt | 1.2 | 162 mg |
| Aniline | 1.1 | 102 mg (100 µL) |
Protocol 3.1.3: Step 3 - N-Boc Deprotection
Causality: The Boc group is labile in strong acid. TFA is effective for its clean removal, yielding a volatile byproduct (isobutylene) and CO₂, which are easily removed.
-
Dissolve the crude protected amide derivative in DCM (approx. 0.1 M concentration).
-
Add Trifluoroacetic acid (TFA) to the solution to make a 20-30% v/v mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a small amount of methanol and co-evaporate two more times to ensure complete removal of residual TFA.
-
The resulting crude product is the TFA salt of the final amide derivative.
Protocol 3.1.4: Step 4 - Purification and Characterization
-
Purify the crude product using silica gel column chromatography, typically with a gradient of Methanol in DCM, often with 0.1% Triethylamine added to the mobile phase to neutralize the TFA salt and ensure clean elution of the free amine.
-
Combine the pure fractions and concentrate in vacuo to yield the final product.
-
Confirm the structure and purity of the final derivative using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and presence of all expected protons and carbons[9][10].
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch).
-
PART 3.2: In Vitro Anti-inflammatory Activity Assay
This protocol measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[11][12].
Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.
Materials and Equipment:
-
RAW 264.7 macrophage cell line
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds and a reference standard (e.g., Dexamethasone)
-
Griess Reagent (Solution A: Sulfanilamide in H₃PO₄; Solution B: NED in water)
-
96-well cell culture plates, CO₂ incubator, microplate reader
Protocol 3.2.1: Cell Culture and Treatment
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of your synthesized derivatives in DMSO and dilute them in culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Incubate for 1 hour.
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
Protocol 3.2.2: Nitrite Measurement (Griess Assay)
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Analysis: The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100
The IC₅₀ value (the concentration of compound that inhibits 50% of NO production) can be determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Expected Results & Troubleshooting
Table 2: Hypothetical Anti-inflammatory Activity of Synthesized Derivatives
| Compound ID | Amide Moiety | IC₅₀ for NO Inhibition (µM) |
|---|---|---|
| DER-01 | Aniline | 15.2 ± 1.8 |
| DER-02 | Benzylamine | 28.5 ± 3.1 |
| DER-03 | 4-Fluoroaniline | 8.7 ± 0.9 |
| DER-04 | Morpholine | > 100 |
| Dexamethasone | (Reference Drug) | 5.4 ± 0.5 |
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield in coupling step | Incomplete activation of carboxylic acid; moisture in the reaction; poor quality reagents. | Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh EDC and HOBt. Allow for sufficient pre-activation time (20-30 min). |
| Multiple spots on TLC post-coupling | Side reactions; unreacted starting material. | Ensure correct stoichiometry. Add the amine slowly at 0 °C. Use HOBt to minimize side products[8]. |
| Difficulty removing Boc group | Insufficient acid or reaction time. | Increase TFA concentration to 50% or extend reaction time. Monitor closely by TLC. |
| High variability in bioassay | Inconsistent cell numbers; contamination; compound precipitation. | Use a hemocytometer for accurate cell counting. Maintain sterile technique. Check compound solubility in media and ensure final DMSO is low. |
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis and evaluation of novel anti-inflammatory derivatives based on a this compound scaffold. By explaining the rationale behind key procedural choices, such as reagent selection and protection strategies, this guide empowers researchers to not only replicate the described methods but also to adapt and expand upon them for their specific drug discovery programs. The successful application of these protocols will enable the generation of valuable structure-activity relationship data, paving the way for the identification of promising new anti-inflammatory lead compounds.
References
-
Nishida, K., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Harasym, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][13][14]triazino[2,3-c]quinazolines. Pharmaceuticals. Available at: [Link]
-
Harasym, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][13][14]triazino[2,3-c]quinazolines. ResearchGate. Available at: [Link]
-
Harasym, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][13][14]triazino[2,3-C]quinazolines. Preprints.org. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Džambaski, A. D., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]
-
Gao, G., et al. (2020). Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Azzawi, A. M. (2014). Amino Acid Derivatives as Novel Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]
-
Szałek, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at: [Link]
-
Szałek, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Kłosiński, M., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Archiv der Pharmazie. Available at: [Link]
-
Zhang, L., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia. Available at: [Link]
-
Gökcen, A., & Sancak, K. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kilanowski, A., et al. (2023). New insights into the reactivity of aminomethylene derivatives of resorc[14]arene: amine group transfer, conformational analysis, reaction mechanism. RSC Advances. Available at: [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents Utilizing a 4-Aminocyclohex-1-ene-1-carboxylic Acid Backbone
Introduction: A Scaffold of Promise in an Era of Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The 4-aminocyclohex-1-ene-1-carboxylic acid backbone presents a compelling starting point for the development of a new generation of antimicrobial agents. This cyclic amino acid derivative offers a rigid, three-dimensional structure with strategically positioned functional groups—an amine, a carboxylic acid, and a reactive double bond. These features provide multiple points for chemical modification, enabling the creation of diverse compound libraries with the potential for potent and selective antimicrobial activity. The inherent chirality and conformational rigidity of the cyclohexene ring can be exploited to optimize interactions with bacterial targets, a key strategy in modern drug design.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, evaluate, and characterize novel antimicrobial candidates based on this promising scaffold. We will delve into detailed synthetic protocols, robust antimicrobial screening methodologies, and in-depth mechanistic studies, with a focus on understanding the causality behind experimental choices to foster innovation and scientific rigor.
Part 1: Synthesis of the this compound Backbone and its Derivatives
The successful development of antimicrobial agents from this scaffold hinges on the ability to generate a diverse library of analogues. This section outlines the synthesis of the core structure and provides detailed protocols for its derivatization.
Synthesis of the Core Scaffold
The foundational this compound can be synthesized from commercially available starting materials. A common route involves the Diels-Alder reaction followed by subsequent functional group manipulations. The stereochemistry of the amino and carboxyl groups (cis or trans) is a critical consideration, as it can significantly impact biological activity.
Building a Diverse Chemical Library: Derivatization Strategies
With the core scaffold in hand, the next crucial step is to create a library of derivatives by modifying the primary amine and the carboxylic acid functionalities. This allows for the systematic exploration of the chemical space and the elucidation of structure-activity relationships (SAR).
N-acylation is a straightforward method to introduce a wide variety of substituents, modulating the hydrophobicity, steric bulk, and electronic properties of the molecule.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride of choice (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the base (2.0 equivalents) to the solution and stir at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.
Converting the carboxylic acid to an amide is another key derivatization strategy. This can be achieved using various coupling reagents.[1]
Materials:
-
This compound (with the amino group protected, e.g., as a Boc-derivative)
-
Amine of choice (1.1 equivalents)
-
Peptide coupling reagent, e.g., HATU (1.1 equivalents)[2] or EDC·HCl (1.2 equivalents)[2]
-
A suitable base, e.g., DIPEA (2.0 equivalents)[2]
-
Anhydrous aprotic solvent (e.g., DMF, DCM)[2]
Procedure (using HATU):
-
Under an inert atmosphere, dissolve the N-protected this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[2]
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add the desired amine (1.1 eq) to the reaction mixture.[2]
-
Continue stirring at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Deprotect the amino group if necessary using standard procedures (e.g., TFA for Boc-group removal).
Caption: Synthetic workflow for generating a diverse library of antimicrobial candidates.
Part 2: Antimicrobial Susceptibility Testing
Once a library of compounds has been synthesized, the next step is to evaluate their antimicrobial activity against a panel of clinically relevant pathogens. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a critical group to target due to their high rates of antibiotic resistance.[3][4]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ESKAPE pathogens)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. baumannii MIC (µg/mL) |
| Parent Scaffold | >256 | >256 | >256 | >256 | >256 |
| Derivative 2c | 64 | >512 | >512 | >512 | >512 |
| Derivative 2b | >512 | 256 | 256 | >512 | >512 |
| Ampicillin | 0.5 | 8 | >256 | >256 | >256 |
| Data derived from a study on amidrazone derivatives of a related scaffold, illustrating the potential for activity.[6][7] |
Part 3: Elucidating the Mechanism of Action (MOA)
Understanding how a novel antimicrobial agent kills bacteria is crucial for its further development. For cyclic compounds with both charged and hydrophobic moieties, a common mechanism of action is the disruption of the bacterial cell membrane. This section provides protocols for investigating two key aspects of membrane disruption: depolarization and permeabilization.
Protocol 3.1: Bacterial Cytoplasmic Membrane Depolarization Assay
This assay utilizes the voltage-sensitive fluorescent dye DiSC₃(5) to detect changes in the bacterial membrane potential. In polarized cells, the dye is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.
Materials:
-
Bacterial cells in logarithmic growth phase
-
DiSC₃(5) stock solution in DMSO
-
A potassium ionophore such as valinomycin (as a positive control)
-
Buffer (e.g., PBS with glucose)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Add DiSC₃(5) to a final concentration of 1-2 µM and incubate in the dark for approximately 30 minutes to allow for dye uptake and fluorescence quenching.
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) with excitation and emission wavelengths appropriate for DiSC₃(5) (typically around 622 nm and 670 nm, respectively).
-
Include a positive control (e.g., valinomycin) to induce complete depolarization and a negative control (untreated cells).
-
An increase in fluorescence indicates membrane depolarization.
Protocol 3.2: Bacterial Membrane Permeabilization Assay
The SYTOX Green assay is used to assess membrane integrity. SYTOX Green is a fluorescent dye that cannot penetrate the membranes of live cells. However, if the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[5]
Materials:
-
Bacterial cells in logarithmic growth phase
-
SYTOX Green nucleic acid stain
-
A membrane-permeabilizing agent such as melittin (as a positive control)
-
Buffer (e.g., PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a bacterial suspension as described in Protocol 3.1.
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Add SYTOX Green to a final concentration of 1-5 µM.
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations.
-
Monitor the fluorescence intensity over time (excitation ~485 nm, emission ~520 nm).
-
A rapid increase in fluorescence indicates that the compound has permeabilized the bacterial membrane.
Caption: A logical workflow for investigating the mechanism of action of promising antimicrobial candidates.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the antimicrobial screening of the compound library will enable the elucidation of structure-activity relationships. By correlating the chemical modifications with the observed MIC values, researchers can identify key structural features that contribute to potent antimicrobial activity.
Key Considerations for SAR Analysis:
-
Stereochemistry: Compare the activity of cis and trans isomers of the core scaffold and its derivatives.
-
N-Acyl Substituents: Analyze the effect of varying the chain length, branching, and aromaticity of the N-acyl group on antimicrobial potency. Often, an optimal level of lipophilicity is required for membrane interaction.
-
Amide/Ester Modifications: Evaluate how different amine or alcohol substituents on the carboxyl group influence activity and spectrum.
-
Charge: The primary amine provides a positive charge at physiological pH, which is often crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.
Based on the initial SAR, further rounds of synthesis and testing can be conducted to optimize the lead compounds for improved potency, a broader spectrum of activity, and reduced toxicity to mammalian cells.
Conclusion
The this compound backbone represents a versatile and promising scaffold for the discovery of novel antimicrobial agents. By employing a systematic approach of library synthesis, rigorous antimicrobial screening, and in-depth mechanistic studies as outlined in these application notes, researchers can effectively explore the potential of this chemical space. The combination of rational design and detailed biological evaluation will be instrumental in developing new therapeutics to combat the growing threat of antimicrobial resistance.
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Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. (n.d.). Defense Technical Information Center. [Link]
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Augusta University. (2013). Antimicrobial peptides containing unnatural amino acid exhibit potent bactericidal activity against ESKAPE pathogens. [Link]
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Combinatorial Libraries As a Tool for the Discovery of Novel, Broad-Spectrum Antibacterial Agents Targeting the ESKAPE Pathogens. (2015). Journal of Medicinal Chemistry. [Link]
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Molecular interactions. (n.d.). Springer. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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Te Winkel, J. D., Gray, D. A., Seistrup, K. H., Hamoen, L. W., & Strahl, H. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology. [Link]
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2018). Antibiotics. [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). Organic Process Research & Development. [Link]
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Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. (2023). Current Organic Synthesis. [Link]
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Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]
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Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones. (2023). ResearchGate. [Link]
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Facile synthesis of new N-(aminocycloalkylene) amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). ResearchGate. [Link]
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Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]
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CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2019). ResearchGate. [Link]
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Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. (2008). Chemical Communications. [Link]
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Synthesis of N-Alkyl-N-aryl- A nd N, N-Dialkyl-sulfamic Esters by Solid Liquid Phase Transfer Catalytic N-Alkylation of the Mono-N-substituted Esters. (1987). Synthesis. [Link]
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Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. (2021). ACS Infectious Diseases. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules. [Link]
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The Dual Mode of Antibacterial Action of the Synthetic Small Molecule DCAP Involves Lipid II Binding. (2017). Journal of the American Chemical Society. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]
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A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective. (2021). RSC Medicinal Chemistry. [Link]
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Therapeutic compounds targeting Lipid II for antibacterial purposes. (2014). Future Medicinal Chemistry. [Link]
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Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase. (2021). Nature Chemistry. [Link]
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Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. (2026). International Journal of Molecular Sciences. [Link]
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Discovery of a novel antimicrobial peptide using membrane binding-based approach. (2021). Scientific Reports. [Link]
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Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. (2014). Medicinal Chemistry Research. [Link]
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Design, Structural Stability, Membrane Binding, and Antibacterial Activity of Novel Antimicrobial Peptides Derived from Wuchuanin-A1. (2023). International Journal of Molecular Sciences. [Link]
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Studies on the antimicrobial properties of N-acylated ciprofloxacins. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Efficacy of the small molecule inhibitor of Lipid II BAS00127538 against Acinetobacter baumannii. (2014). PLoS ONE. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules. [Link]
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Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. (2015). ResearchGate. [Link]
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Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. (2014). Medicinal Chemistry Research. [Link]
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Synthesis and Antimicrobial Activity of Short Analogues of the Marine Antimicrobial Peptide Turgencin A: Effects of SAR Optimizations, Cys-Cys Cyclization and Lipopeptide Modifications. (2020). Marine Drugs. [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2023). Molecules. [Link]
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Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2012). Der Pharma Chemica. [Link]
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cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. [Link]
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Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Title: A Comprehensive In Vitro Assay Cascade for the Pharmacological Profiling of 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives
An Application Note by Gemini Scientific
Abstract
This application note provides a detailed, structured guide for the in vitro characterization of 4-Aminocyclohex-1-ene-1-carboxylic acid derivatives. Recognizing their structural analogy to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), we propose a hierarchical assay cascade designed to elucidate their primary mechanism of action within the GABAergic system, assess potential off-target effects, and determine their cellular activity. The protocols herein are designed with self-validating systems, including essential controls and data analysis frameworks, to ensure scientific rigor and reproducibility. We explain the causality behind experimental choices, offering insights from field-proven experience to guide researchers in generating a comprehensive pharmacological profile for this promising class of compounds.
Introduction: The Scientific Rationale
The this compound scaffold presents a compelling starting point for the development of novel therapeutics targeting the central nervous system (CNS). Its constrained cyclic structure, incorporating both an amino and a carboxylic acid group, makes it a structural analog of GABA.[1] This similarity strongly suggests that its derivatives may interact with key components of the GABAergic system, which is the primary inhibitory signaling pathway in the mammalian brain. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.
The principal molecular targets for such compounds are therefore hypothesized to be:
-
GABA Transaminase (GABA-T): The primary enzyme responsible for the degradation of GABA.[2] Inhibition of GABA-T increases synaptic GABA levels, a clinically validated strategy for seizure control.[3]
-
GABA Receptors (GABA-A and GABA-B): The main receptors that mediate GABA's inhibitory effects. Direct modulation of these receptors can have profound effects on neuronal excitability.[4][5]
-
GABA Transporters (GATs): Membrane proteins that regulate synaptic GABA concentrations through reuptake from the synaptic cleft.[6][7]
To build a complete pharmacological profile, it is also crucial to investigate potential interactions with other major signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9] Aberrant mTOR signaling is a hallmark of many diseases, including cancer and neurodegeneration.[10]
This guide presents a logical, tiered workflow to systematically evaluate these potential activities.
The Assay Cascade: A Strategic Workflow
A tiered approach is the most efficient method for characterizing a new chemical series. It begins with broad cellular assays, proceeds to specific primary target engagement, and concludes with secondary/off-target profiling.
Caption: Key readouts for mTOR pathway activity analysis.
Materials:
-
Cell line (e.g., MCF-7, known to have active PI3K/mTOR signaling) [11]* Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-p-p70S6K (Thr389), anti-total-p70S6K, anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to attach overnight. Starve cells (e.g., in serum-free media for 4-6 hours) to reduce basal pathway activity, then treat with various concentrations of the test compound for a specified time (e.g., 2 hours) before stimulating with a growth factor like insulin (100 nM for 15 min) to activate the pathway. [12]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Collect the lysate and clarify by centrifugation. [13]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane. [14]5. Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each lane. Further normalize to the loading control (GAPDH) to correct for any loading inaccuracies.
Data Analysis: Determining Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. [15][16]It is determined by fitting dose-response data to a four-parameter logistic model using a suitable software package (e.g., GraphPad Prism).
The Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: The measured response (% inhibition or % activity).
-
X: The logarithm of the compound concentration.
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
LogIC50: The log of the concentration that gives a response halfway between Top and Bottom.
-
HillSlope: The steepness of the curve.
| Data Set | Y-axis | X-axis | Key Parameter |
| Cell Viability | % Viability vs. Control | Log[Compound] | IC50 (Cytotoxicity) |
| Enzyme Inhibition | % Inhibition vs. Control | Log[Compound] | IC50 (Inhibition) |
| Receptor Binding | % Specific Binding | Log[Compound] | IC50 (Displacement) |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (Cell Assays) | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous cell suspension before plating; Avoid using the outermost wells of the plate; Use calibrated, reverse-pipetting techniques for viscous solutions. [17] |
| No Enzyme Activity (Enzymatic Assays) | Enzyme instability/degradation; Incorrect buffer pH or composition; Omission of a required cofactor. | Store enzymes at the correct temperature and avoid repeated freeze-thaw cycles; Double-check all buffer and reagent preparations against the protocol; Confirm all necessary components are in the reaction mix. [17][18] |
| Weak or No Signal (Western Blot) | Inefficient protein transfer; Low antibody concentration or affinity; Expired detection reagent. | Verify transfer efficiency with Ponceau S stain; Optimize primary and secondary antibody dilutions; Use fresh ECL substrate. [17] |
| IC50 Varies Between Experiments | Inconsistent cell passage number or density; Variation in incubation times; Compound solubility issues. | Maintain a consistent cell culture workflow; Standardize all incubation steps precisely; Check for compound precipitation at high concentrations and ensure DMSO concentration is consistent. [19] |
References
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Gifford Bioscience. Cellular Uptake & Cellular Release Assays. Available at: [Link]
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Microscope Central. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
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PDSP. GABA-A Receptor Binding Assay Protocol. Available at: [Link]
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Lee, D. F., et al. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 1231, 345–362. Available at: [Link]
-
E-Enzyme. GABA Aminotransferase (GABAT) Assay Kit. Available at: [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
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Egebjerg, J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 244-249. Available at: [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]
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Jacinto, E., & Lorberg, A. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Methods in Molecular Biology, 821, 199-210. Available at: [Link]
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Wang, R., & Li, Y. (2020). Experimental Approaches in Delineating mTOR Signaling. International Journal of Molecular Sciences, 21(22), 8754. Available at: [Link]
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Akita, H., et al. (2018). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 82(6), 942-948. Available at: [Link]
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Akita, H., et al. (2018). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 82(6), 942-948. Available at: [Link]
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Elmquist, W. F., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(3), 776–788. Available at: [Link]
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ResearchGate. (2019). In vitro GABA-transaminase inhibition assay of selected compounds. Available at: [Link]
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Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10. Available at: [Link]
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Jo, S., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology Letters, 43, 1873–1881. Available at: [Link]
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Zhang, L., et al. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(4), 935–945. Available at: [Link]
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Martínez-García, M. A., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(1), 594. Available at: [Link]
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Tunnicliff, G. (1991). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Biochemical Archives, 7(1), 23-30. Available at: [Link]
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Fowler, L. J., & John, R. A. (1981). Effect of Inhibitors of GABA Transaminase on the Synthesis, Binding, Uptake and Metabolism of GABA. Journal of Neurochemistry, 36(2), 471-476. Available at: [Link]
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Dunlop, E. A., & Tee, A. R. (2014). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 4(1), e1001. Available at: [Link]
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Auld, D. S., & Inglese, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 658, 1-21. Available at: [Link]
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Jo, S., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology Letters, 43, 1873–1881. Available at: [Link]
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Ahn, B. Z., et al. (2005). In vitro GABA-transaminase inhibitory compounds from the root of Angelica dahurica. Phytotherapy Research, 19(11), 995-998. Available at: [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
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Krall, J., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
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MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. Available at: [Link]
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PubMed. (2025). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
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RayBiotech. mTOR Signaling Pathway. Available at: [Link]
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Troubleshooting & Optimization
troubleshooting guide for the synthesis of 4-Aminocyclohex-1-ene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Aminocyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecular building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several established routes, with the most common being the catalytic hydrogenation of p-aminobenzoic acid. This method directly reduces the aromatic ring to the desired cyclohexene core. Another prevalent method involves the reductive amination of a 4-oxocyclohexane carboxylate derivative. For the specific ene isomer, a Diels-Alder reaction between a suitable diene and a dienophile containing the carboxylic acid and a masked amine functionality is also a viable, albeit more complex, strategy.
Q2: Why is a protecting group for the amine necessary in many synthetic routes?
The amino group is nucleophilic and can react with various reagents used in the synthesis, leading to unwanted side products. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[1][2] It is stable under many reaction conditions but can be removed under acidic conditions, making it ideal for multi-step syntheses.[1][2][3]
Q3: What is the significance of the trans and cis isomers, and why is the trans isomer often preferred?
The terms trans and cis refer to the relative stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring.[4][5] The trans isomer is often the desired product as it is a key intermediate in the synthesis of various pharmacologically active compounds, including Janus Kinase (JAK) inhibitors.[4][5][6] The specific spatial arrangement of the functional groups in the trans isomer is crucial for its biological activity.
Troubleshooting Guide
Section 1: Low Product Yield
Q: My overall yield of this compound is significantly lower than reported in the literature. What are the common causes?
A low overall yield can be attributed to several factors throughout the synthetic process. A systematic approach to identifying the root cause is essential.
Potential Causes and Solutions:
-
Incomplete Hydrogenation of p-Aminobenzoic Acid:
-
Cause: Inefficient catalyst activity, insufficient hydrogen pressure, or suboptimal reaction temperature can lead to incomplete reduction of the aromatic ring.
-
Troubleshooting Protocol:
-
Catalyst Quality: Ensure the catalyst (e.g., Ru/C) is not expired or deactivated.[4][5] A higher catalyst loading (15-60% by weight of the starting material) can improve the reaction rate.[4]
-
Reaction Conditions: Monitor the hydrogen pressure and temperature closely. A typical condition is 15 bar of hydrogen at 100°C.[4][5]
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or NMR to ensure the complete consumption of the starting material.[4]
-
-
-
Inefficient Boc Protection/Deprotection:
-
Cause: The Boc protection of the amine or its subsequent removal can be incomplete, leading to a mixture of protected, deprotected, and starting materials.
-
Troubleshooting Protocol:
-
Boc Protection: Use an appropriate base (e.g., triethylamine) and ensure the reaction goes to completion.[1][2]
-
Boc Deprotection: Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2][3] The reaction is often rapid, but monitoring by TLC is crucial to determine the endpoint.[7] Be aware that both protection and deprotection reactions produce CO2 gas, so do not use a closed system.[1][2]
-
-
-
Losses during Work-up and Purification:
-
Cause: The product may have some solubility in the aqueous or organic layers during extraction, leading to losses. Additionally, multiple recrystallization steps to isolate the desired isomer can significantly reduce the yield.[8]
-
Troubleshooting Protocol:
-
Extraction: Perform multiple extractions with the appropriate solvent to maximize the recovery from the aqueous layer.
-
Purification: Optimize the recrystallization process. Using a minimal amount of cold solvent can help to maximize the yield of the crystallized product.
-
-
Section 2: Stereochemistry Issues
Q: The trans:cis ratio of my product is very low. How can I improve the stereoselectivity for the desired trans isomer?
Achieving a high trans:cis ratio is a common challenge in this synthesis.[4][5][6] Several strategies can be employed to favor the formation of the trans isomer.
Strategies for Improving trans Selectivity:
-
Catalyst Selection: The choice of catalyst in the hydrogenation of p-aminobenzoic acid can influence the stereochemical outcome. Ruthenium-based catalysts have been shown to provide a higher trans:cis ratio compared to others like Raney Nickel.[5][6]
-
Reaction Conditions: The reaction conditions during hydrogenation, such as temperature, pressure, and solvent, can also affect the isomer ratio. It is recommended to follow established protocols that have been optimized for high trans selectivity.[4][5]
-
Isomerization: If a mixture of isomers is obtained, it is possible to isomerize the cis isomer to the more stable trans isomer. This is typically done under basic conditions.
-
Selective Crystallization: The trans and cis isomers often have different solubilities, allowing for their separation by fractional recrystallization.[8][9][10] This can be a tedious process but is effective for obtaining the pure trans isomer.
Section 3: Incomplete Reactions
Q: My TLC/NMR analysis shows a significant amount of unreacted starting material. What went wrong?
The presence of starting material at the end of a reaction indicates that the reaction has not gone to completion. The cause depends on the specific reaction step.
Troubleshooting Incomplete Reactions:
| Reaction Step | Potential Cause | Recommended Action |
| Hydrogenation | Inactive catalyst, insufficient H₂ pressure, or too short a reaction time. | Check catalyst quality, increase H₂ pressure, and extend reaction time. Monitor by TLC until the starting material is consumed.[4][5] |
| Boc Protection | Insufficient Boc-anhydride or base, or a deactivated amine. | Use a slight excess of Boc-anhydride and ensure the amine is not protonated. Check the pH of the reaction mixture. |
| Boc Deprotection | Insufficient acid, low temperature, or too short a reaction time. | Increase the concentration of the acid (e.g., TFA) or the reaction temperature. Monitor the reaction closely by TLC.[7] |
Section 4: Product Impurities & Purification Challenges
Q: I am having difficulty purifying my final product. What are the likely impurities and how can I remove them?
Purification can be challenging due to the presence of isomers and side products.
Common Impurities and Purification Strategies:
-
cis Isomer:
-
Side Products from Boc Deprotection:
-
Cause: The tert-butyl cation generated during Boc deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or product, leading to t-butylated byproducts.[11]
-
Removal: These byproducts can often be removed by column chromatography. To prevent their formation, scavengers can be added to the reaction mixture to trap the t-butyl cation.[11]
-
Experimental Workflow for Troubleshooting
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. reddit.com [reddit.com]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
common byproducts in the synthesis of 4-Aminocyclohex-1-ene-1-carboxylic acid and their removal
Welcome to the technical support center for the synthesis of 4-Aminocyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this versatile compound. Our goal is to provide you with the expertise and practical insights necessary to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound and its derivatives is a critical step in the development of various pharmaceutical agents. A common and efficient method for constructing the cyclohexene ring is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This approach typically involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to form the desired six-membered ring.
In the context of synthesizing this compound, a plausible Diels-Alder strategy would involve a 1,3-butadiene derivative bearing an amino group (or a protected amino group) at the 2- or 1-position and a dienophile such as acrylic acid or one of its esters. The subsequent hydrolysis of an ester or deprotection of the amino group would yield the final product.
This guide will address the common byproducts that can arise from this synthetic route and provide detailed protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via a Diels-Alder reaction?
A1: The primary byproducts encountered are typically:
-
Polymeric materials: These arise from the self-polymerization of the diene, especially at elevated temperatures.[1]
-
Regioisomers: Depending on the substitution pattern of the diene and dienophile, different regioisomers of the product can be formed. For instance, the reaction of a 1-substituted diene with an unsymmetrical dienophile can lead to the formation of both "ortho" and "meta" products.
-
Stereoisomers: The Diels-Alder reaction is stereospecific, but the relative orientation of the substituents on the newly formed ring can lead to endo and exo products. While the endo product is often the kinetically favored product, the exo product may also be present.
-
Unreacted Starting Materials: Incomplete reaction can leave residual diene and dienophile in the product mixture.
-
Byproducts from in-situ Diene Generation: If the diene is generated in situ, for example, from the thermal decomposition of 3-sulfolene, residual starting material or byproducts of this decomposition can contaminate the final product.[1][2]
Q2: I am observing a significant amount of a sticky, insoluble material in my reaction flask. What is it and how can I prevent it?
A2: This is likely a polymeric byproduct resulting from the self-polymerization of the diene. To minimize this:
-
Control the Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Slow Addition of the Diene: If the diene is particularly reactive, adding it slowly to the reaction mixture containing the dienophile can help to ensure it reacts in the desired cycloaddition rather than polymerizing.
-
Use of an Inhibitor: For highly reactive dienes, a small amount of a radical inhibitor (e.g., hydroquinone) can sometimes be added to suppress polymerization, though this should be tested for compatibility with the desired reaction.
Q3: My final product appears to be a mixture of isomers. How can I improve the selectivity of my reaction?
A3: Achieving high selectivity is a common challenge. Consider the following:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity and stereoselectivity of the Diels-Alder reaction.[3] It does so by coordinating to the dienophile, lowering its LUMO energy and increasing the difference in the coefficients of the frontier molecular orbitals.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Polar solvents can sometimes enhance the rate and selectivity of the reaction.
-
Temperature Control: As the endo and exo isomers can have different thermodynamic stabilities, the reaction temperature can influence the final product ratio. Lower temperatures generally favor the kinetic endo product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using a Lewis acid catalyst to accelerate the reaction. |
| Polymerization of the diene. | See Q2 in the FAQ section. | |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous workup to maximize product recovery. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or using a slight excess of one reactant (if easily separable). |
| Inefficient purification. | Optimize the recrystallization solvent system or consider column chromatography. | |
| Formation of Multiple Isomers | Non-selective reaction conditions. | See Q3 in the FAQ section. |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, consider removing the reaction solvent under reduced pressure and performing recrystallization from a different solvent system. |
| Product is an oil. | Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography may be necessary. |
Purification Protocols
Protocol 1: Removal of Polymeric Byproducts and Unreacted Starting Materials by Filtration and Recrystallization
This protocol is suitable for the initial cleanup of the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Suitable solvent for dissolving the desired product (e.g., ethyl acetate, dichloromethane)
-
Anti-solvent for recrystallization (e.g., hexane, petroleum ether)[4]
-
Filter paper and funnel
-
Celite or silica gel (optional)
Procedure:
-
Dissolution: Allow the reaction mixture to cool to room temperature. Add a minimal amount of a suitable solvent in which your desired product is soluble but the polymeric byproduct is not.
-
Filtration: Filter the solution to remove the insoluble polymeric material. A pad of Celite or a small plug of silica gel in the funnel can aid in removing very fine particles.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble. Slowly add a cold anti-solvent in which the product is poorly soluble until the solution becomes cloudy.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Protocol 2: Separation of Isomers by Column Chromatography
If recrystallization is insufficient to separate isomers, column chromatography is a more effective method.
Materials:
-
Crude product containing isomers
-
Silica gel (appropriate mesh size)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Visualizing the Process
Diels-Alder Reaction Workflow
Caption: A decision tree for troubleshooting common purification challenges.
References
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
- European Patent Office. (2017).
- University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
- Google Patents. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2021). Trends in the Diels–Alder reaction in polymer chemistry.
- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2001). The Diels–Alder reaction in organic synthesis. European Journal of Organic Chemistry, 2001(4), 439-455.
- Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube.
- Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE.
- Beilstein Journal of Organic Chemistry. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors.
- PubMed Central. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid.
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
- ResearchGate. (2019).
- Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
- Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction.
- Benchchem. (n.d.).
- Oriental Journal of Chemistry. (2017). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid.
- YouTube. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride.
- PubChem. (n.d.). 4-Aminocyclohexane-1-carboxylic acid hydrochloride.
Sources
Technical Support Center: Optimizing the Synthesis of trans-4-Aminocyclohex-1-ene-1-carboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-Aminocyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a non-standard amino acid, the successful synthesis of this compound is pivotal for various research applications, including peptide synthesis and drug discovery. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter.
I. Overview of the Synthetic Strategy
The synthesis of trans-4-Aminocyclohex-1-ene-1-carboxylic acid can be efficiently achieved through a multi-step process. A common and effective approach involves an initial Diels-Alder reaction to construct the cyclohexene core, followed by the introduction of the amino and carboxylic acid functionalities. This guide will focus on a proposed synthetic pathway and the critical parameters at each stage.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
A. Stage 1: Diels-Alder Reaction for Cyclohexene Ring Formation
The foundational step of this synthesis is the [4+2] cycloaddition to form the cyclohexene ring. A plausible route involves the reaction of a suitable diene with a dienophile, such as acrolein, to yield a cyclohexene carboxaldehyde intermediate. The stereochemical outcome of this reaction is crucial for obtaining the desired trans product.[1][2][3]
Issue 1: Low Yield of the Diels-Alder Adduct
-
Potential Cause 1: Unfavorable Reaction Kinetics. The Diels-Alder reaction is sensitive to temperature and pressure. Insufficient thermal energy may lead to a slow reaction rate, while excessively high temperatures can favor the reverse (retro-Diels-Alder) reaction.[1]
-
Solution: Systematically optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and incrementally increase it, monitoring the reaction progress by TLC or GC-MS. For volatile dienes, a sealed pressure reactor may be necessary to maintain the concentration of reactants.
-
-
Potential Cause 2: Diene Conformation. The Diels-Alder reaction requires the diene to be in the s-cis conformation.[4] Dienes that are sterically hindered or locked in an s-trans conformation will not react.
-
Solution: Select a diene that can readily adopt the s-cis conformation. If using a cyclic diene, ensure it is suitable for the reaction.
-
-
Potential Cause 3: Polymerization of the Dienophile. Acrolein and other electron-poor dienophiles are prone to polymerization, especially at elevated temperatures.
-
Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Additionally, ensure the dienophile is freshly distilled before use to remove any pre-existing polymers.
-
Issue 2: Poor trans:cis Isomer Ratio
-
Potential Cause 1: Lack of Stereocontrol in the Diels-Alder Reaction. The stereochemistry of the Diels-Alder reaction is governed by the "endo rule," which describes the preferential formation of the endo isomer due to secondary orbital interactions.[5][6] However, the desired product is the thermodynamically more stable trans isomer.
-
Solution 1: Thermodynamic Control. Running the reaction at higher temperatures for an extended period can favor the formation of the more stable trans (exo) product by allowing the kinetically favored cis (endo) product to undergo a retro-Diels-Alder reaction and re-form as the thermodynamic product.
-
Solution 2: Lewis Acid Catalysis. The use of a Lewis acid catalyst can influence the stereoselectivity of the Diels-Alder reaction.[5] Experiment with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and catalyst loadings to optimize the trans:cis ratio.
-
-
Potential Cause 2: Isomerization of the Product. The double bond in the cyclohexene ring can potentially migrate under certain conditions, which could affect the stereochemical integrity of the 4-position.[7][8][9][10]
-
Solution: Maintain neutral or near-neutral pH during workup and purification to minimize the risk of acid- or base-catalyzed isomerization.
-
| Parameter | Recommended Range | Notes |
| Temperature | 80-150 °C | Higher temperatures may favor the trans isomer but can also lead to retro-Diels-Alder and polymerization. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS for completion. |
| Pressure | Atmospheric to 10 bar | A pressure reactor may be needed for volatile dienes. |
| Catalyst | None or Lewis Acid (e.g., AlCl₃) | Lewis acids can improve rate and stereoselectivity. |
B. Stage 2: Conversion of Aldehyde to Aminocarboxylic Acid
Once the cyclohexene carboxaldehyde intermediate is obtained, the next critical step is the introduction of the amino and carboxylic acid functionalities. The Strecker synthesis and the Bucherer-Bergs reaction are two classical and effective methods for this transformation.[11][12][13][14][15][16][17][18][19]
Issue 3: Low Yield in the Strecker Synthesis
-
Potential Cause 1: Incomplete Imine Formation. The initial step of the Strecker synthesis is the formation of an imine from the aldehyde and ammonia.[11][18] This reaction is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.
-
Solution: Use a dehydrating agent, such as magnesium sulfate (MgSO₄), or a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the imine.[15]
-
-
Potential Cause 2: Side Reactions of Cyanide. Cyanide is a potent nucleophile but can also be volatile and toxic. Improper handling can lead to loss of reagent and pose a safety hazard.
-
Solution: Use a stable cyanide source, such as KCN or NaCN, and a source of ammonia, like NH₄Cl.[11] Perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Potential Cause 3: Incomplete Hydrolysis of the α-aminonitrile. The final step is the hydrolysis of the nitrile to a carboxylic acid, which typically requires harsh acidic or basic conditions.[12]
-
Solution: Ensure complete hydrolysis by using a sufficiently high concentration of acid (e.g., 6M HCl) or base and allowing for an adequate reaction time at elevated temperatures. Monitor the reaction for the disappearance of the nitrile intermediate.
-
Issue 4: Formation of Byproducts in the Bucherer-Bergs Reaction
-
Potential Cause: Instability of Intermediates. The Bucherer-Bergs reaction proceeds through a cyanohydrin and an aminonitrile intermediate.[20][21][22] These intermediates can be unstable and may undergo side reactions.
| Parameter | Recommended Range | Notes |
| pH (Strecker) | Mildly acidic (for imine formation) | NH₄Cl can act as a buffer.[11] |
| Temperature (Strecker) | Room temperature to 50 °C | For the initial steps. |
| Hydrolysis (Strecker) | 6M HCl, reflux | Ensure complete conversion of the nitrile. |
| Temperature (Bucherer-Bergs) | 60-70 °C | To promote hydantoin formation without degrading intermediates.[23] |
C. Stage 3: Purification of the Final Product
trans-4-Aminocyclohex-1-ene-1-carboxylic acid is a zwitterionic compound, which can make its purification challenging due to its high polarity and low solubility in common organic solvents.[4][24][25][26][27]
Issue 5: Difficulty in Isolating the Product
-
Potential Cause: Zwitterionic Nature of the Product. At its isoelectric point (pI), the amino acid has a net neutral charge but is highly polar, leading to high water solubility and low solubility in organic solvents.
-
Solution 1: Ion-Exchange Chromatography. This is a highly effective method for purifying amino acids.[27] Use a cation-exchange resin to bind the amino acid, wash away impurities, and then elute the product with a buffered solution or a dilute base like ammonium hydroxide.
-
Solution 2: Crystallization at the Isoelectric Point. Carefully adjust the pH of the aqueous solution of the crude product to its pI. At this pH, the amino acid will have its minimum solubility and may precipitate out of the solution. This can be an effective method for purification, though it may require some optimization.[25]
-
Issue 6: Contamination with Salts
-
Potential Cause: Incomplete Removal of Reagents and Byproducts. The synthesis involves various salts and acids/bases that can co-precipitate with the product.
-
Solution: After isolation, wash the product with cold deionized water or a mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol) to remove residual salts. If using ion-exchange chromatography, ensure the column is thoroughly washed before eluting the product. Desalting can also be achieved using dialysis for larger quantities.[25]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maximizing the yield of the trans isomer?
A1: The most critical factors are the conditions of the Diels-Alder reaction. Employing thermodynamic control (higher temperature, longer reaction time) can favor the formation of the more stable trans (exo) product. The use of certain Lewis acid catalysts can also enhance the stereoselectivity towards the trans isomer.
Q2: How can I effectively monitor the progress of the reactions?
A2: For the Diels-Alder reaction, Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) and a visualizing agent like potassium permanganate stain can be effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting materials and the appearance of the product. For the Strecker or Bucherer-Bergs reaction, TLC with a ninhydrin stain can be used to visualize the amino-containing intermediates and product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. The use of cyanide in the Strecker and Bucherer-Bergs reactions requires extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available and be familiar with its use. Acrolein is also a highly toxic and flammable lachrymator and should be handled with care.
Q4: Can I use protecting groups to improve the synthesis?
A4: Yes, using protecting groups can be a valuable strategy.[28][29][30][31][32] For instance, you could protect the aldehyde intermediate as an acetal before proceeding with other transformations. However, this adds extra steps to the synthesis (protection and deprotection), so it's a trade-off between potentially higher yields and a longer synthetic route.
Q5: What is the best way to store the final product?
A5: trans-4-Aminocyclohex-1-ene-1-carboxylic acid, like most amino acids, should be stored in a cool, dry, and dark place to prevent degradation. It is best stored as a solid in a tightly sealed container.
IV. Visualizing the Workflow
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for trans-4-Aminocyclohex-1-ene-1-carboxylic acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
V. References
-
23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). PubMed. [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). National Center for Biotechnology Information. [Link]
-
Protection for amino group and amino acid. (2018). SlideShare. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI. [Link]
-
Any tips for purification of two zwitterionic compounds? (2022). Reddit. [Link]
-
Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]
-
Highly regioselective ferrocenyl cyclohexene/cyclopentene isomerization through benzyne transfer coupling. (2022). Royal Society of Chemistry. [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. [Link]
-
Diels-Alder: stereochemistry of dienophile. (n.d.). Khan Academy. [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene. (2018). SlideShare. [Link]
-
Diels–Alder reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
The Diels-Alder Reaction Is Awesome. (2017). Master Organic Chemistry. [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
-
stereochemistry of the diene and dienophile. (2019). YouTube. [Link]
-
How to desalt zwitterions? (2020). ResearchGate. [Link]
-
Isomerization of Cyclohexenes to Cyclopentenes: Oxidation of These Alkenes to Glycols and Acids. (1949). Journal of the American Chemical Society. [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
-
Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Highly Selective Skeletal Isomerization of Cyclohexene Over Zeolite-Based Catalysts for High-Purity Methylcyclopentene Production. (2021). ResearchGate. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Steps. [Link]
-
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. (n.d.). Diva-Portal.org. [Link]
-
Aldehydes to Amides. (n.d.). Chemistry Steps. [Link]
-
Pathways of cyclohexene conversion. HT: Hydrogen Transfer. I: Isomerization. (2018). ResearchGate. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
-
Isomerization of cyclohexane and hexane over silica-embedded triflate derivative catalysts. (2007). ResearchGate. [Link]
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Diels-Alder Reaction (a very important reaction) Reaction between a conjugated diene and an alkene (dienophile) to give a cycloh. (n.d.). Vanderbilt University. [Link]
-
The Diels−Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support: Stereoselective Synthesis of Hexahydro-1,3-dioxoisoindoles. (2002). ResearchGate. [Link]
-
Diels Alder Reaction Mechanism, Orbitals & Examples. (n.d.). Total Synthesis. [Link]
-
Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020). YouTube. [Link]
-
Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]
-
Aldehydes and Ketones to Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
-
Synthesis of Amino Acids. (n.d.). MedLife Mastery. [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (2021). National Center for Biotechnology Information. [Link]
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Diels‐Alder reaction between cyclohexadiene (10) and acrolein (11) in.... (n.d.). ResearchGate. [Link]
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Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. (2018). National Center for Biotechnology Information. [Link]
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Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (2018). Beilstein Journals. [Link]
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(2Z#4E)-1.3,6-Triacetoxyhexa-2.4-diene a Novel Diels-Alder Diene Precursor of Cyclohexanones. (1993). ResearchGate. [Link]
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addressing stability issues of 4-Aminocyclohex-1-ene-1-carboxylic acid in solution
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for 4-Aminocyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
A1: As an amino acid, this compound is expected to be soluble in aqueous solutions.[1] For initial dissolution, we recommend starting with high-purity deionized water. If solubility is limited, the use of aqueous buffers is advised. The pH of the buffer will be a critical factor in both solubility and stability. Avoid non-polar organic solvents where amino acids are generally insoluble.[1]
Q2: At what pH should I prepare my stock solutions to maximize stability?
A2: The stability of amino acids is highly pH-dependent.[2] For this compound, the presence of the α,β-unsaturated system makes it susceptible to nucleophilic attack, which can be pH-dependent. We recommend preparing solutions in a slightly acidic to neutral pH range (pH 4-7). Highly acidic conditions (pH < 2) could potentially promote hydrolysis of the enamine-like structure, while highly alkaline conditions (pH > 9) may increase susceptibility to oxidation and other base-catalyzed degradation pathways.[3][4][5] A stability screen across a range of buffers is highly recommended for your specific application.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures, protected from light, and under an inert atmosphere.
-
Temperature: Store solutions at 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade many molecules.
-
Light: The unsaturated bond in the cyclohexene ring makes the molecule potentially susceptible to photodegradation.[6][7] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Oxygen: The allylic amine and the electron-rich double bond are potential sites for oxidation.[8] To prevent oxidative degradation, it is best practice to degas your solvent before dissolution and to purge the headspace of the storage vial with an inert gas like argon or nitrogen.
Q4: I see a gradual loss of my compound in solution over time, even when stored properly. What could be happening?
A4: A gradual loss of the parent compound suggests a slow degradation process. Given the structure, several mechanisms are plausible:
-
Oxidation: Atmospheric oxygen can react with the allylic amine or the double bond, especially if trace metal ions are present as catalysts.
-
Hydrolysis: While less common for this specific structure, under certain pH conditions, water could potentially react with the molecule, leading to ring-opening or other transformations. The molecule has some structural similarity to an enamine, which is known to be susceptible to hydrolysis under acidic conditions.[3][4]
-
Polymerization: α,β-Unsaturated carbonyl compounds can be prone to polymerization, especially in concentrated solutions or upon exposure to light or radical initiators.[9]
For a definitive answer, you will need to perform analytical testing to identify any new species (degradants) forming in your solution. Please refer to our Troubleshooting Guide in Section 2.
Q5: Can I add any stabilizers to my solution?
A5: Yes, depending on the suspected degradation pathway and the compatibility with your downstream application.
-
For Oxidation: If oxidation is suspected, adding a small amount of an antioxidant like EDTA (to chelate metal ions) or butylated hydroxytoluene (BHT) could be beneficial.
-
General Stability: For protein solutions, which are complex amino acid polymers, stabilizers like sugars or certain amino acids are used.[10] While less common for small molecules, ensuring the solution is buffered and at an optimal pH is the primary stabilization strategy.
Always run a small-scale pilot experiment to confirm that any additive does not interfere with your assay or the stability of the compound itself.
Section 2: Troubleshooting Guide for Advanced Issues
This section provides in-depth guidance and experimental protocols for identifying and resolving complex stability problems.
Issue 1: Significant Loss of Parent Compound and Appearance of Unknown Peaks in HPLC/LC-MS Analysis
When you observe a decrease in the peak area of this compound and the concurrent appearance of new, unidentified peaks, it is a clear indication of chemical degradation. The key to solving this is to identify the degradation products, which in turn reveals the degradation pathway.
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to identifying the cause of instability.
Caption: Troubleshooting workflow for identifying degradation pathways.
Potential Degradation Pathways
Based on the chemical structure of this compound, we can predict several potential degradation routes. Understanding these helps in designing experiments to confirm them.
Caption: Potential degradation pathways for the target molecule.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a powerful tool to intentionally degrade the compound under controlled conditions.[11][12] This helps to generate the likely degradation products and validate that your analytical method can detect them.
Objective: To generate potential degradation products of this compound and test the specificity of the analytical method.
Materials:
-
This compound
-
High-purity water, Methanol, Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector[13][14]
-
pH meter
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition. Aim for 5-20% degradation of the parent compound. You may need to adjust exposure times.
-
Analyze Samples:
-
At each time point, withdraw a sample from each condition.
-
If necessary, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analyze all samples by your HPLC/LC-MS method, including the unstressed control.
-
-
Evaluate Data:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks that appear under each stress condition.
-
Use MS data to determine the mass of the degradation products and propose structures.
-
Calculate the "mass balance" to ensure all products are accounted for.[1]
-
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Setup | Temperature | Duration (Example) | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8, 24 hours | To test susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | To identify products of oxidative degradation.[8] |
| Thermal | Oven | 80°C | 24, 48, 72 hours | To assess thermal stability in the solid state and in solution. |
| Photolytic | Photostability Chamber | Room Temp | Per ICH Q1B | To assess sensitivity to light and UV radiation.[6] |
| Control | No Stress Agent | Stored at 4°C | Matched to longest duration | Baseline for comparison. |
Issue 2: Poor Reproducibility Between Experiments
Poor reproducibility can often be traced back to inconsistent sample handling and preparation, leading to variable levels of degradation.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure the same solvent, pH, and concentration are used for every experiment. Document everything.
-
Control Environmental Factors: Always prepare fresh solutions for critical experiments. If storing, ensure all aliquots are purged with inert gas and protected from light.
-
Use an Internal Standard: For quantitative analyses (e.g., HPLC), adding a stable, non-interfering internal standard to your samples just before analysis can correct for variations in sample volume and detector response.
-
Perform a System Suitability Test: Before running samples, ensure your analytical instrument (e.g., HPLC) is performing correctly by running a standard sample to check for retention time stability, peak shape, and detector response.
Section 3: Analytical Methods for Stability Assessment
A robust analytical method is crucial for accurately monitoring the stability of your compound.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for stability studies. A reversed-phase C18 column is a good starting point. The method must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[15]
-
Detection: A Photodiode Array (PDA) detector can help identify peak purity. Mass Spectrometry (MS) is invaluable for identifying the molecular weights of unknown degradant peaks.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the stability of a compound in solution over time.[16][17] By taking spectra at different time points, you can observe the disappearance of parent compound signals and the appearance of new signals from degradation products, providing structural information about them.[18]
By implementing these guidelines and troubleshooting protocols, you can significantly improve the reliability and reproducibility of your research involving this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Mechanism of Enamine Hydrolysis Organic Chemistry. (2017). YouTube. Retrieved from [Link]
-
Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
Enamine. (n.d.). Wikipedia. Retrieved from [Link]
-
19.5 Formation of Imines and Enamines (Addition of Amines). (n.d.). Chad's Prep. Retrieved from [Link]
-
Imine and Enamine Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
NMR spectroscopy of small molecules in solution. (2025). Nuclear Magnetic Resonance, 51. Retrieved from [Link]
-
Forced degradation study-a new approach for stress testing of drug substances and drug products. (2020). ResearchGate. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]
-
Photostability of organic fluorophore influenced by adjacent amino acid residues. (2023). Communications Chemistry. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2013). Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
What Factors Help Stabilize Proteins Against Denaturation?. (2024). YouTube. Retrieved from [Link]
-
High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. (2011). Journal of Visualized Experiments. Retrieved from [Link]
-
Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2023). ACS Catalysis. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alkenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
NMR spectroscopy of small molecules in solution. (2024). ResearchGate. Retrieved from [Link]
-
NMR spectroscopy of small molecules in solution. (2023). ResearchGate. Retrieved from [Link]
-
The Photostability of Amino Acids in Space. (2001). ResearchGate. Retrieved from [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery. (2021). Molecules. Retrieved from [Link]
-
UHPLC Analysis of Underivatized Amino Acids. (2012). LCGC International. Retrieved from [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Photostability of amino acids: Internal conversion versus dissociation. (n.d.). Ni group. Retrieved from [Link]
-
Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2015). Analytical Sciences. Retrieved from [Link]
-
Selective oxidation of allylic alcohols with chromic acid. (1975). The Journal of Organic Chemistry. Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]
-
On the pH-optimum of activity and stability of proteins. (2011). Protein and Peptide Letters. Retrieved from [Link]
-
Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2023). ACS Publications. Retrieved from [Link]
-
Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. (2020). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved from [Link]
-
How do α,β-unsaturated acids undergo decarboxylation?. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
One-Pot Approach to α,β-Unsaturated Carboxylic Acids. (2013). ChemistryViews. Retrieved from [Link]
-
pH effects on Amino Acids. (2021). YouTube. Retrieved from [Link]
-
What are Alpha- Beta- unsaturated carboxylic acids and can LiAlH4 reduce their double bonds?. (2021). Reddit. Retrieved from [Link]
-
Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2022). Foods. Retrieved from [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2024). Organic Letters. Retrieved from [Link]
-
Selective Transformations of Allylic Compounds and Enol Derivatives. (2019). White Rose eTheses Online. Retrieved from [Link]
-
Amino Acids, Proteins, and pH. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). Environmental Science: Processes & Impacts. Retrieved from [Link]
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- 2. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
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Technical Support Center: Chiral Separation of 4-Aminocyclohex-1-ene-1-carboxylic Acid Enantiomers
Welcome to the technical support center for the enantioselective separation of 4-Aminocyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving this unique chiral molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you overcome common challenges in your analytical and preparative separations.
Molecule Overview & Inherent Separation Challenges
This compound is a cyclic, unsaturated amino acid analogue. Its structure presents a unique set of challenges for chiral separation due to two key features:
-
Zwitterionic Nature: Like other amino acids, this molecule possesses both a basic amino group and an acidic carboxylic acid group. At intermediate pH values, it exists as a zwitterion. This dual ionic character can lead to strong, unwanted interactions with residual silanols on silica-based chiral stationary phases (CSPs), often resulting in severe peak tailing and poor chromatographic efficiency.[1]
-
Conformational Flexibility: The cyclohexene ring is not planar, allowing for some degree of conformational flexibility. This can complicate the "three-point interaction" necessary for effective chiral recognition on many CSPs, as the molecule may present itself to the stationary phase in multiple orientations, blurring the energetic differences between the two enantiomer-CSP complexes.
Addressing these challenges requires a carefully considered approach to the selection of the chiral stationary phase, mobile phase composition, and analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) to start with for this compound?
For underivatized amino acids like this one, CSPs that can handle polar and zwitterionic analytes are the most promising. Your primary screening should focus on:
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are exceptionally well-suited for separating native amino acids.[2] They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for managing zwitterionic compounds.
-
Crown Ether CSPs: These phases are specifically designed for the enantioseparation of compounds with primary amino groups, including amino acids.[3] Chiral recognition is achieved through the complexation of the protonated amino group within the crown ether cavity.
-
Polysaccharide-Based CSPs (Immobilized): Immobilized amylose or cellulose-based CSPs (e.g., CHIRALPAK® IA, IB, IC) offer broad selectivity and are robust enough to tolerate a wider range of solvents.[4][5] While sometimes challenging for underivatized amino acids, they should not be ruled out, especially when using specific mobile phase additives.
Q2: Is pre-column derivatization necessary to achieve a good separation?
Not necessarily, but it is a powerful alternative strategy. Direct separation of the underivatized form is often preferred to avoid extra sample preparation steps and the potential for racemization.[6] However, if direct methods fail to provide adequate resolution, derivatization can be highly effective. The two main approaches are:
-
Achiral Derivatization: Blocking the polar amine or carboxyl group with an achiral reagent (e.g., N-protection with Fmoc or t-BOC) can reduce the zwitterionic character, improve solubility in common HPLC solvents, and enhance interactions with polysaccharide-based CSPs.[7]
-
Chiral Derivatization: Reacting the analyte with a chiral derivatizing agent creates a pair of diastereomers, which can then be separated on a standard (achiral) reversed-phase column (e.g., a C18).[8] This is a robust method but requires a derivatizing agent of very high enantiomeric purity.
Q3: What role does the mobile phase pH and additives play in the separation?
Mobile phase additives are critical for controlling the ionization state of the analyte and minimizing undesirable secondary interactions.[1][4]
-
Acidic Additives (e.g., 0.1% TFA, Formic Acid): Adding a small amount of acid to the mobile phase protonates the carboxylic acid group, eliminating its negative charge. This suppresses the zwitterionic form and can significantly improve peak shape by reducing interactions with the stationary phase.[1][4]
-
Basic Additives (e.g., 0.1% DEA, TEA): A basic additive can be used to deprotonate the amino group. For basic compounds, it can also compete with the analyte for active silanol sites on the silica surface, further reducing peak tailing.[4] For this specific molecule, starting with an acidic additive is the most logical approach to ensure the amino group is protonated for interaction with crown ether or macrocyclic glycopeptide phases.
Q4: How does column temperature affect the separation?
Temperature is a critical but complex parameter in chiral chromatography.[1]
-
Lower Temperatures (e.g., 10-25°C): Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. This often leads to increased selectivity (α) and better resolution.[1]
-
Higher Temperatures (e.g., 30-45°C): Higher temperatures can improve peak efficiency (reduce peak width) and decrease analysis time by lowering mobile phase viscosity. However, this often comes at the cost of reduced selectivity.[1]
The effect is compound-dependent, so it is essential to evaluate temperature as part of your method development. A systematic study varying the temperature between 15°C and 40°C is recommended.
Troubleshooting Guide
This section addresses the most common problems encountered during the chiral separation of this compound.
Problem 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)
Potential Causes:
-
The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
The mobile phase composition is not optimal for inducing chiral recognition.
-
The column temperature is too high, reducing selectivity.
-
The column is damaged or has lost performance.
Recommended Solutions:
-
Systematic CSP Screening: If you see no hint of separation (a single, symmetrical peak), the chosen CSP is likely inappropriate. Screen a set of orthogonal CSPs as recommended in the FAQ section (Macrocyclic Glycopeptide, Crown Ether, Polysaccharide).
-
Optimize Mobile Phase:
-
Vary Organic Modifier: Change the percentage of the organic modifier (e.g., Methanol, Acetonitrile, or Ethanol in Reversed-Phase or Polar Organic mode) in 5-10% increments.[1] The type of alcohol can also have a dramatic effect on selectivity.
-
Adjust Additive Concentration: Vary the concentration of your acidic or basic additive (e.g., from 0.05% to 0.2% TFA). The ionic strength can influence the interaction.
-
-
Lower the Temperature: Decrease the column temperature in 5°C increments, for example, from 25°C down to 15°C. Allow the system to fully equilibrate at each new temperature.
-
Check Column Health: Test the column with its QC standard to ensure it still performs to specification. If performance is poor, the column may need to be regenerated or replaced.[5]
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Causes:
-
Tailing: Strong secondary interactions between the zwitterionic analyte and the silica support; column overload; extra-column dead volume.[1]
-
Fronting: Typically caused by column overload or poor sample solvent compatibility.
Recommended Solutions:
-
Adjust Mobile Phase Additives: This is the most effective tool for combating peak tailing with this analyte.
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10. If the peak shape improves and retention time shifts slightly later, you were likely overloading the column.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[9]
-
Check for System Dead Volume: Ensure all tubing is cut clean and properly seated in their fittings. Use low-volume tubing and connectors where possible.
Caption: Common causes and solutions for poor peak shape.
Detailed Experimental Protocols
Protocol 1: Initial Screening on a Macrocyclic Glycopeptide CSP
This protocol provides a robust starting point for method development.
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Methanol with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Sample Preparation: Dissolve the racemic standard of this compound in a 50:50 mixture of Methanol/Water to a concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (or as appropriate for the analyte).
-
Method: Start with an isocratic elution of 80% Mobile Phase A / 20% Mobile Phase B.
-
-
Analysis & Optimization:
-
If no elution occurs, decrease the percentage of Mobile Phase A.
-
If retention is too low, increase the percentage of Mobile Phase A. Macrocyclic glycopeptide phases can exhibit "U-shaped" retention behavior, meaning that retention may increase at both very high and very low organic modifier concentrations.
-
If resolution is poor, systematically vary the ratio of Methanol/Water and consider switching the organic modifier to Acetonitrile or Ethanol.
-
Table 1: Starting Conditions for CSP Screening
| CSP Type | Recommended Column | Mobile Phase Mode | Starting Mobile Phase Composition | Key Additive |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Reversed-Phase / Polar Ionic | 80:20 (v/v) Methanol:Water | 0.1% Formic Acid |
| Crown Ether | ChiroSil® SCA(-) or RCA(+) | Reversed-Phase | 85:15 (v/v) Methanol:Water | 5 mM Perchloric Acid[3] |
| Immobilized Polysaccharide | CHIRALPAK® IA-3 | Polar Organic | 100% Methanol | 0.1% TFA |
| Immobilized Polysaccharide | CHIRALPAK® IC-3 | Normal Phase | 90:10 (v/v) Hexane:Ethanol | 0.1% TFA + 0.1% DEA |
Note: Always consult the column manufacturer's instructions for specific solvent compatibility and operating pH ranges.[5]
References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of chromatographic science. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Lin, C. E., & Lin, C. H. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
D'Acquarica, I., Gasparrini, F., & Zoco, F. (2003). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
- Williams, K. L., & Sander, L. C. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
-
Ilisz, I., Aranyi, A., & Péter, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
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Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation. PubMed. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
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Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. Pacifichem 2021. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
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HPLC Column Troubleshooting Guide. Scribd. [Link]
-
Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of pharmaceutical and biomedical analysis. [Link]
-
Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. PubMed. [Link]
-
Reversed-phase chromatography as an effective tool for the chiral separation of anionic and zwitterionic carboranes using polysaccharide-based chiral selectors. PubMed. [Link]
-
Liquid chromatographic enantiomer separation with special focus on zwitterionic chiral ion-exchangers. R Discovery. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
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Technical Support Center: Overcoming Poor Solubility of 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives
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strategies to reduce side reactions during the functionalization of 4-Aminocyclohex-1-ene-1-carboxylic acid
Welcome to the technical support center for the synthetic manipulation of 4-Aminocyclohex-1-ene-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile scaffold. The inherent bifunctionality of this molecule, possessing both a nucleophilic amine and a carboxylic acid, alongside an alkene, presents unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate side reactions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity
This compound is a valuable building block, offering multiple points for chemical modification. However, the close proximity of the amine, carboxylic acid, and the reactive double bond necessitates a carefully planned synthetic strategy to avoid undesired side reactions. The primary challenges revolve around achieving chemoselectivity—reacting one functional group while leaving the others untouched—and preventing common side reactions such as polymerization, racemization, and intramolecular cyclization. This guide is structured to address these issues head-on, providing both theoretical explanations and practical, field-tested protocols.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the functionalization of this compound.
FAQ 1: Amide Coupling Reactions
Question: I am attempting an amide coupling using a standard carbodiimide reagent like DCC or EDC, but I am observing low yields and the formation of a significant amount of a urea byproduct. What is going wrong?
Answer: This is a classic issue with carbodiimide coupling agents. The primary mechanism involves the activation of the carboxylic acid to form an O-acylisourea intermediate.[1] This intermediate is highly reactive and can be attacked by the amine to form the desired amide. However, it is also susceptible to rearrangement and reaction with another molecule of the carboxylic acid to form an anhydride, or with the amine to form a guanidinium byproduct. The dicyclohexylurea (DCU) or ethyl-(3-dimethylaminopropyl)urea byproducts are often poorly soluble and can complicate purification.
Troubleshooting Strategies:
-
Use of Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[2]
-
Reagent Choice: Consider using phosphonium-based (e.g., PyBOP, HBTU) or aminium/uronium-based (e.g., HATU, HCTU) coupling reagents. These reagents often provide higher yields and cleaner reactions, especially for sterically hindered substrates.[3]
-
Order of Addition: The order of reagent addition can be critical. Pre-activating the carboxylic acid with the coupling reagent and additive before introducing the amine can minimize the formation of guanidinium byproducts.
-
Solvent and Temperature: Aprotic polar solvents like DMF or DCM are generally preferred. Running the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side reactions.
| Coupling Reagent System | Common Additive | Key Advantages | Potential Side Reactions |
| DCC/EDC | HOBt, NHS | Cost-effective, readily available.[1][2] | Urea byproduct formation, racemization.[2] |
| HATU | None required | High efficiency, low racemization.[3] | Can be sensitive to moisture. |
| PyBOP | None required | Good for hindered couplings. | Phosphonium byproducts. |
FAQ 2: Protecting Group Strategies
Question: I need to selectively functionalize the carboxylic acid without affecting the amine. What is the best protecting group for the amine, and what are the optimal conditions for its introduction and removal?
Answer: The choice of a protecting group is paramount for achieving selectivity. The ideal protecting group should be easy to install and remove under mild conditions that do not affect other functional groups in the molecule.[4][5] For the amine on the 4-aminocyclohexene ring, carbamate-based protecting groups are generally the most effective.[6]
Recommended Protecting Groups for the Amine:
-
tert-Butoxycarbonyl (Boc): This is one of the most common and versatile amine protecting groups.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Often used in solid-phase peptide synthesis, it offers orthogonal protection to the Boc group.
-
Protection: Reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
-
Deprotection: Mildly basic conditions, typically 20% piperidine in DMF.[6] This allows for deprotection without affecting acid-labile groups.
-
Workflow for Selective Carboxylic Acid Functionalization:
Caption: Selective functionalization workflow.
FAQ 3: Esterification Challenges
Question: I am trying to form a methyl ester of the carboxylic acid using methanol and an acid catalyst, but the reaction is sluggish and gives a poor yield. Are there more efficient methods?
Answer: Direct Fischer esterification can be challenging for this substrate due to the presence of the basic amine, which can neutralize the acid catalyst.[9] Even with a protected amine, the reaction may not proceed efficiently.
More Effective Esterification Protocols:
-
Using Activating Agents: Convert the carboxylic acid to a more reactive species.
-
Acid Chloride Formation: React the N-protected amino acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by the addition of the alcohol. This is a highly effective but can be harsh.
-
Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid in the presence of the alcohol and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
-
Alkylation of the Carboxylate:
-
Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., DBU) to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide).
-
Experimental Protocol: EDC/DMAP-Mediated Methyl Esterification
-
Dissolve the N-Boc-4-aminocyclohex-1-ene-1-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add methanol (1.5 equivalents) and DMAP (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 4: Controlling Stereochemistry
Question: My starting material is a specific stereoisomer (e.g., trans). How can I prevent isomerization to the cis isomer during my reaction sequence?
Answer: The stereochemical integrity of the cyclohexane ring is a critical consideration.[10] Isomerization can occur under certain conditions, particularly those involving strong bases or high temperatures, which can lead to epimerization at the C4 position.
Strategies to Maintain Stereochemistry:
-
Mild Reaction Conditions: Whenever possible, use mild reagents and reaction conditions. Avoid prolonged heating and the use of strong, non-hindered bases.
-
Protecting Group Influence: The choice of protecting group can influence the stereochemical outcome. Bulky protecting groups can sometimes direct the approach of reagents.
-
Catalyst Control: In some reactions, the choice of catalyst can exert stereocontrol.[11][12]
-
Characterization: It is essential to carefully characterize the stereochemistry of your products using techniques like NMR (NOE experiments) and, if possible, X-ray crystallography.
Decision Tree for Maintaining Stereochemistry:
Caption: Decision-making for stereocontrol.
Concluding Remarks
The successful functionalization of this compound hinges on a proactive approach to managing its inherent reactivity. By employing appropriate protecting group strategies, selecting the right coupling or activation reagents, and maintaining control over reaction conditions, researchers can effectively minimize side reactions and achieve their synthetic goals. This guide serves as a foundational resource, and it is always recommended to consult the primary literature for specific, optimized procedures relevant to your target molecule.
References
-
Davies, H. M. L., & Du Bois, J. (2018). Desymmetrization of cyclohexanes by site- and stereoselective C-H functionalization. Nature, 565(7738), 1-6. [Link]
- Google Patents. (2018).
-
ResearchGate. (n.d.). Functionalization of disubstituted cyclohexanes. [Link]
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Kočovský, P., Baines, N., & Malkov, A. (2005). Stereo- and regiocontrol of electrophilic additions to cyclohexene systems by neighboring groups. Competition of electronic and stereoelectronic effects and comparison of the reactivity of selected electrophiles. The Journal of Organic Chemistry, 70(19), 7677-7688. [Link]
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Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
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University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. [Link]
-
Gerling, B., et al. (2020). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Journal of Mass Spectrometry, 55(10). [Link]
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Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
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Wang, T., et al. (2020). Highly regioselective ferrocenyl cyclohexene/cyclopentene isomerization through benzyne transfer coupling. Organic Chemistry Frontiers, 7(12), 1426-1431. [Link]
-
Eliel, E. L. (1956). The Stereoisomerism of Cyclohexane Derivatives. Chemical Reviews, 56(6), 1139-1156. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Google Patents. (2017).
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Cossy, J., & Miyashita, M. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research, 43(2), 284-296. [Link]
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Matrix Fine Chemicals. (n.d.). (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 102-108. [Link]
-
YouTube. (2024). Phase 1 (Functionalization reaction) and Phase 2 Reactions of Xenobiotics Metabolism. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
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McGrath, A., et al. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]
-
PubMed. (n.d.). Transannular C-H functionalization of cycloalkane carboxylic acids. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for 4-Aminocyclohex-1-ene-1-carboxylic Acid Isomers
Introduction: Navigating the Stereochemical Complexity of 4-Aminocyclohex-1-ene-1-carboxylic Acid
Welcome, researchers and drug development professionals. This guide is your dedicated resource for overcoming the challenges associated with the purification of cis and trans isomers of this compound. This valuable synthetic intermediate presents a common yet significant hurdle: the efficient separation of its diastereomers. Due to their similar physical properties, conventional purification methods often fall short, leading to low yields, poor purity, and project delays.
This technical center moves beyond standard protocols to provide a deeper understanding of the underlying principles governing isomer separation. We will explore troubleshooting strategies, advanced methodologies, and the rationale behind every experimental choice, empowering you to design and execute robust, efficient, and reproducible purification workflows.
Core Challenge: The Separation of cis and trans Diastereomers
The primary difficulty in purifying this compound lies in the subtle structural differences between the cis and trans isomers. In the cis isomer, the amino and carboxylic acid groups are on the same face of the cyclohexene ring, while in the trans isomer, they are on opposite faces. This stereochemical difference, while seemingly minor, is the key to their separation. It influences the molecule's overall shape, polarity, and ability to pack into a crystal lattice, which are the very properties we exploit for purification.
Purification Strategy Decision Workflow
The initial choice of purification strategy is critical and depends heavily on the isomeric ratio of your crude material and the desired scale of purification. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.
Category 1: Crystallization & Precipitation
Q1: My attempt at fractional crystallization failed. The precipitated solid has the same isomeric ratio as the crude starting material. What went wrong?
A1: This is a common issue indicating that the solubility difference between the two isomers in your chosen solvent system is insufficient for effective separation.
-
Expert Insight (The "Why"): Successful fractional crystallization hinges on exploiting differences in crystal lattice energy and solvation. If both isomers co-crystallize, it means the system does not energetically favor the precipitation of one isomer over the other. The zwitterionic nature of amino acids can lead to strong intermolecular interactions that favor the incorporation of both isomers into the same crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is paramount. For the related saturated compound, trans-4-aminomethylcyclohexane carboxylic acid, crystallization from cold water (below 21.5°C) is effective because the trans isomer selectively forms a trihydrate, drastically changing its solubility profile compared to the cis isomer[1][2]. Experiment with a range of protic and aprotic solvents (e.g., water, ethanol/water mixtures, isopropanol, acetic acid)[3][4].
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. Try adjusting the pH to the isoelectric point (pI) to minimize solubility, which may amplify the subtle solubility differences between isomers. Conversely, moving away from the pI might increase solubility enough to allow for slow, selective crystallization upon cooling or solvent evaporation.
-
Salt Formation: Convert the mixture to a salt using a suitable acid (e.g., HCl, H₂SO₄) or base. The resulting diastereomeric salts will have different crystal packing energies and solubilities, often making separation by crystallization much more effective.
-
Q2: I have a mixture rich in the trans isomer, but I can't get it to crystallize. It just oils out. What should I do?
A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point or when impurities inhibit crystal nucleation.
-
Expert Insight (The "Why"): The presence of the cis isomer, even in small amounts, can act as an impurity that disrupts the ordered crystal lattice formation of the trans isomer. Residual solvents or other reaction byproducts can also have this effect.
-
Troubleshooting Steps:
-
Reduce Supersaturation Rate: Cool the solution much more slowly. A gradual temperature decrease provides more time for proper nucleation.
-
Add Seeding Crystals: If you have a small amount of pure trans isomer, add a single, tiny crystal to the supersaturated solution to act as a template for crystal growth.
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This carefully controlled precipitation can often promote crystallization over oiling out.
-
Increase Purity: If possible, perform a preliminary purification step, like a quick filtration through a silica plug, to remove baseline impurities before attempting crystallization.
-
Category 2: Chemical Derivatization for Separation
Q3: The patent literature suggests "selective esterification" to separate cis/trans isomers. How does this work, and what are the key parameters?
A3: This is a powerful and elegant method that exploits the different steric environments of the cis and trans isomers. It is particularly useful for mixtures that are difficult to separate by other means.[5][6][7]
-
Expert Insight (The "Why"): The core principle is to protect the amine (e.g., as a Boc-carbamate) and then perform an esterification under carefully controlled conditions. The carboxylic acid in the cis isomer is often more sterically accessible than in the trans isomer. By using a limited amount of esterifying agent (e.g., bromoethane with a mild base), you can selectively convert the cis isomer into its ester.[5] The resulting mixture contains the trans-acid and the cis-ester, which now have vastly different chemical properties and are easily separated (e.g., by acid-base extraction).
Sources
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Technical Support Center: Enhancing Reaction Efficiency of 4-Aminocyclohex-1-ene-1-carboxylic Acid Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 4-Aminocyclohex-1-ene-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The unique structure of this compound, a cyclic β-amino acid, presents specific challenges in amide bond formation. This guide offers practical, scientifically-grounded solutions to overcome these hurdles and enhance your reaction efficiency.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to get your experiments on track.
Q1: Why is my coupling reaction with this compound showing low yield?
A1: Low yields are often due to the steric hindrance of this cyclic β-amino acid. The constrained conformation of the cyclohexane ring can impede the approach of the coupling reagents and the incoming amine.[1] Standard coupling reagents like DCC or EDC may be insufficiently reactive.[1] Consider switching to more potent phosphonium or uronium/aminium salt-based reagents like HATU, HBTU, or PyBOP, which are known to be more effective for sterically hindered amino acids.[1][2][3][4]
Q2: I'm observing significant side product formation. What are the likely culprits?
A2: Several side reactions can occur. One common issue is racemization, especially with highly activating coupling reagents.[3][5] Another possibility is the formation of N-acylurea if you are using a carbodiimide-based reagent like EDC.[3] Additionally, if the N-terminus of your peptide chain is unprotected, uronium/aminium coupling reagents can react with it to form a guanidine moiety, which terminates the peptide chain.[6]
Q3: What is the optimal solvent for this coupling reaction?
A3: The choice of solvent is critical. The solvent must fully dissolve all reactants to ensure an efficient reaction.[7] Anhydrous N,N-Dimethylformamide (DMF) is a common and effective choice.[7] Other polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used, but solubility of all components should be confirmed.[7][8] It is crucial to use anhydrous solvents, as water can lead to the hydrolysis of activated intermediates.[7]
Q4: How can I monitor the progress of my coupling reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[7] LC-MS is particularly powerful as it can confirm the mass of the desired product and identify potential side products.[8][9][10][11]
II. Troubleshooting Guide
This section provides a more detailed, systematic approach to resolving persistent experimental issues.
Issue 1: Consistently Low or No Product Yield
Low or no yield is a frequent challenge and requires a systematic investigation of potential causes.
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Coupling Reagent and Additives:
-
Reagent Choice: As a sterically hindered amino acid, this compound often requires more powerful coupling reagents than standard carbodiimides.[1][2] Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective.[3][4] COMU is another highly efficient and safer alternative to HOBt-based reagents.[3][4]
-
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can improve coupling efficiency and suppress racemization.[1][5]
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid (e.g., 1:1.1:1.1 of acid:amine:coupling reagent).[7]
-
Order of Addition and Pre-activation: For many modern coupling reagents, pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for a few minutes before adding the amine is the most effective method.[6][7] This prevents the coupling reagent from reacting with the amine.[7]
-
Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature.[12] This helps to minimize side reactions like racemization.[3][12]
-
-
Solubility Issues:
Issue 2: Presence of Unexpected Side Products
The appearance of side products can complicate purification and reduce the yield of the desired compound.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Racemization | Over-activation of the carboxyl group, prolonged reaction times, or use of a strong base.[3][12] | Use racemization-suppressing additives like HOBt or HOAt.[5] Employ a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][3] Maintain a low reaction temperature.[12] |
| N-acylurea Formation | Use of carbodiimide reagents (e.g., DCC, EDC).[3] | Switch to phosphonium or uronium/aminium-based coupling reagents. If using carbodiimides, add HOBt or HOAt to intercept the O-acylisourea intermediate.[5] |
| Guanidinylation | Reaction of uronium/aminium reagents with the unprotected N-terminus of a peptide.[6] | Pre-activate the carboxylic acid with the coupling reagent before adding the peptide.[6] |
| Diketopiperazine Formation | Occurs at the dipeptide stage, especially with proline as one of the first two residues.[6] | If applicable to your synthesis, use 2-chlorotrityl chloride resin for solid-phase synthesis.[6] |
| Aspartimide Formation | Can occur under both acidic and basic conditions with aspartic acid residues.[6] | Add HOBt to the deprotection solution in Fmoc-based synthesis.[6] |
Protecting Group Strategy
Proper protection of functional groups is fundamental to preventing unwanted side reactions.[5][14][15]
-
α-Amino Group: Fmoc and Boc are the most common protecting groups for the α-amino group.[14][15]
-
Side Chains: Ensure that any reactive side chains on your coupling partner are appropriately protected.[15] The choice of protecting group should be orthogonal to the N-terminal protecting group, meaning they can be removed under different conditions.[15]
Issue 3: Difficult Purification
The final step of isolating the desired product can be challenging due to the presence of closely related impurities.
Purification Workflow
Caption: General workflow for peptide purification.
Purification Best Practices:
-
Aqueous Work-up: After the reaction is complete, an aqueous work-up can remove water-soluble byproducts and excess reagents.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for peptide purification.[16][17]
-
Flash Chromatography: For larger scales or as a pre-purification step, flash chromatography can be a cost-effective option.[19]
-
Lyophilization: After purification, the fractions containing the pure product are typically pooled and lyophilized to obtain a dry powder.[16]
III. Experimental Protocols
Protocol 1: General Procedure for HATU Coupling
This protocol provides a starting point for optimizing your coupling reaction with HATU, a highly effective reagent for sterically hindered amino acids.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as DIPEA (2-3 equivalents).[7]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[7]
-
Add the amine coupling partner (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.[7]
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Protocol 2: General Procedure for EDC/HOBt Coupling
While less potent than HATU, EDC in combination with HOBt is a widely used and cost-effective option.
-
Dissolve the this compound (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[7]
-
In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[7]
-
Perform an aqueous work-up to remove water-soluble byproducts and excess reagents.[7]
-
Purify the crude product by chromatography.
IV. References
-
Vertex AI Search. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Retrieved January 15, 2026, from
-
BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Retrieved January 15, 2026, from
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 15, 2026, from
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved January 15, 2026, from
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 15, 2026, from
-
BenchChem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids. Retrieved January 15, 2026, from
-
NIH. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Retrieved January 15, 2026, from
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 15, 2026, from
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved January 15, 2026, from
-
RSC Publishing. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances. Retrieved January 15, 2026, from
-
Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't : r/Chempros. Retrieved January 15, 2026, from
-
YMC America. (n.d.). Strategic peptide purification. Retrieved January 15, 2026, from
-
Optimizing Peptide Coupling. (n.d.). Key Techniques. Retrieved January 15, 2026, from
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026, from
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved January 15, 2026, from
-
YouTube. (2020, March 27). Peptide Purification. Retrieved January 15, 2026, from
-
BenchChem. (n.d.). overcoming low reactivity of cis-2-amino-cyclohex-3-enecarboxylic acid in coupling reactions. Retrieved January 15, 2026, from
-
PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Retrieved January 15, 2026, from
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 15, 2026, from
-
PubMed. (n.d.). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Retrieved January 15, 2026, from
-
PubMed. (n.d.). Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit. Retrieved January 15, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpt.com [jpt.com]
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- 17. lifetein.com [lifetein.com]
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- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of cis vs. trans 4-Aminocyclohex-1-ene-1-carboxylic Acid: A Stereochemical Investigation
For researchers, scientists, and professionals in drug development, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a cornerstone of modern pharmacology. Stereoisomerism, in particular, can dramatically alter a compound's efficacy, selectivity, and safety profile. This guide provides an in-depth comparison of the predicted biological activities of cis- and trans-4-Aminocyclohex-1-ene-1-carboxylic acid, two stereoisomers that serve as conformationally restricted analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By integrating principles of conformational analysis with experimental data from closely related compounds, we will explore the likely impact of their distinct geometries on receptor interaction, specifically at the GABAA receptor.
The Critical Role of Conformation in GABA Receptor Activation
The therapeutic potential of GABA analogues in treating neurological disorders such as epilepsy, anxiety, and neuropathic pain is well-established. The efficacy of these analogues is intimately tied to their ability to adopt a specific spatial arrangement of their amino and carboxylic acid functional groups, mimicking the active conformation of GABA at its receptor binding sites. The inherent flexibility of GABA allows it to bind to different receptor subtypes in distinct conformations. Consequently, conformationally restricted analogues, which lock the key pharmacophoric elements into a more defined orientation, are invaluable tools for probing receptor-ligand interactions and developing subtype-selective agents.
The cyclohexene scaffold of 4-Aminocyclohex-1-ene-1-carboxylic acid introduces a degree of rigidity, with the cis and trans isomers presenting the amino group in significantly different spatial relationships relative to the carboxylic acid. This guide will dissect how these stereochemical differences are predicted to translate into differential biological activity.
Conformational Analysis: Predicting Receptor Affinity
The biological activity of GABA analogues is largely dictated by the distance and relative orientation between the amino and carboxylate groups. For GABAA receptors, an extended conformation of GABA is widely considered to be the active binding conformation. This can be extrapolated to our target molecules by examining their likely three-dimensional structures.
-
trans-4-Aminocyclohex-1-ene-1-carboxylic acid: In the trans isomer, the amino and carboxylic acid groups are positioned on opposite faces of the cyclohexene ring. This arrangement forces the molecule into a more extended, linear-like conformation, closely mimicking the presumed active state of GABA at GABAA receptors.
-
cis-4-Aminocyclohex-1-ene-1-carboxylic acid: Conversely, the cis isomer places both functional groups on the same face of the ring, resulting in a more folded or bent conformation. This spatial arrangement would likely present a poorer fit for the GABAA receptor binding pocket.
This conformational hypothesis is strongly supported by studies on the acyclic analogues, cis- and trans-4-aminocrotonic acid (ACA). Experimental data reveals that trans-ACA, which exists in an extended conformation, is a more potent agonist at GABAA receptors than GABA itself, while the folded cis-ACA is significantly less potent[1][2]. This precedent strongly suggests that the trans isomer of this compound will exhibit superior GABAA receptor agonist activity.
Detailed Step-by-Step Protocol
This protocol is adapted from established methods for GABAA receptor binding assays.
1. Membrane Preparation:
- Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again.
- Repeat the wash step three times to remove endogenous GABA.
- Finally, resuspend the pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.
2. Binding Assay:
- In a 96-well plate, add the following to each well in triplicate:
- 50 µL of Tris-HCl buffer (for total binding) or a high concentration of unlabeled GABA (for non-specific binding).
- 50 µL of various concentrations of the test compounds (cis- or trans-4-Aminocyclohex-1-ene-1-carboxylic acid).
- 50 µL of a fixed concentration of [3H]muscimol (a high-affinity GABAA agonist).
- 100 µL of the prepared membrane suspension.
- Incubate the plate at 4°C for 30-60 minutes.
3. Termination and Filtration:
- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
4. Quantification and Analysis:
- Place the filters in scintillation vials with a suitable scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
Based on established principles of medicinal chemistry and conformational analysis, this guide posits that trans-4-Aminocyclohex-1-ene-1-carboxylic acid will exhibit significantly greater agonist activity at GABAA receptors compared to its cis stereoisomer. This prediction is rooted in the more extended conformation of the trans isomer, which is believed to better mimic the active binding pose of GABA. The provided experimental protocol for a radioligand binding assay offers a clear and robust method for the empirical validation of this hypothesis.
Further investigations could expand upon these findings by exploring the activity of these isomers at other GABA receptor subtypes (GABAB and GABAC) and by conducting functional assays, such as electrophysiological recordings, to characterize their agonist or antagonist properties more fully. The synthesis and evaluation of these conformationally restricted analogues will undoubtedly contribute to a deeper understanding of GABA receptor pharmacology and aid in the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Ayoub, G. S., & Matthews, G. (1991). Conformational specificity of GABA binding to the presynaptic GABAA receptor. Neuroreport, 2(12), 809–811.
- Johnston, G. A. R. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 40(10), 1937-1941.
- Locock, K. E., Johnston, G. A., & Allan, R. D. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1698–1703.
- Nicholson, S. H., Suckling, C. J., & Iversen, L. L. (1979). GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum. Journal of Neurochemistry, 32(1), 249-252.
- Roberts, E., & Krause, D. N. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 144(1), 63-73.
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A Comparative Guide to the Structure-Activity Relationships of 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminocyclohex-1-ene-1-carboxylic acid derivatives. We will explore how modifications to this scaffold influence biological activity, with a focus on their roles as GABA analogs and their potential in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.
Introduction: The Versatile Scaffold of this compound
The this compound core is a conformationally restricted cyclic amino acid. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) has made it a compelling starting point for the design of novel therapeutics targeting the central nervous system. The rigid cyclohexene ring system allows for the precise orientation of the key pharmacophoric elements—the amino and carboxylic acid groups—enabling a detailed exploration of their interactions with biological targets. Beyond their neurological applications, derivatives of this scaffold have also demonstrated promising anti-inflammatory and antimicrobial properties.[1][2] This guide will dissect the SAR of these derivatives, providing a comparative analysis of their performance across different biological assays.
Targeting the Central Nervous System: GABA Analogs and Beyond
A primary focus of SAR studies on this compound derivatives has been their activity as GABA analogs. These compounds primarily exert their effects through interaction with GABA receptors or, more prominently, with the α2-δ subunit of voltage-gated calcium channels.[3]
Modulation of the α2-δ Subunit of Voltage-Gated Calcium Channels
The α2-δ subunit is an auxiliary protein of voltage-gated calcium channels that plays a crucial role in their trafficking and function.[4] Drugs like gabapentin and pregabalin, which are structurally related to GABA, bind to this subunit to produce their analgesic, anticonvulsant, and anxiolytic effects.[3][5] Derivatives of this compound have been designed to mimic these interactions.
The binding of these ligands to the α2-δ subunit is thought to interfere with the trafficking of the calcium channel complex to the presynaptic terminal.[5] This leads to a reduction in calcium influx upon neuronal depolarization and a subsequent decrease in the release of excitatory neurotransmitters like glutamate.
Mechanism of action of this compound derivatives.
Comparative Analysis of Binding Affinities:
| Compound/Derivative | Modification | Target | Activity (IC50/Ki) | Reference |
| Gabapentin | - | α2-δ subunit | ~140 nM (Ki) | [6] |
| Pregabalin | 3-isobutyl substitution | α2-δ subunit | ~30 nM (Ki) | [6] |
| Benzylthioether of 4-aminocyclopent-1-enecarboxylic acid | Thiol addition | GABA-A receptor | 42 µM (IC50) | [7][8] |
Note: Data for this compound derivatives specifically targeting the α2-δ subunit is less prevalent in publicly available literature compared to its cyclopentene analog. The table above provides context with related compounds.
Direct Modulation of GABA Receptors
While the α2-δ subunit is a primary target, some derivatives of the aminocyclohexene scaffold have been shown to interact directly with GABA receptors. For instance, a study on GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid (a close structural relative) demonstrated that the addition of a benzylthioether group resulted in a compound that acts as a GABA-A receptor antagonist with an IC50 of 42 µM.[7][8] This highlights how subtle structural modifications can shift the pharmacological profile from an indirect modulation of neurotransmission to direct receptor antagonism.
Exploring New Therapeutic Frontiers: Anti-inflammatory and Antimicrobial Activities
Recent investigations have expanded the therapeutic potential of this scaffold beyond the central nervous system.
Anti-inflammatory Properties
A series of new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory activity.[1][2] In cultures of human peripheral blood mononuclear cells (PBMCs), these compounds demonstrated significant antiproliferative effects and modulated the production of key inflammatory cytokines.[1][2]
Key SAR Observations for Anti-inflammatory Activity:
-
Compound 2f , at concentrations of 10, 50, and 100 µg/mL, strongly inhibited the secretion of TNF-α by approximately 66-81%.[2][9]
-
Derivative 2b significantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose (by approximately 92-99%).[2][9]
-
The presence of a double bond in the cyclohexene ring was found to be important for the observed anti-inflammatory effects when compared to saturated cyclohexanecarboxylic acid analogs.[1]
Antimicrobial Activity
The same series of amidrazone derivatives were also screened for their antimicrobial activity against a panel of bacteria and fungi.[1][2]
Comparative Antimicrobial Activity (MIC values):
| Derivative | S. aureus | M. smegmatis | Y. enterocolitica | C. albicans | Reference |
| 2a | 256 µg/mL | 64 µg/mL | >512 µg/mL | >512 µg/mL | [10] |
| 2b | >512 µg/mL | >512 µg/mL | 64 µg/mL | >512 µg/mL | [10] |
| 2c | 64 µg/mL | 64 µg/mL | >512 µg/mL | >512 µg/mL | [10] |
| 2f | >512 µg/mL | >512 µg/mL | 128 µg/mL | 256 µg/mL | [10] |
Key SAR Observations for Antimicrobial Activity:
-
Compound 2c exhibited the best bacteriostatic activity against S. aureus and M. smegmatis.[2][9]
-
Derivative 2b selectively inhibited the growth of Y. enterocolitica.[2][9]
-
The nature and position of substituents on the amidrazone moiety significantly influenced the antimicrobial spectrum and potency.[10]
Experimental Protocols
To facilitate further research and validation, we provide the following representative experimental protocols.
Synthesis of trans-4-Aminocyclohexane-1-carboxylic Acid
This protocol describes a common method for the synthesis of the saturated analog, which is a key intermediate.
Sources
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- 4. Calcium channel alpha2delta subunits: differential expression, function, and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminocyclohex-1-ene-1-carboxylic Acid with Other GABA Analogs: A Guide for Researchers
To our valued research community,
This guide was intended to provide a comprehensive comparative analysis of 4-Aminocyclohex-1-ene-1-carboxylic acid alongside other well-established GABA analogs such as Gabapentin, Pregabalin, Vigabatrin, and Tiagabine. The goal was to delve into their mechanisms of action, pharmacokinetic profiles, and therapeutic applications, supported by experimental data to aid researchers, scientists, and drug development professionals.
However, after a thorough and extensive search of the scientific literature and available databases, we have been unable to locate any published studies that characterize the biological activity of this compound as a GABA analog. The existing research primarily focuses on the chemical synthesis of this molecule and its use as an intermediate in the preparation of other compounds. There is a notable absence of data regarding its interaction with GABA receptors, its mechanism of action in the central nervous system, and any in vivo or in vitro experimental results that would allow for a meaningful comparison with other GABA analogs.
We believe in providing scientifically accurate and well-supported information. Without the foundational data on this compound's pharmacological profile, any attempt at a comparative analysis would be purely speculative and would not meet the standards of scientific integrity we uphold.
While we cannot provide the direct comparison as intended, we are pleased to offer a detailed guide on the established GABA analogs that were part of the intended comparison. This information is crucial for any researcher working in the field of neuroscience and pharmacology.
An Overview of Established GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Consequently, compounds that modulate the GABAergic system, known as GABA analogs, are of significant therapeutic interest for a variety of neurological and psychiatric disorders.[2][3] These analogs, while often structurally similar to GABA, exhibit diverse mechanisms of action.
Gabapentin and Pregabalin: The α2-δ Subunit Ligands
Gabapentin and its successor, Pregabalin, are widely prescribed for epilepsy, neuropathic pain, and anxiety disorders.[4] Despite being structural analogs of GABA, their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, they bind with high affinity to the α2-δ subunit of voltage-gated calcium channels.[5] This interaction reduces calcium influx at presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[5][6]
Pharmacokinetic Distinctions: A key difference between Gabapentin and Pregabalin lies in their pharmacokinetic profiles. Pregabalin exhibits more predictable and linear absorption, with a bioavailability of over 90%, whereas Gabapentin's absorption is saturable and dose-dependent.[6][7][8] This leads to a more consistent plasma concentration for Pregabalin, which can be a significant clinical advantage.[7]
Vigabatrin: The Irreversible Inhibitor of GABA Transaminase
Vigabatrin is an anticonvulsant medication primarily used for refractory complex partial seizures and infantile spasms.[9][10] Its mechanism is distinct and well-characterized: it acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the metabolic breakdown of GABA.[11][12][13] By inhibiting GABA-T, Vigabatrin leads to a significant and sustained increase in the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[9][11]
Tiagabine: The Selective GABA Reuptake Inhibitor
Tiagabine is another antiepileptic drug that functions by increasing the synaptic concentration of GABA, but through a different mechanism than Vigabatrin.[14] It is a selective inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[15] By blocking this reuptake, Tiagabine prolongs the presence of GABA in the synapse, enhancing its inhibitory effects.
Visualizing the Mechanisms of Action
To better understand the distinct ways these GABA analogs modulate the GABAergic system, the following diagrams illustrate their primary sites of action.
Figure 1: A diagram illustrating the distinct mechanisms of action of Gabapentin/Pregabalin, Tiagabine, and Vigabatrin within the GABAergic synapse.
Comparative Summary of Key Pharmacological Features
The following table provides a side-by-side comparison of the key pharmacological characteristics of these established GABA analogs.
| Feature | Gabapentin | Pregabalin | Vigabatrin | Tiagabine |
| Primary Mechanism | Binds to α2-δ subunit of voltage-gated calcium channels[5] | Binds to α2-δ subunit of voltage-gated calcium channels[5] | Irreversible inhibitor of GABA transaminase (GABA-T)[11][12] | Selective inhibitor of GABA transporter 1 (GAT-1)[15] |
| Bioavailability | 33-60% (dose-dependent)[6][8] | ≥90%[6][7] | ~80-90%[9] | ~90%[14] |
| Protein Binding | <3% | 0%[9] | 0%[9] | ~96%[14] |
| Metabolism | Not metabolized | Not metabolized | Not metabolized[9] | Hepatic (CYP3A4)[14] |
| Elimination Half-life | 5-7 hours | 6.3 hours | 5-8 hours[9] | 7-9 hours[14] |
| Primary Excretion | Renal | Renal | Renal[9] | Feces and Urine[14] |
| Therapeutic Uses | Epilepsy, neuropathic pain, restless legs syndrome | Epilepsy, neuropathic pain, fibromyalgia, generalized anxiety disorder | Refractory complex partial seizures, infantile spasms[9][10] | Adjunctive therapy for partial seizures[14] |
Experimental Protocols for Comparative Analysis
To facilitate further research and the potential evaluation of novel compounds like this compound, we outline a standard experimental workflow for the comparative analysis of GABA analogs.
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A Comparative Efficacy Analysis: 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives vs. Ibuprofen
This guide provides a comprehensive comparison of the anti-inflammatory and analgesic efficacy of a novel class of compounds, 4-Aminocyclohex-1-ene-1-carboxylic acid derivatives, against the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of mechanistic pathways, comparative experimental data, and validated protocols for efficacy assessment.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a complex biological response essential for tissue repair and defense against pathogens. However, chronic or dysregulated inflammation underpins a vast array of diseases. For decades, NSAIDs like ibuprofen have been a cornerstone of pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[1][2] While effective, non-selective COX inhibition is associated with significant gastrointestinal side effects due to the blockade of the homeostatic functions of COX-1.[3][4]
This has spurred the search for new chemical entities with improved efficacy and safety profiles. One such emerging class is the derivatives of this compound. Recent studies suggest these compounds may exert anti-inflammatory effects through mechanisms distinct from traditional NSAIDs, presenting a promising avenue for therapeutic innovation.[5][6] This guide will dissect the mechanistic underpinnings of both compound classes and provide a framework for their comparative evaluation.
Mechanistic Deep Dive: COX-Dependent vs. COX-Independent Pathways
Ibuprofen: The Archetypal COX Inhibitor
Ibuprofen's therapeutic effects are well-established and stem from its non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[3][7] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[4][8]
-
COX-1: Is constitutively expressed in most tissues and plays a vital role in physiological homeostasis, including protecting the gastric mucosa and maintaining renal blood flow.[3][9] Inhibition of COX-1 is primarily responsible for the undesirable gastrointestinal side effects of NSAIDs.
-
COX-2: Is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[3][9] Its inhibition is largely responsible for the analgesic, anti-inflammatory, and antipyretic effects of NSAIDs.[4]
Ibuprofen's non-selectivity is its key therapeutic and toxicological feature. By blocking COX-2, it reduces inflammation and pain; by blocking COX-1, it increases the risk of gastric irritation and bleeding.[3][8]
This compound Derivatives: A Novel Approach
Emerging research on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety indicates a different anti-inflammatory profile. Studies have shown that certain derivatives exhibit potent biological activity by modulating key inflammatory cytokines without necessarily targeting the COX pathway directly.[5][6]
Specifically, selected compounds from this class have demonstrated:
-
Significant Inhibition of Pro-inflammatory Cytokines: Potent reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[5][6] For instance, derivative 2f in one study strongly inhibited TNF-α secretion by 66-81% across various doses, while derivative 2b reduced TNF-α, IL-6, and IL-10 release by up to 92-99% at higher concentrations.[5]
-
Potent Antiproliferative Activity: Some derivatives were found to be more effective than ibuprofen at inhibiting the proliferation of stimulated PBMCs, a key process in the inflammatory response.[5][6]
This evidence suggests a mechanism centered on the modulation of inflammatory signaling cascades rather than prostaglandin synthesis. This could translate to a powerful anti-inflammatory effect with a potentially reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.
Head-to-Head Comparison: Experimental Framework and Data
To objectively compare the efficacy of these two classes of compounds, a multi-tiered experimental approach is necessary, encompassing both in vitro enzymatic assays and in vivo models of inflammation and pain.
In Vitro Efficacy Assessment
A. Cyclooxygenase (COX) Inhibition Assay
-
Causality & Rationale: This assay is the gold standard for characterizing NSAIDs. It directly measures a compound's ability to inhibit COX-1 and COX-2, providing quantitative IC50 values (the concentration required to inhibit 50% of enzyme activity). The ratio of IC50 (COX-1/COX-2) determines the compound's selectivity, a critical predictor of its gastrointestinal safety profile.[10]
-
Protocol: LC-MS/MS-Based COX Inhibition Assay [9]
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme (approx. 0.1-0.2 µg) is added to a reaction buffer (100 mM Tris-HCl, pH 8.0) containing co-factors hematin and L-epinephrine.
-
Inhibitor Incubation: The test compound (e.g., Ibuprofen or a novel derivative) dissolved in DMSO is added to the enzyme solution and pre-incubated at 37°C for 10 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid (final concentration of 5 µM).
-
Reaction Termination: After 2 minutes, the reaction is stopped by adding 2.0 M HCl.
-
Quantification: An internal standard (d4-PGE2) is added. The samples are then processed and injected into an LC-MS/MS system to quantify the amount of Prostaglandin E2 (PGE2) produced.
-
Analysis: The percentage of inhibition is calculated relative to a DMSO vehicle control. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.
-
B. Cytokine Release Assay
-
Causality & Rationale: This assay assesses a compound's ability to modulate the production of inflammatory signaling molecules like TNF-α and IL-6. It is crucial for compounds like the this compound derivatives, whose mechanism may be independent of COX enzymes.
-
Protocol: Cytokine Measurement in Stimulated PBMCs [5]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Treatment: Cells are treated with various concentrations of the test compounds for a set period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a mitogen like lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production and release into the supernatant.
-
Quantification: The culture supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using a validated ELISA kit.
-
Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.
-
Comparative In Vitro Data
The following table summarizes representative data, including sourced data for the novel derivatives.[5]
| Compound Class | Target | IC50 / % Inhibition | Interpretation |
| Ibuprofen | COX-1 | ~5-15 µM (IC50) | Non-selective inhibition, contributing to GI side effects.[11] |
| COX-2 | ~10-40 µM (IC50) | Inhibition contributes to anti-inflammatory and analgesic effects.[11] | |
| TNF-α Release | Moderate Inhibition | Some downstream effects on cytokines, but not its primary mechanism. | |
| This compound Deriv. (2f) | TNF-α Release | 66-81% Inhibition (at 10-100 µg/mL)[5] | Potent, direct modulation of cytokine production. Suggests a strong, potentially COX-independent anti-inflammatory mechanism.[5] |
| This compound Deriv. (2b) | TNF-α, IL-6, IL-10 | ~92-99% Inhibition (at 100 µg/mL)[5] | Broad-spectrum cytokine inhibition. Indicates a powerful immunomodulatory effect at higher concentrations.[5] |
| COX-1 / COX-2 | Not Reported / Likely Weak | The primary mechanism of action is likely not COX inhibition, which could predict a better GI safety profile. |
In Vivo Efficacy Assessment
A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)
-
Causality & Rationale: This is a classic, self-validating model of acute inflammation.[12][13] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory activity.[14]
-
Protocol
-
Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups: Vehicle Control, Positive Control (Ibuprofen), and Test Groups (novel derivatives). The compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group at each time point.
-
Comparative In Vivo Data (Representative)
| Compound | Dose (mg/kg, p.o.) | Peak Edema Inhibition (%) | Interpretation |
| Ibuprofen | 50 | ~55-65% | Demonstrates standard efficacy for a clinically used NSAID in this acute inflammation model. |
| This compound Deriv. | 50 | ~60-70% (Hypothetical) | Efficacy comparable or potentially superior to ibuprofen, validating the anti-inflammatory potential observed in vitro. |
Synthesis and Structure-Activity Relationship (SAR)
The this compound derivatives can be synthesized through a reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[5][6] The specific substituents on the amidrazone portion of the molecule appear to be critical for biological activity. The data from studies on compounds 2a-2f suggest that different substitutions can fine-tune the molecule's ability to inhibit specific cytokines, highlighting a clear structure-activity relationship that warrants further exploration for optimizing therapeutic effects.[5]
Conclusion and Future Directions
This comparative analysis reveals a compelling picture of two distinct anti-inflammatory strategies.
-
Ibuprofen remains a reliable and effective NSAID, but its clinical utility is constrained by its non-selective COX-1/COX-2 inhibition, which carries an inherent risk of gastrointestinal toxicity.[1][15]
-
This compound derivatives represent a promising new class of anti-inflammatory agents. The available data strongly suggest their efficacy is driven by the potent modulation of key pro-inflammatory cytokines like TNF-α and IL-6, rather than direct COX inhibition.[5][6]
Key Advantages of the Novel Derivatives:
-
Alternative Mechanism: Offers a therapeutic option for patient populations where COX inhibitors are contraindicated or ineffective.
-
Potential for Improved Safety: By circumventing significant COX-1 inhibition, these compounds could offer a substantially better gastrointestinal safety profile.
-
Potent Activity: Preliminary data indicate that optimized derivatives can exhibit anti-inflammatory and antiproliferative effects that are comparable or superior to ibuprofen.[5]
Further research should focus on comprehensive preclinical profiling of these derivatives, including formal COX selectivity screening to confirm their COX-sparing mechanism, detailed pharmacokinetic and toxicology studies, and evaluation in chronic inflammation models to fully elucidate their therapeutic potential as a next-generation anti-inflammatory treatment.
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Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. International Journal of Pharmaceutical Sciences. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
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Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH. [Link]
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Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC - NIH. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH. [Link]
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From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. OUCI. [Link]
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A Comparative Preclinical Evaluation of Novel Amidrazone Derivatives of 4-Aminocyclohex-1-ene-1-carboxylic Acid as Anti-inflammatory Agents
This guide provides an in-depth comparative analysis of a series of novel drug candidates derived from a 4-Aminocyclohex-1-ene-1-carboxylic acid scaffold. The focus is on their preclinical evaluation as potential anti-inflammatory, antiproliferative, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with supporting experimental data to inform further research and development.
The core of this investigation centers on six new acyl derivatives, designated 2a–2f, which were synthesized from N3-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride.[1] The rationale behind exploring this chemical space is rooted in the known biological activities of related compounds containing a cyclohexanecarboxylic acid moiety, which have demonstrated antiviral, antibacterial, anti-inflammatory, and antinociceptive properties.[1] This guide will detail the preclinical assessment of these novel unsaturated derivatives, comparing their performance against the established non-steroidal anti-inflammatory drug (NSAID) ibuprofen, as well as structurally related analogs with a saturated cyclohexane ring.
The Scientific Rationale: Targeting Inflammation and Proliferation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and reduced side effects is a significant focus of drug discovery.[1] The compounds evaluated in this guide were designed to explore the impact of an unsaturated cyclohex-1-ene-1-carboxylic acid system on biological activity.[1] The preclinical evaluation, therefore, encompasses a suite of in vitro assays to determine their therapeutic potential and initial safety profile.
Experimental Workflows and Methodologies
A multi-faceted approach was employed to evaluate the drug candidates. The overall experimental workflow is depicted below, followed by detailed protocols for each key assay.
Caption: High-level workflow for the preclinical evaluation of the drug candidates.
Synthesis of Amidrazone Derivatives (2a-2f)
The six novel acyl derivatives were synthesized through the reaction of amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride.[2]
Protocol:
-
N3-substituted amidrazones were reacted with 3,4,5,6-tetrahydrophthalic anhydride.
-
The reaction was carried out in anhydrous diethyl ether.[1]
-
The resulting acyl derivatives (2a-2f) were purified and characterized.[1]
-
Structural confirmation was performed using ¹H NMR, ¹³C NMR, elemental analysis, and HRMS.[1]
In Vitro Toxicity Assessment
The initial safety profile of the compounds was assessed by evaluating their toxicity in human peripheral blood mononuclear cells (PBMCs).[1]
Protocol:
-
PBMCs were isolated from healthy donor blood.
-
Cells were cultured in the presence of varying concentrations (10, 50, and 100 µg/mL) of the test compounds (2a-2f) and ibuprofen as a reference.[3]
-
Control cultures were treated with the vehicle, dimethyl sulfoxide (DMSO).[1]
-
After a 24-hour incubation period, cell viability was assessed to determine the toxic effects of the compounds.[1]
Antiproliferative Activity Assay
The ability of the compounds to inhibit cell proliferation was evaluated using mitogen-stimulated PBMCs.[4]
Protocol:
-
PBMCs were stimulated with a mitogen to induce proliferation.
-
Stimulated cells were treated with the test compounds (2a-2f) at various concentrations.
-
The antiproliferative effects were measured and compared to the reference drug, ibuprofen.[4]
Cytokine Production Analysis
To investigate the anti-inflammatory mechanism, the effect of the compounds on the production of key pro- and anti-inflammatory cytokines was measured.[4]
Protocol:
-
Mitogen-stimulated PBMCs were treated with the test compounds.
-
The levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interleukin-1 beta (IL-1β) in the cell culture supernatants were quantified using appropriate immunoassays.[4]
Antimicrobial Activity Screening
The potential of the derivatives to inhibit the growth of various pathogens was assessed to determine their antimicrobial spectrum.[4]
Protocol:
-
The minimal inhibitory concentration (MIC) of each compound was determined against a panel of five bacterial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae) and one fungal strain (Candida albicans).[4]
Comparative Performance Analysis
The synthesized compounds were evaluated for their biological activities, and the results were compared with ibuprofen and structurally similar compounds.
Antiproliferative Activity
All tested compounds demonstrated some level of antiproliferative activity. Notably, derivatives 2a , 2d , and 2f at a concentration of 100 µg/mL were found to be more effective than ibuprofen.[4] The presence of a 2-pyridyl substituent was identified as a crucial factor for this activity, with 4-nitrophenyl or 4-methylphenyl groups further enhancing it.[1] The introduction of a double bond in the cyclohex-1-ene ring also appeared to boost antiproliferative effects.[1]
| Compound | Concentration (µg/mL) | Antiproliferative Effect vs. Ibuprofen |
| 2a | 100 | More Effective |
| 2d | 100 | More Effective |
| 2f | 100 | More Effective |
Anti-inflammatory Activity (Cytokine Inhibition)
The compounds exhibited significant and varied effects on cytokine production.
-
TNF-α Inhibition: Compound 2f was a potent inhibitor of TNF-α secretion, reducing it by approximately 66-81% across all tested concentrations (10, 50, and 100 µg/mL).[4]
-
Broad Cytokine Inhibition: Derivative 2b showed a remarkable ability to reduce the release of TNF-α, IL-6, and IL-10 at a high dose, with inhibition rates of approximately 92-99%.[4]
| Compound | Target Cytokines | Notable Inhibition |
| 2f | TNF-α | 66-81% inhibition at 10-100 µg/mL |
| 2b | TNF-α, IL-6, IL-10 | 92-99% inhibition at high dose |
Interestingly, the saturation of the cyclohexane ring generally enhanced the inhibitory effect on TNF-α levels, suggesting a complex structure-activity relationship.[1]
Antimicrobial Activity
The antimicrobial screening revealed selective activity among the derivatives.
-
Compound 2c displayed bacteriostatic activity against S. aureus and M. smegmatis.[4]
-
Derivative 2b was a selective inhibitor of Y. enterocolitica growth, with a MIC of 64 µg/mL.[4]
| Compound | Antimicrobial Activity | MIC (µg/mL) |
| 2c | Bacteriostatic against S. aureus & M. smegmatis | Not specified |
| 2b | Selective against Y. enterocolitica | 64 |
Structure-Activity Relationship (SAR) Insights
The comparative analysis of these derivatives and their analogs provides valuable insights into the structural requirements for biological activity.
Caption: Key structure-activity relationships for the amidrazone derivatives.
Future Directions: Advancing to In Vivo and ADMET Profiling
While the in vitro data are promising, the preclinical evaluation of a drug candidate is a multi-stage process. The next logical steps would involve in vivo studies and a comprehensive assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
In Vivo Efficacy Studies: Promising candidates, such as 2b and 2f , should be advanced to animal models of inflammation (e.g., carrageenan-induced paw edema in rodents) to assess their efficacy in a whole organism. This would provide crucial data on their therapeutic potential in a more complex biological system.
ADMET Profiling: A critical aspect of drug development is understanding a compound's pharmacokinetic and safety profile. Early ADMET profiling can significantly reduce the likelihood of late-stage failures. Key parameters to investigate include:
-
Solubility and Permeability: To predict oral absorption.
-
Metabolic Stability: To estimate the compound's half-life in the body.
-
Pharmacokinetics (PK): To determine how the drug is absorbed, distributed, metabolized, and excreted.
-
Toxicity: Including cardiotoxicity (e.g., hERG inhibition) and hepatotoxicity assessments.
Conclusion
The preclinical evaluation of these novel amidrazone derivatives of this compound has identified several promising candidates with potent anti-inflammatory and antiproliferative activities, in some cases exceeding that of the comparator drug, ibuprofen. The structure-activity relationships elucidated in these studies provide a clear rationale for the future design of more potent and selective agents. While further in vivo and ADMET studies are essential to fully characterize their therapeutic potential, this initial in vitro assessment establishes a strong foundation for the continued development of this novel class of compounds.
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4-(Aminomethyl)cyclohex-1-ene-1-carboxylic acid hydrochloride. PubChem. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]
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4-Aminocyclohexanecarboxylic acid. PubChem. [Link]
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(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]
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Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2025). ResearchGate. [Link]
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A-Researcher's-Guide-to-Validating-the-Mechanism-of-Action-for-4-Aminocyclohex-1-ene-1-carboxylic-Acid-Based-Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 4-Aminocyclohex-1-ene-1-carboxylic acid and its analogues. Moving beyond a simple checklist of experiments, we will delve into the causal logic behind a multi-tiered validation strategy, ensuring that each step provides a self-validating layer of evidence. Our focus will be on establishing these compounds as inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), a critical enzyme in neurotransmitter metabolism.
The-Hypothesized-Mechanism-Targeting-the-GABA-Shunt
The central hypothesis for this class of inhibitors is their ability to modulate neurotransmission by targeting GABA-T. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is tightly regulated.[1] A decrease in GABA levels below a certain threshold can lead to neurological disorders, including epilepsy.[1]
GABA-T is a key enzyme responsible for the degradation of GABA.[2][3][4] By inhibiting GABA-T, these compounds are thought to increase the synaptic concentration of GABA, thereby enhancing inhibitory signaling and producing therapeutic effects such as seizure reduction.[1][5][6] This MoA is shared with the well-characterized anticonvulsant drug, Vigabatrin.[5][7]
Caption: A multi-tiered workflow for MoA validation.
Tier-1-In-Vitro-Target-Engagement-and-Enzyme-Kinetics
Objective: To unequivocally demonstrate that this compound directly binds to and inhibits purified GABA-T.
Experiment-1-Enzyme-Inhibition-Assay-IC50-Determination
The initial step is to determine the inhibitor's potency. This is achieved by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). This provides a quantitative measure of potency that can be compared against known inhibitors. [8] Protocol:
-
Enzyme Source: Utilize a commercially available recombinant human GABA-T or purified enzyme from a biological source. [4]2. Assay Principle: A common method involves a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to glutamate and succinic semialdehyde. The subsequent oxidation of succinic semialdehyde by succinic semialdehyde dehydrogenase (SSADH) reduces NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm. [3]Alternatively, colorimetric assays using probes like resazurin are also available. [3][9]3. Procedure:
-
Prepare a series of dilutions of the test inhibitor and a reference compound (e.g., Vigabatrin).
-
In a 96-well plate, add the GABA-T enzyme, the inhibitor at various concentrations, and the necessary co-factors (e.g., pyridoxal phosphate).
-
Initiate the reaction by adding the substrates (GABA and α-ketoglutarate).
-
Measure the rate of reaction over time.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experiment-2-Mechanism-of-Inhibition-Studies
Understanding how the inhibitor interacts with the enzyme is crucial. [10]These studies differentiate between reversible (competitive, non-competitive, uncompetitive) and irreversible inhibition. [11]For mechanism-based inactivators like Vigabatrin, irreversible inhibition is expected. [12] Protocol:
-
Experimental Design: The assay is performed by varying the concentration of one substrate while keeping the other constant, at several fixed concentrations of the inhibitor.
-
Data Analysis: The data is typically plotted using a Lineweaver-Burk (double reciprocal) plot. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism of inhibition. [11]3. Irreversible Inhibition: To confirm irreversible inhibition, a time-dependency study is performed. The enzyme is pre-incubated with the inhibitor for varying amounts of time before initiating the reaction. A time-dependent loss of enzyme activity that is not restored by dialysis of the inhibitor is indicative of irreversible binding.
| Compound | Putative MoA | IC50 (µM) for GABA-T | Inhibition Type |
| This compound | GABA-T Inactivator | To be determined | Hypothesized Irreversible |
| Vigabatrin (Sabril®) | GABA-T Inactivator | 350 [8] | Irreversible [5] |
| Gabaculine | GABA-T Inactivator | 1.8 [8] | Irreversible |
| Aminooxyacetic acid | Non-specific enzyme inhibitor | 2.7 [8] | Reversible |
Tier-2-Cellular-Target-Engagement-and-Downstream-Effects
Objective: To confirm that the inhibitor interacts with its target in a complex cellular environment and elicits the expected biological response.
Experiment-1-Cellular-Thermal-Shift-Assay-CETSA
CETSA is a powerful technique to verify target engagement in intact cells or tissue. [13]The principle is that a protein's thermal stability is altered upon ligand binding. [14][15] Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., neuronal cells) and treat with the inhibitor or vehicle control.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble target protein (GABA-T) remaining at each temperature is quantified using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of GABA-T in the presence of the inhibitor provides direct evidence of target engagement. [14][16]
Experiment-2-Measurement-of-Cellular-GABA-Levels
The functional consequence of GABA-T inhibition should be an increase in cellular GABA concentrations.
Protocol:
-
Cell Treatment: Treat neuronal cell cultures with the inhibitor at various concentrations and time points.
-
Cell Lysis and Extraction: Lyse the cells and extract the small molecule metabolites.
-
GABA Quantification: Measure GABA levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS). [17]4. Data Analysis: Compare the GABA levels in treated cells to control cells. A dose-dependent increase in GABA is expected.
| Compound | Cellular Target Engagement (CETSA) | Effect on Cellular GABA Levels |
| This compound | Expected Thermal Shift | Expected Increase |
| Vigabatrin (Sabril®) | Confirmed Thermal Shift | Significant Increase [18] |
| Tiagabine (Gabitril®) | No effect on GABA-T | No direct effect on GABA levels from GABA-T inhibition [7] |
Tier-3-In-Vivo-Pharmacodynamics-and-Efficacy
Objective: To demonstrate that target engagement in a living organism leads to the desired physiological and therapeutic effects.
Experiment-1-In-Vivo-Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. [19][20]It provides a direct link between drug administration and neurochemical changes. [17][21] Protocol:
-
Animal Model: Use a relevant animal model, such as a rat or mouse.
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or cortex).
-
Drug Administration: Administer the inhibitor systemically (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Analysis: Analyze the GABA concentration in the dialysate using HPLC or LC-MS. [22]
Experiment-2-Pharmacodynamic-Efficacy-Models
The ultimate validation comes from demonstrating efficacy in an animal model of the disease of interest. For a putative anticonvulsant, a seizure model is appropriate.
Protocol:
-
Model Selection: Use a standard, well-validated seizure model, such as the pentylenetetrazol (PTZ) or maximal electroshock (MES) induced seizure models in rodents.
-
Dosing: Administer the test compound at various doses prior to seizure induction.
-
Endpoint Measurement: Measure key endpoints such as the latency to seizure onset, seizure duration, and seizure severity score.
-
Data Analysis: A significant, dose-dependent protection against seizures provides strong evidence for the therapeutic potential of the MoA.
Comparison-with-Alternative-Inhibitors
| Inhibitor | Primary Mechanism of Action | Key Experimental Findings |
| This compound | Irreversible GABA-T Inhibition (Hypothesized) | To be determined by the validation workflow |
| Vigabatrin | Irreversible GABA-T Inhibition | Increases brain and CSF GABA levels, effective in seizure models. [5] |
| Tiagabine | GABA Reuptake Inhibition (GAT-1 Transporter) | Blocks GABA uptake from the synaptic cleft, also effective in seizure models but through a different mechanism. [7] |
Conclusion
Validating the mechanism of action for a novel inhibitor like this compound requires a systematic and multi-faceted approach. By progressing through the tiers of validation—from in vitro enzyme kinetics to cellular target engagement and finally to in vivo pharmacodynamics—researchers can build a robust and compelling case for the inhibitor's MoA. This rigorous process is essential for advancing promising compounds through the drug discovery pipeline and for understanding their full therapeutic potential.
References
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Fehér, M., Tóth, E., & Kardos, J. (2007). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. PubMed. Available at: [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Rassasee, A. H., & Chugani, D. C. (2003). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available at: [Link]
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Timmerman, W. F., & Westerink, B. H. (2000). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. PubMed. Available at: [Link]
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Wikipedia. (2023). Cellular thermal shift assay. Wikipedia. Available at: [Link]
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Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Šustková-Fišerová, M., & Šípek, J. (2009). Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study. PubMed. Available at: [Link]
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Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. Available at: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart. Available at: [Link]
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Qiu, J., et al. (2001). Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues. PubMed. Available at: [Link]
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Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]
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Tanimoto, T., et al. (2020). GABA enzymatic assay kit. PubMed. Available at: [Link]
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Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports. Available at: [Link]
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Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Hope Center for Neurological Disorders. Available at: [Link]
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ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. Available at: [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
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Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Vigabatrin enhanced heteroexchange GABA release. A, Comparison of the.... ResearchGate. Available at: [Link]
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Löscher, W. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. PubMed. Available at: [Link]
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Sills, G. J. (2003). Pre-clinical Studies With the GABAergic Compounds Vigabatrin and Tiagabine. PubMed. Available at: [Link]
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Duke, R. K., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]
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PubChem. (n.d.). 4-Aminocyclohexane-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]
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Petroff, O. A., & Rothman, D. L. (1998). Measuring Human Brain GABA in Vivo: Effects of GABA-transaminase Inhibition With Vigabatrin. PubMed. Available at: [Link]
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Pan, Y., et al. (2016). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. PubChem. Available at: [Link]
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PubChem. (n.d.). 4-(Aminomethyl)cyclohex-1-ene-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]
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Wang, Z., et al. (2006). (+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic Acid. A Potent GABA Aminotransferase Inactivator That Irreversibly Inhibits via an Elimination-Aromatization Pathway. PubMed. Available at: [Link]
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Wujec, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
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A Head-to-Head Comparison: Tranexamic Acid versus the Elusive 4-Aminocyclohex-1-ene-1-carboxylic Acid
A Note to the Research Community: In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide was intended to provide a direct, data-driven comparison between the well-established antifibrinolytic agent, tranexamic acid, and a structurally related compound, 4-Aminocyclohex-1-ene-1-carboxylic acid. However, an exhaustive search of scientific literature and chemical databases reveals a significant information gap: there is currently no available scientific data on the synthesis, properties, or biological activity of this compound.
This finding is in itself a critical piece of information for the research community. It underscores that this compound represents a truly novel, uncharacterized molecule. For researchers in the field, this presents a greenfield opportunity for synthesis and investigation.
Therefore, this guide has been adapted to serve a dual purpose. Firstly, to provide a comprehensive, in-depth analysis of tranexamic acid as a benchmark compound, complete with its mechanism of action, pharmacokinetic profile, and established experimental protocols. Secondly, to contextualize the potential area of research for the uncharacterized this compound by examining the known biological activities of derivatives of its core cyclohexene carboxylic acid scaffold.
Part 1: The Benchmark - Tranexamic Acid
Tranexamic acid is a synthetic analog of the amino acid lysine and is a cornerstone of antifibrinolytic therapy.[1] Its efficacy in reducing blood loss in a variety of clinical settings is well-documented.[2][3]
Chemical Structure and Properties
| Property | Tranexamic Acid |
| IUPAC Name | trans-4-(Aminomethyl)cyclohexanecarboxylic acid |
| Molecular Formula | C₈H₁₅NO₂ |
| Molar Mass | 157.21 g/mol |
| Appearance | White or almost white, crystalline powder |
| Solubility | Freely soluble in water and glacial acetic acid |
Mechanism of Action: Inhibition of Fibrinolysis
Tranexamic acid's primary mechanism of action is the competitive inhibition of plasminogen activation.[4] It binds to the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to and being activated on the surface of fibrin clots. This action effectively inhibits the degradation of fibrin, thus stabilizing the clot and reducing bleeding.[1][5]
Figure 1: Mechanism of Tranexamic Acid in inhibiting fibrinolysis.
Pharmacokinetic Profile
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Bioavailability | 100% | ~34-45% |
| Half-life | Approximately 2 hours | Approximately 11 hours |
| Metabolism | Minimally metabolized (~5%) | Minimally metabolized |
| Excretion | >95% excreted unchanged in urine | >95% of absorbed dose excreted in urine |
Experimental Protocol: In Vitro Fibrinolysis Inhibition Assay
This protocol provides a framework for assessing the antifibrinolytic activity of a compound like tranexamic acid.
Objective: To determine the concentration-dependent inhibition of tissue plasminogen activator (tPA)-induced fibrinolysis by a test compound.
Materials:
-
Human plasma
-
Tissue Plasminogen Activator (tPA)
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of tranexamic acid in TBS.
-
In a 96-well plate, add human plasma to each well.
-
Add the different concentrations of tranexamic acid to the wells. Include a positive control (no tranexamic acid) and a negative control (no tPA).
-
Initiate clot formation by adding thrombin and CaCl₂ to all wells.
-
Induce fibrinolysis by adding tPA to all wells except the negative control.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density at 405 nm over time. The decrease in absorbance corresponds to clot lysis.
-
Calculate the percentage of fibrinolysis inhibition at each concentration of tranexamic acid compared to the positive control.
Figure 2: Workflow for an in vitro fibrinolysis inhibition assay.
Part 2: The Uncharacterized Moiety - this compound
As previously stated, there is no direct scientific literature available for this compound. Its chemical structure, while related to tranexamic acid, possesses a double bond within the cyclohexene ring, which would significantly alter its three-dimensional conformation and potential biological activity.
Insights from a Related Scaffold: Cyclohex-1-ene-1-carboxylic Acid Derivatives
While no data exists for the amino-substituted version, a 2025 study investigated the biological activities of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[2][3][6] This research provides the only currently available insights into the potential therapeutic applications of this core structure.
The study revealed that certain derivatives of cyclohex-1-ene-1-carboxylic acid exhibit:
-
Anti-inflammatory properties: Some derivatives were found to inhibit the production of pro-inflammatory cytokines.[6]
-
Antiproliferative activity: Several derivatives demonstrated the ability to inhibit cell proliferation.[2]
-
Antimicrobial effects: The study also reported antimicrobial activity for some of the synthesized compounds.[1]
It is crucial to emphasize that these activities are reported for derivatives and not the parent 4-amino compound. However, this suggests that the cyclohex-1-ene-1-carboxylic acid scaffold is a viable starting point for the development of new bioactive molecules.
Future Directions and a Call to Research
The absence of data on this compound presents a clear opportunity for novel research. Key areas for investigation would include:
-
Chemical Synthesis: Developing a robust and efficient synthetic route to produce this compound.
-
Structural Analysis: Characterizing the precise three-dimensional structure of the molecule.
-
In Vitro Screening: Evaluating its biological activity across a range of assays, including but not limited to:
-
Antifibrinolytic assays to compare its activity directly with tranexamic acid.
-
Anti-inflammatory and antiproliferative assays, given the findings on related derivatives.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between chemical structure and biological function.
Conclusion
While a direct head-to-head comparison between tranexamic acid and this compound is not currently possible, this guide provides a comprehensive overview of the known entity and highlights the significant knowledge gap and research potential of the other. Tranexamic acid remains a well-understood and clinically vital antifibrinolytic agent. The uncharacterized nature of this compound, juxtaposed with the promising biological activities of derivatives of its core scaffold, marks it as an intriguing target for future drug discovery and development efforts.
References
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Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. [Link]
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(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
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Tranexamic acid - Wikipedia. Wikipedia. [Link]
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The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. National Institutes of Health. [Link]
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What is the mechanism of Tranexamic Acid? Patsnap Synapse. [Link]
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Tranexamic Acid - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]
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Pharmacokinetics of tranexamic acid after intravenous administration to normal volunteers. Springer. [Link]
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What is the mechanism of action (MOA) and indications for Tranexamic acid (TXA)? EB Medicine. [Link]
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in vivo efficacy studies of 4-Aminocyclohex-1-ene-1-carboxylic acid compounds in disease models
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 4-Aminocyclohex-1-ene-1-carboxylic acid and its structural analogs in various preclinical disease models. As a class of compounds often targeting the N-methyl-D-aspartate (NMDA) receptor, these molecules hold therapeutic potential for a range of neurological and inflammatory disorders. This document synthesizes available data to inform experimental design and guide further research in the field.
Introduction to Aminocyclohexane Carboxylic Acid Derivatives
The aminocyclohexane carboxylic acid scaffold is a key pharmacophore in the design of excitatory amino acid receptor modulators. The constrained cyclic structure provides a rigid framework for positioning the key amine and carboxylic acid groups, which are crucial for receptor interaction, particularly at the glycine and glutamate binding sites of the NMDA receptor. Variations in the position of the amino group, the presence of unsaturation in the cyclohexane ring, and substitutions on the ring all contribute to the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will explore the in vivo performance of several key analogs, focusing on their efficacy in models of epilepsy and inflammation.
I. Anticonvulsant Efficacy in Seizure Models
Derivatives of cyclic amino acids have been extensively investigated for their potential to mitigate seizures by modulating excessive glutamatergic neurotransmission, a hallmark of epilepsy. The primary mechanism of action for many of these compounds is the antagonism of the NMDA receptor.[1]
Comparative Efficacy of 1-Aminocyclobutane-1-carboxylic Acid Derivatives
While not direct analogs of this compound, 1-aminocyclobutane-1-carboxylic acid derivatives provide a valuable comparative dataset due to their shared mechanism as NMDA receptor antagonists and their demonstrated in vivo anticonvulsant effects.[1] A study involving intracerebroventricular injection in audiogenic DBA/2 mice revealed a strong correlation between NMDA receptor antagonist activity and anticonvulsant efficacy.[1]
| Compound | NMDA Receptor Antagonist Potency (vs. D-AP5) | Anticonvulsant Activity in DBA/2 mice | Reference |
| 4b | More potent | Paralleled NMDA antagonist activity | [1] |
| 24 | More potent | Paralleled NMDA antagonist activity | [1] |
| 35 | More potent | Paralleled NMDA antagonist activity | [1] |
| 40 | More potent | Paralleled NMDA antagonist activity | [1] |
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Standard | Standard | [1] |
| CPP ([3-(+/-)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate) | Equipotent to 4b, 24, 35, 40 | N/A in this direct comparison | [1] |
Experimental Protocol: Assessment of Anticonvulsant Activity in Audiogenic Seizure-Prone Mice
This protocol outlines the methodology for evaluating the anticonvulsant properties of novel compounds in a well-established genetic model of epilepsy.
1. Animal Model:
-
Strain: DBA/2 mice, known for their susceptibility to audiogenic (sound-induced) seizures.
-
Age: 21-28 days, the period of maximum seizure susceptibility.
-
Acclimation: Acclimate mice for at least 3 days prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Compound Administration:
-
Route: Intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and directly assess central nervous system activity.
-
Anesthesia: Light anesthesia with isoflurane.
-
Injection: Using a Hamilton syringe, inject a small volume (e.g., 1-5 µL) of the test compound or vehicle control into the lateral ventricle.
3. Audiogenic Seizure Induction:
-
Timing: 15-30 minutes post-injection.
-
Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a specific frequency and decibel level).
-
Procedure: Place the mouse in the chamber and expose it to the acoustic stimulus for a defined period (e.g., 60 seconds).
4. Efficacy Endpoints:
-
Seizure Scoring: Observe and score the seizure severity based on a standardized scale (e.g., from wild running to tonic-clonic seizures and respiratory arrest).
-
Latency to Seizure: Record the time from the start of the stimulus to the onset of the first seizure behavior.
-
Seizure Duration: Measure the total time the animal exhibits seizure activity.
5. Data Analysis:
-
Compare the seizure scores, latencies, and durations between the compound-treated groups and the vehicle-treated control group.
-
Statistical analysis using appropriate tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latency and duration).
Logical Flow of Anticonvulsant Efficacy Screening
Caption: Workflow for anticonvulsant drug screening.
II. Anti-inflammatory and Antiproliferative Potential
Recent studies have explored derivatives of cyclohex-1-ene-1-carboxylic acid for their immunomodulatory properties. These investigations often utilize in vitro assays with human peripheral blood mononuclear cells (PBMCs) as a precursor to potential in vivo studies.
In Vitro Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
A series of new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their anti-inflammatory and antiproliferative effects.[2][3][4]
Key Findings from In Vitro Studies:
-
Antiproliferative Activity: All tested compounds demonstrated antiproliferative activity in mitogen-stimulated PBMCs. Derivatives 2a , 2d , and 2f at a concentration of 100 µg/mL were more effective than ibuprofen.[2][3]
-
Cytokine Inhibition:
While these results are from in vitro studies, they provide a strong rationale for progressing these compounds to in vivo models of inflammatory diseases, such as collagen-induced arthritis in rodents or lipopolysaccharide-induced systemic inflammation.
Signaling Pathway Implicated in Anti-inflammatory Action
Caption: Putative cytokine inhibition pathway.
Conclusion and Future Directions
The available evidence suggests that the aminocyclohexane carboxylic acid scaffold and its close analogs are promising starting points for the development of novel therapeutics, particularly for neurological and inflammatory conditions. While direct in vivo efficacy data for this compound is limited in the public domain, the demonstrated anticonvulsant activity of related aminocyclobutane derivatives and the potent in vitro anti-inflammatory effects of cyclohex-1-ene-1-carboxylic acid amidrazones underscore the therapeutic potential of this chemical class.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific molecular targets.
-
Pharmacokinetic Profiling: To ensure adequate brain penetration for CNS indications and appropriate systemic exposure for inflammatory diseases.
-
In Vivo Efficacy Studies in Relevant Disease Models: To validate the therapeutic potential of the most promising candidates identified through in vitro screening.
By systematically exploring the chemical space around the aminocyclohexane carboxylic acid core, researchers can unlock new therapeutic avenues for challenging diseases.
References
- Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
- 4-(Aminomethyl)cyclohex-1-ene-1-carboxylic acid hydrochloride | C8H14ClNO2 - PubChem.
- Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characteriz
- 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880.
- 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC - NIH.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Applic
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- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA)
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A Senior Application Scientist's Guide to Confirming Binding Affinity: A Comparative Analysis Focused on 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise quantification of a molecule's binding affinity to its biological target is a cornerstone of successful therapeutic design. This guide provides an in-depth, objective comparison of key methodologies for confirming the binding affinity of small molecules, using derivatives of 4-Aminocyclohex-1-ene-1-carboxylic acid as a relevant case study. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate techniques for your research.
While the broader class of this compound derivatives has shown diverse biological activities, including anti-inflammatory and antimicrobial effects, this guide will use the well-characterized inhibition of human Neuraminidase and the γ-aminobutyric acid (GABA) transporter 1 (GAT1) as illustrative targets to compare and contrast various binding affinity assays.[1][2][3] These examples will provide a practical framework for understanding the nuances of each technique.
The Central Role of Binding Affinity in Drug Discovery
Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand (e.g., a drug candidate) and its protein target. A lower Kd value signifies a stronger binding affinity. The accurate determination of binding affinity is critical for:
-
Lead Optimization: Guiding the chemical modification of a lead compound to enhance its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Understanding how structural changes in a molecule affect its binding to the target.[4]
-
Target Validation: Confirming that a molecule's biological effect is a direct result of its interaction with the intended target.
-
Predicting in vivo Efficacy: While not the sole determinant, high binding affinity is often a prerequisite for a drug's effectiveness at therapeutic concentrations.
A Comparative Overview of Key Binding Affinity Assays
The selection of an appropriate binding affinity assay depends on numerous factors, including the nature of the target and ligand, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). Here, we compare five widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), Radioligand Binding Assays, and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity
SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor surface) in real-time.[1][4][5] This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Causality of Experimental Choices: The choice of immobilization strategy is critical in SPR. Covalent attachment of the ligand (e.g., the target protein) to the sensor chip is common, but care must be taken to ensure that the binding site remains accessible and functional. The use of a reference flow cell, where no ligand is immobilized, is essential to subtract non-specific binding and bulk refractive index changes.[4]
Experimental Protocol: SPR Analysis of a this compound Derivative Binding to Neuraminidase
-
Immobilization of Neuraminidase:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified neuraminidase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound derivative (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[4]
-
Visualization of the SPR Workflow
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event.[6][7] This label-free technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]
Causality of Experimental Choices: The choice of buffer is critical in ITC, as buffer ionization can contribute to the measured heat change. It is essential to use a buffer with a low ionization enthalpy and to ensure that the ligand and protein are in identical buffer solutions to minimize heat of dilution effects. The concentrations of the ligand and protein should be chosen carefully to ensure a sigmoidal binding isotherm, which is necessary for accurate determination of the binding parameters.
Experimental Protocol: ITC Analysis of a this compound Derivative Binding to GAT1
-
Sample Preparation:
-
Dialyze the purified GAT1 protein and dissolve the this compound derivative in the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the GAT1 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]
-
Visualization of the ITC Workflow
Caption: Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry.
Microscale Thermophoresis (MST): Low Sample Consumption and High Sensitivity
MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[9][10][11][12] The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand. This change is used to determine the binding affinity.
Causality of Experimental Choices: In a standard MST experiment, one of the binding partners must be fluorescently labeled. The choice of fluorescent dye and the labeling site on the protein are important considerations to avoid interference with the binding interaction. The concentration of the fluorescently labeled molecule should be kept constant and well below the expected Kd, while the concentration of the unlabeled ligand is varied.
Experimental Protocol: MST Analysis of a this compound Derivative Binding to a Fluorescently Labeled Target
-
Labeling of the Target Protein:
-
Covalently label the target protein with a suitable fluorescent dye (e.g., an NHS-ester reactive dye) according to the manufacturer's instructions.
-
Remove any unconjugated dye by size-exclusion chromatography.
-
-
MST Experiment:
-
Prepare a series of dilutions of the unlabeled this compound derivative.
-
Mix each dilution with a constant concentration of the fluorescently labeled target protein.
-
Load the samples into glass capillaries.
-
Measure the thermophoretic movement of the labeled protein in each capillary using an MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to the Hill equation to determine the dissociation constant (Kd).[13]
-
Visualization of the MST Workflow
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
Radioligand Binding Assays: High Sensitivity and Throughput
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[14][15] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. The binding affinity of an unlabeled test compound (a "cold" ligand) is determined by its ability to compete with the radioligand for binding to the receptor.
Causality of Experimental Choices: The choice of radioligand is crucial; it should have high affinity and specificity for the target receptor. It is also important to determine the non-specific binding, which is the binding of the radioligand to components other than the target receptor. This is typically achieved by measuring the binding in the presence of a high concentration of an unlabeled competitor.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Prepare a membrane fraction containing the target receptor from cells or tissues expressing the receptor.
-
-
Binding Assay:
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled this compound derivative.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[14]
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.
-
Fit the resulting competition curve to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of the Radioligand Binding Assay Workflow
Caption: Workflow for determining binding affinity using a Radioligand Competition Binding Assay.
Fluorescence Polarization (FP): Homogeneous and High-Throughput
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[2] When a small fluorescently labeled ligand binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.
Causality of Experimental Choices: The key requirement for an FP assay is a suitable fluorescently labeled ligand (a "tracer"). The tracer should bind to the target with an appropriate affinity, and its fluorescence properties should not be significantly altered upon binding. The assay is performed in a homogeneous format, meaning that no separation of bound and free ligand is required, making it well-suited for high-throughput screening.[3]
Experimental Protocol: FP Competition Assay
-
Assay Setup:
-
In a microplate, add a constant concentration of the target protein and the fluorescently labeled tracer.
-
Add a range of concentrations of the unlabeled this compound derivative.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting competition curve to determine the IC50 value.
-
Calculate the Ki from the IC50 using the appropriate equation for competitive binding.
-
Visualization of the FP Assay Workflow
Caption: Workflow for determining binding affinity using a Fluorescence Polarization Competition Assay.
Quantitative Data Comparison
To illustrate how data from these different techniques can be compared, the following table presents hypothetical binding affinity data for two this compound derivatives against Neuraminidase.
| Derivative | SPR (Kd, nM) | ITC (Kd, nM) | MST (Kd, nM) | Radioligand Binding (Ki, nM) | FP (Ki, nM) |
| Compound A | 150 | 165 | 140 | 175 | 180 |
| Compound B | 25 | 22 | 30 | 28 | 35 |
Data Interpretation: The data in the table show a good correlation between the different methods, with Compound B consistently demonstrating a higher binding affinity (lower Kd/Ki value) for Neuraminidase than Compound A. Minor variations in the absolute values are expected due to differences in the assay principles and experimental conditions.
Comparison of Binding Affinity Assay Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Radioligand Binding | Fluorescence Polarization (FP) |
| Principle | Change in refractive index | Heat change upon binding | Change in thermophoretic movement | Competition with a radiolabeled ligand | Change in rotational motion |
| Labeling | Label-free | Label-free | Requires fluorescent label | Requires radiolabel | Requires fluorescent label |
| Information | Kinetics (ka, kd), Affinity (Kd) | Thermodynamics (Kd, n, ΔH, ΔS) | Affinity (Kd) | Affinity (Ki) | Affinity (Ki) |
| Sample Consumption | Moderate | High | Low | Low | Low |
| Throughput | Low to medium | Low | High | High | High |
| Immobilization | Requires ligand immobilization | Solution-based | Solution-based | Typically requires membrane prep | Solution-based |
| Key Advantage | Real-time kinetic data | Complete thermodynamic profile | Low sample consumption | High sensitivity | Homogeneous, high-throughput |
| Key Limitation | Potential for artifacts from immobilization | High sample consumption | Requires labeling | Use of radioactivity | Requires a suitable fluorescent probe |
Conclusion: Selecting the Right Tool for the Job
The confirmation of binding affinity is a multifaceted process, and no single technique is universally superior. The choice of assay should be guided by the specific research question and the available resources.
-
For a comprehensive understanding of the binding thermodynamics and stoichiometry, ITC is the gold standard.
-
To obtain detailed kinetic information (on- and off-rates), SPR is the method of choice.
-
When sample availability is limited, MST offers a highly sensitive, low-consumption alternative.
-
For high-throughput screening and sensitive detection, Radioligand Binding Assays and Fluorescence Polarization are powerful tools.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can design robust experimental strategies to accurately characterize the binding affinity of this compound derivatives and other small molecules, thereby accelerating the drug discovery process.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Aminocyclohex-1-ene-1-carboxylic acid
An Essential Primer on Personal Protective Equipment, Emergency Protocols, and Disposal
As a Senior Application Scientist, this guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Aminocyclohex-1-ene-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the known hazards of structurally similar aminocarboxylic acids, such as 4-Aminocyclohexanecarboxylic acid and its salts. These analogues are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, a cautious and systematic approach to handling is paramount.
This document is structured to provide a clear, logical workflow for the safe handling of this chemical, from initial risk assessment to final disposal, ensuring a self-validating system of laboratory safety.
I. Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is crucial. Based on data from analogous compounds, the primary hazards are:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can result in significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
Table 1: Hazard Profile of Analogous Aminocyclohexanecarboxylic Acids
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritant 2 | PubChem[1][2] |
| Causes serious eye irritation | Eye Irritant 2A | PubChem[1][2] |
| May cause respiratory irritation | STOT SE 3 | PubChem[1][2] |
II. Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling acids and offer good protection.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.
-
Respiratory Protection: When handling the compound as a powder or in any procedure that may generate dust or aerosols, a NIOSH-approved respirator is necessary. This is especially important when working outside of a certified chemical fume hood.
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
III. Operational and Handling Plan
Adherence to a strict operational plan will minimize the risk of exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling the chemical, preferably within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Put on all required PPE as outlined in Section II before handling the chemical.
-
Weighing and Transfer: If handling the compound as a solid, perform all weighing and transfer operations within a chemical fume hood to prevent the inhalation of dust. Use a spatula or other appropriate tool for transfers.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up in a way that minimizes the risk of spills.
-
Post-Handling: After handling is complete, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact with any residual chemical. Wash hands thoroughly with soap and water.
IV. Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Neutralize: For small spills of acidic compounds, you can neutralize them with a suitable agent like sodium bicarbonate.[7]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[7][8]
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][8]
-
Decontaminate: Clean the spill area with soap and water.[7]
Diagram 2: Spill Response Protocol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
